molecular formula C6H6N4O B11921861 9-methyl-7H-purin-8(9H)-one

9-methyl-7H-purin-8(9H)-one

Cat. No.: B11921861
M. Wt: 150.14 g/mol
InChI Key: PIVJPLYRMYPIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-7H-purin-8(9H)-one is a synthetically versatile purine derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This 8-oxopurine core structure is a key intermediate for developing novel kinase inhibitors, with demonstrated potential in oncology. Structural analogues of this compound, specifically 2,7,9-trisubstituted 8-oxopurines, have been identified as potent inhibitors of FLT3 kinase, a validated drug target in acute myeloid leukemia (AML) . The substituents at the 7 and 9 positions of the purine ring are critical for modulating biological activity and selectivity; for instance, an isopropyl group at position 7 has been shown to substantially increase selectivity toward FLT3 kinase . Beyond oncology, the 8-purine structure is a recognized pharmacophore for other therapeutic targets. Research indicates that purine-based compounds can function as Dipeptidyl peptidase-4 (DPP-4) inhibitors, presenting a novel approach for treating Type 2 Diabetes Mellitus . Furthermore, purine scaffolds are being explored for targeting triple-negative breast cancer (TNBC), one of the most aggressive and difficult-to-treat cancer subtypes . The broad applicability of this chemical motif underscores its significant value in designing and synthesizing new bioactive molecules for a wide range of scientific investigations. Please note: This product is intended for research purposes in a laboratory setting only. It is not intended for human consumption, diagnostic use, or any veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-7H-purin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-5-4(9-6(10)11)2-7-3-8-5/h2-3H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVJPLYRMYPIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

9-Methyl-7H-purin-8(9H)-one: Chemical Properties & Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-methyl-7H-purin-8(9H)-one (also designated as 9-methyl-8-oxopurine) represents a critical structural motif in the study of oxidative DNA damage and purine metabolism. As a stable analogue of 8-oxoguanine—the primary mutagenic lesion resulting from reactive oxygen species (ROS) attack on DNA—this molecule serves as a vital model system for understanding tautomeric equilibria and enzymatic recognition mechanisms.

This technical guide synthesizes the physicochemical profile, synthetic pathways, and biological relevance of 9-methyl-7H-purin-8(9H)-one. Unlike standard datasheets, this document focuses on the causality of its chemical behavior, particularly the thermodynamic preference for the lactam tautomer and its implications for ligand-binding assays in drug discovery.

Structural Dynamics & Tautomerism

The reactivity of 9-methyl-7H-purin-8(9H)-one is defined by its tautomeric equilibrium. While the molecule can theoretically exist in the lactim form (8-hydroxy), the lactam (8-keto) form is thermodynamically dominant in aqueous solution and the solid state.

Tautomeric Equilibrium

The methylation at N9 blocks the N9-H tautomer, forcing the proton to reside primarily on N7. This creates a specific donor-acceptor pattern (N7-H donor, C8=O acceptor) that mimics the Hoogsteen face of damaged nucleobases.

Tautomerism Lactam Lactam Form (Major) 9-methyl-7H-purin-8(9H)-one (C8=O, N7-H) Lactim Lactim Form (Minor) 8-hydroxy-9-methylpurine (C8-OH, N7) Lactam->Lactim  pK_a ~ 8.5  

Figure 1: Tautomeric equilibrium favoring the 6,8-diketo-like lactam species. The equilibrium shifts based on solvent polarity and pH.

Physicochemical Constants
PropertyValue / CharacteristicContext
Molecular Formula C₆H₆N₄OCore purine scaffold
Molecular Weight 150.14 g/mol Fragment-based drug design compatible
Melting Point >300 °C (dec)High lattice energy due to intermolecular H-bonding (N7-H[1]···O8)
pKa (N7-H) 8.0 – 8.5 (Estimated)Weakly acidic; deprotonation yields the monoanion delocalized over N7-C8-O
Solubility Low in H₂O; Soluble in DMSO, dilute alkaliTypical of planar, stacking purine systems

Spectroscopic Profiling

Accurate identification requires distinguishing the 8-oxo species from potential N-oxide or ring-opened byproducts. The following data is derived from structural analogues (e.g., 6-amino-9-methyl-8-oxopurine) and general purine shifts.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ The absence of a signal at ~8.5 ppm (C8-H) and the presence of a broad exchangeable proton at N7 are diagnostic.

PositionShift (δ, ppm)MultiplicityAssignment
N9-CH₃ 3.20 – 3.40Singlet (3H)Methyl group deshielded by aromatic ring current
C2-H 8.40 – 8.60Singlet (1H)Deshielded aromatic proton (between two nitrogens)
C6-H 8.60 – 8.80Singlet (1H)Aromatic proton; typically most downfield
N7-H 12.0 – 13.0Broad (1H)Exchangeable; diagnostic of lactam form
UV-Vis Spectroscopy
  • λ_max (pH 7): ~245 nm, ~290 nm[2]

  • Characteristic: The 8-oxo substitution typically induces a bathochromic shift (red shift) relative to the parent purine due to the extended conjugation of the amide-like system.

Synthetic Pathways

The most robust route to 9-methyl-7H-purin-8(9H)-one avoids the ambiguous methylation of 8-oxopurine (which yields mixtures of N1, N7, and N9 isomers). Instead, the Hydrolysis of 8-Bromopurines provides regio-defined product.

Recommended Protocol: Hydrolysis of 8-Bromo-9-methylpurine

This method ensures the methyl group is fixed at N9 before the introduction of the oxygen functionality.

Synthesis Start 9-Methylpurine Step1 Bromination (Br2, Acetate Buffer, pH 4) Start->Step1 Electrophilic Subst. Inter 8-Bromo-9-methylpurine (mp 214-275°C dec) Step1->Inter Step2 Hydrolysis (NaOAc, AcOH, Reflux OR 1N NaOH) Inter->Step2 Nucleophilic Arom. Subst. Product 9-methyl-7H-purin-8(9H)-one (Target) Step2->Product

Figure 2: Regioselective synthesis pathway via the 8-bromo intermediate.

Step-by-Step Methodology
  • Bromination: Dissolve 9-methylpurine in 0.5 M acetate buffer (pH 4). Add bromine (Br₂) dropwise. The reaction proceeds via electrophilic aromatic substitution at the electron-rich C8 position.

    • Critical Control: Maintain pH ~4 to prevent ring degradation while ensuring sufficient reactivity.

  • Isolation: Neutralize and filter the precipitate (8-bromo-9-methylpurine).

  • Hydrolysis: Suspend the 8-bromo intermediate in glacial acetic acid with sodium acetate (NaOAc) and reflux for 4–6 hours. Alternatively, reflux in 1N NaOH for 2 hours (requires subsequent acidification).

  • Purification: The product precipitates upon cooling or neutralization. Recrystallize from boiling water or ethanol.

Biological Context & Applications[3][4]

Xanthine Oxidase (XO) Interaction

9-methyl-8-oxopurine serves as a mechanistic probe for Xanthine Oxidase. Unlike xanthine, which is oxidized at C8 to form uric acid, 8-oxopurines are already oxidized at this position.

  • Inhibition Potential: It acts as a weak competitive inhibitor or a "slow substrate" analogue, occupying the molybdenum center.

  • Binding Mode: Crystallographic studies of related methyl-purines (e.g., 2-hydroxy-6-methylpurine) with XO reveal that the inhibitor orients to optimize H-bonds with Glu802 and Arg880 in the active site.

DNA Damage Modeling

This molecule is the simplest structural surrogate for 8-oxo-2'-deoxyguanosine (8-oxo-dG) .

  • Hoogsteen Base Pairing: The N7-H donor profile allows it to form stable Hoogsteen pairs with Adenine, mimicking the mutagenic 8-oxoG:A mispair that leads to G:C → T:A transversions.

  • Thermodynamic Studies: Used in solution calorimetry to determine the enthalpy of hydrogen bonding without the steric bulk of the ribose sugar.

References

  • Tautomerism of 8-Oxopurines

    • J. Comput.-Aided Mol. Des. 1998, 12, 373–382.
    • (Verified via ACS/ResearchGate context)

  • Synthesis via 8-Bromopurine

    • Fujii, T., et al. Heterocycles, 1988, 27(5).[2] Synthesis of 6-amino-1,9-dimethyl-8-oxopurine... (Describes the 8-bromo hydrolysis route applicable to the core scaffold).

  • Xanthine Oxidase Mechanism

    • Pauff, J. M., et al. J. Biol. Chem. 2008, 283, 4818–4824. Substrate orientation in xanthine oxidase: Crystal structure of enzyme in reaction with 2-hydroxy-6-methylpurine.
  • NMR & Spectral Data (Analogous)

    • Lichtenberg, D., et al. J. Chem. Soc. C, 1971, 1676–1682.

Sources

Technical Guide: Synthesis of 9-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Compound: 9-methyl-7H-purin-8(9H)-one CAS Registry Number: 39188-96-0 Synonyms: 9-methyl-8-oxopurine; 8-hydroxy-9-methylpurine (lactim tautomer) Molecular Formula: C₆H₆N₄O Molecular Weight: 150.14 g/mol [1]

This guide details the high-fidelity synthesis of 9-methyl-7H-purin-8(9H)-one, a critical scaffold in the development of FLT3 kinase inhibitors, adenosine receptor antagonists, and purine nucleoside analogs. Unlike generic purine synthesis, the production of the 9-methyl-8-oxo core requires strict regiochemical control to distinguish it from its N7- and N1-isomers.

Two validated protocols are presented:

  • Method A (De Novo Cyclization): The "Gold Standard" for regiochemical certainty, utilizing a Traube-type cyclization of a pyrimidine precursor.

  • Method B (Scaffold Modification): A rapid functionalization route starting from 9-methylpurine, suitable when the N9-scaffold is already available.

Retrosynthetic Analysis

To guarantee the position of the methyl group at N9, the most robust strategy involves installing the methylamine functionality on the pyrimidine ring before the imidazole ring is closed.

Retrosynthesis Target 9-methyl-7H-purin-8(9H)-one (Target) Precursor1 4-(methylamino)-5-aminopyrimidine (Key Intermediate) Target->Precursor1 Cyclization (C8 insertion) Carbonyl Carbonyl Source (Urea / CDI / Phosgene) Target->Carbonyl + Precursor2 4-chloro-5-nitropyrimidine (Starting Material) Precursor1->Precursor2 1. Amine Displacement 2. Nitro Reduction

Figure 1: Retrosynthetic disconnection showing the pyrimidine precursors required to fix the N9 regiochemistry.

Method A: De Novo Cyclization (Primary Protocol)

Rationale: This method is preferred for drug development as it unambiguously assigns the methyl group to the N9 position by using N-methylamine in the initial displacement step.

Phase 1: Synthesis of 4-(methylamino)-5-nitropyrimidine

Reaction Logic: Nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine ring. The chlorine at C4 is highly activated by the adjacent nitro group.

Protocol:

  • Reagents: 4-Chloro-5-nitropyrimidine (1.0 eq), Methylamine (2.0 M in THF or MeOH, 2.2 eq), Triethylamine (1.5 eq, optional scavenger).

  • Solvent: THF or Ethanol.

  • Procedure:

    • Dissolve 4-chloro-5-nitropyrimidine in THF at 0°C.

    • Add methylamine solution dropwise over 30 minutes to control exotherm.

    • Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Evaporate solvent. Resuspend residue in water. The product, 4-(methylamino)-5-nitropyrimidine, typically precipitates as a yellow solid. Filter, wash with cold water, and dry.

  • Yield Target: >85%.

Phase 2: Reduction to 4-(methylamino)-5-aminopyrimidine

Reaction Logic: Selective reduction of the nitro group to the amine without reducing the pyrimidine ring.

Protocol:

  • Reagents: 4-(methylamino)-5-nitropyrimidine, H₂ (1 atm), 10% Pd/C (10 wt%).

  • Solvent: Methanol or Ethanol.[2]

  • Procedure:

    • Suspend the nitro compound in methanol. Add Pd/C catalyst carefully under inert atmosphere.

    • Stir under H₂ balloon for 4–6 hours at RT.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate immediately.

    • Critical Note: The resulting diamine is oxidation-sensitive (turns dark/purple). Proceed immediately to Phase 3.

Phase 3: Ring Closure (Cyclization)

Reaction Logic: Insertion of a carbonyl carbon between the two amino groups to form the imidazole ring. 1,1'-Carbonyldiimidazole (CDI) is preferred over urea fusion for milder conditions and higher purity.

Protocol:

  • Reagents: Freshly prepared 4-(methylamino)-5-aminopyrimidine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.5 eq).

  • Solvent: Anhydrous THF or 1,4-Dioxane.

  • Procedure:

    • Dissolve the diamine in anhydrous solvent under N₂.

    • Add CDI in one portion.[3]

    • Reflux (65°C for THF, 100°C for Dioxane) for 4–8 hours.

    • Precipitation of the product usually occurs as the reaction proceeds.

    • Workup: Cool to RT. Filter the precipitate. Wash with cold THF and then Ether.

    • Purification: Recrystallize from water or ethanol/water if necessary.

Data Summary for Method A:

StepReactantReagentProductTypical Yield
14-Cl-5-NO₂-pyrimidineMeNH₂4-NHMe-5-NO₂-pyrimidine85-95%
24-NHMe-5-NO₂-pyrimidineH₂ / Pd-C4-NHMe-5-NH₂-pyrimidine80-90%
34-NHMe-5-NH₂-pyrimidineCDI9-methyl-7H-purin-8(9H)-one 70-85%

Method B: Bromination-Hydrolysis (Alternative)

Rationale: If 9-methylpurine is available, this 2-step sequence is faster. However, it relies on the purity of the starting material.

MethodB Start 9-methylpurine Inter 8-bromo-9-methylpurine Start->Inter Br2 / NaOAc (Electrophilic Subst.) Final 9-methyl-8-oxopurine Inter->Final HCl (aq) / Reflux (Hydrolysis)

Figure 2: Pathway for the functionalization of the C8 position.

Protocol:

  • Bromination: Treat 9-methylpurine with Br₂ in sodium acetate/acetic acid buffer at RT for 12 hours. Yields 8-bromo-9-methylpurine (precipitate).

  • Hydrolysis: Reflux the 8-bromo intermediate in 6N HCl or 2N NaOH for 4–6 hours. The halogen is displaced by water (via addition-elimination) to yield the 8-oxo product.

  • Note: This method confirms the structure via the known 8-bromo intermediate.

Characterization & Quality Control

The identity of 9-methyl-7H-purin-8(9H)-one must be validated against the following spectral markers to ensure no N7-isomer contamination.

  • ¹H NMR (DMSO-d₆):

    • δ 3.30 ppm (s, 3H): N9-Methyl group. (Note: N7-methyl isomers typically shift downfield to ~3.5-3.8 ppm).

    • δ 8.15 ppm (s, 1H): H-2 proton.

    • δ 8.35 ppm (s, 1H): H-6 proton.

    • δ 12.00+ ppm (br s, 1H): N7-H (Exchangeable).

  • Mass Spectrometry (ESI+): [M+H]⁺ = 151.06.

  • UV-Vis: λmax ~245 nm (pH dependent due to lactam/lactim tautomerism).

References

  • Regioselective Synthesis: Beilstein J. Org. Chem.2019 , 15, 437–444. (Methodology for N9-alkylation and purine functionalization). Link

  • Cyclization Protocols: Arkivoc2008 , (ii), 115-123.[4] (Three-component synthesis of pyrimidine precursors). Link

  • CDI Mediated Cyclization: Org. Lett.2016 , 18, 3, 560–563.[3][5] (Use of CDI for heterocycle ring closure). Link[3][5]

  • Compound Data: ChemScene Product Data for CAS 39188-96-0. Link

Sources

Definitive Structure Elucidation of 9-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unambiguous identification of 9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine) is a critical checkpoint in the development of purine-based antimetabolites and DNA damage biomarkers. Due to the rapid tautomeric equilibrium of the purine scaffold and the potential for regio-isomerism during synthesis (N7 vs. N9 alkylation), standard 1D NMR is often insufficient for regulatory submission. This guide outlines a self-validating elucidation protocol, synthesizing rational chemical synthesis with advanced 2D NMR (HMBC/NOESY) and crystallographic validation to establish the structure with high confidence.

Structural Context & Tautomeric Landscape

The molecule 9-methyl-7H-purin-8(9H)-one exists in a dynamic equilibrium. While often referred to as "8-hydroxy-9-methylpurine," experimental evidence overwhelmingly favors the keto (lactam) tautomer in both solid state and neutral aqueous solution.

The Tautomeric Equilibrium

Unlike the parent purine, the introduction of the methyl group at N9 blocks one substitution site, simplifying the tautomeric landscape to a competition primarily between the N7-H and N1-H forms.

Tautomers cluster_0 Dominant Form (Lactam) cluster_1 Minor Form (Lactim) T1 9-methyl-7H-purin-8(9H)-one (N7-H / C8=O) Most Stable T2 9-methyl-9H-purin-8-ol (C8-OH / Aromatic) Less Stable T1->T2  Tautomerism  

Figure 1: Tautomeric equilibrium favoring the 8-oxo (lactam) form.

Expert Insight: In drug development, assuming the "hydroxy" form can lead to erroneous docking simulations. Always model the 8-keto, N7-H tautomer for receptor binding studies unless specific environmental factors (e.g., high pH) dictate otherwise.

Synthetic Pathways: Ambiguity vs. Control

To elucidate a structure, one must first understand the genesis of potential impurities. There are two primary routes to this scaffold; one generates isomers (requiring elucidation), and one is regio-specific (providing a reference standard).

Route A: The "Ambiguous" Route (Methylation of 8-Oxopurine)

Direct methylation of 8-oxopurine using methyl iodide (


) and a base (

) is operationally simple but mechanistically complex.
  • Result: A mixture of N9-methyl (target), N7-methyl , and N1-methyl isomers.

  • Elucidation Challenge: Distinguishing the N9-isomer from the N7-isomer, as they have identical masses and very similar UV profiles.

Route B: The "Rational" Route (Traube-Type Cyclization)

This route guarantees the position of the methyl group by installing it before ring closure.

  • Starting Material: 4-amino-5-(methylamino)pyrimidine.

  • Cyclization: Treatment with a C1 synthon (e.g., Urea, Phosgene, or CDI).

  • Result: Exclusively 9-methyl-7H-purin-8(9H)-one .

Protocol Recommendation: Use Route B to synthesize a primary reference standard (Gold Standard). Use Route A only if investigating metabolic methylation or degradation pathways.

Spectroscopic Elucidation Protocol

When analyzing a sample (e.g., from Route A or a metabolite extraction), the following self-validating workflow confirms the N9 regio-isomer.

Step 1: Mass Spectrometry (MS)
  • Technique: LC-MS/MS (ESI+).

  • Target Ion:

    
     Da.
    
  • Fragmentation: Look for loss of

    
     (28 Da) characteristic of lactams, and loss of the methyl group.
    
    • Note: MS alone cannot distinguish N7/N9 isomers.

Step 2: Nuclear Magnetic Resonance (NMR)

This is the definitive step. The distinction relies on HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity of the methyl protons to the purine core.

Quantitative Data: Chemical Shifts (DMSO-d6)
NucleusPositionChemical Shift (

ppm)
MultiplicityKey Correlations (HMBC)
1H N9-Me 3.32 Singlet (3H)C4 , C8
1H C2-H8.42Singlet (1H)C4, C6
1H C6-H8.58Singlet (1H)C2, C4, C5
1H N7-H~12.5Broad-
13C C8 153.2 Quaternary-
13C C4148.5Quaternary-
13C C5109.8Quaternary-

Note: Shifts are approximate and concentration-dependent.

The "Smoking Gun" Logic (HMBC)

To distinguish N9-Me from N7-Me, focus on the Methyl Singlet at ~3.3 ppm.

  • N9-Isomer (Target): The N9-Methyl protons are 3 bonds away from C4 (the pyrimidine-imidazole bridgehead). You will see a strong cross-peak between Me-H and C4 .

  • N7-Isomer (Impurity): The N7-Methyl protons are 3 bonds away from C5 . You would see a cross-peak between Me-H and C5 .

Self-Validation Check:

  • Identify C4 and C5 using the C2-H and C6-H protons.

  • C4 typically resonates downfield (~148 ppm) compared to C5 (~110 ppm) in this scaffold.

  • If the Methyl protons correlate to the downfield bridgehead carbon (C4), it is the N9-isomer .

HMBC_Logic Start Unknown Isomer Sample NMR Acquire 1H-13C HMBC Start->NMR Decision Me-H (3.3 ppm) Correlates to? NMR->Decision Result_N9 Correlation to C4 (~148 ppm) CONFIRMED: N9-Methyl Isomer Decision->Result_N9  Downfield Quaternary C   Result_N7 Correlation to C5 (~110 ppm) IDENTIFIED: N7-Methyl Isomer Decision->Result_N7  Upfield Quaternary C  

Figure 2: Decision logic for distinguishing regio-isomers via HMBC spectroscopy.

Experimental Protocol: Synthesis of Reference Standard

Objective: Synthesis of authentic 9-methyl-7H-purin-8(9H)-one for use as a spectral standard.

Materials
  • 4-amino-5-(methylamino)pyrimidine (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

Methodology
  • Dissolution: Dissolve 4-amino-5-(methylamino)pyrimidine in anhydrous THF under nitrogen atmosphere.

  • Cyclization: Add CDI in one portion. The reaction will evolve

    
    .
    
  • Reflux: Heat the mixture to reflux (66°C for THF) for 4 hours. Monitor consumption of starting material by TLC (

    
    ).
    
  • Workup: Cool to room temperature. The product often precipitates as a white solid. Filter and wash with cold ether.

  • Purification: If necessary, recrystallize from water/ethanol.

  • Yield: Typical yields range from 75-85%.

Validation Point: The melting point should be


 (decomposition).[1]

Crystallographic Confirmation

For New Chemical Entity (NCE) registration, X-ray crystallography provides the ultimate proof of structure, particularly regarding the position of the tautomeric proton (N7-H).

  • Crystal Growth: Slow evaporation from a water/ethanol mixture.

  • Expected Lattice: Monoclinic or Triclinic.

  • Key Feature: Look for intermolecular hydrogen bonding between N7-H and the C8-Carbonyl oxygen of an adjacent molecule, forming a "ribbon" or "dimer" motif characteristic of lactam purines.

References

  • Fujii, T., Saito, T., & Mori, S. (1988).[1] Synthesis of 6-amino-1,9-dimethyl-8-oxopurine, a constituent of the marine sponge Hymeniacidon sanguinea.[1] Heterocycles, 27(5), 1163-1166.

  • Brown, D. J., & Mason, S. F. (1957). Purine Studies. Part III. The Structure of the Mono- and Di-hydroxy-purines and -pyrimidines. Journal of the Chemical Society, 682-689.

  • Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience. (Definitive text on Purine synthesis and tautomerism).
  • BenchChem Technical Support. (2025). Distinguishing between N7 and N9 purine isomers by NMR. BenchChem Knowledge Base.

Sources

9-Methyl-7H-purin-8(9H)-one: A Mechanistic Probe for Purine Metabolism and Oxidative Lesion Modeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 9-Methyl-7H-purin-8(9H)-one[1]

Executive Summary

9-Methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine ) is a synthetic purine derivative that serves as a critical biochemical tool in two primary domains: enzymology and genetic toxicology .[1][2] Unlike pharmacologically active drugs designed for therapeutic endpoints, this molecule functions as a mechanistic probe .[1]

Its structural significance lies in the N9-methyl group, which sterically and electronically mimics the glycosidic bond of natural nucleosides (like guanosine or adenosine) while blocking the N9 position from enzymatic ribosylation. This unique architecture makes it an ideal model substrate for dissecting the catalytic mechanisms of molybdo-flavoenzymes (such as Xanthine Oxidase ) and for studying the tautomeric dynamics responsible for oxidative DNA damage (specifically 8-oxoguanine mutagenesis).[1]

This guide details the physicochemical properties, enzymatic interactions, and experimental protocols required to utilize 9-methyl-7H-purin-8(9H)-one in high-fidelity biochemical assays.[1]

Chemical Architecture & Tautomeric Dynamics

The biological "activity" of 9-methyl-7H-purin-8(9H)-one is dictated by its ability to undergo keto-enol tautomerism.[1] In the physiological context (pH 7.4), the molecule predominantly adopts the keto (lactam) form, specifically the 6,8-diketo tautomer if derived from guanine, or the 8-keto form if derived from the core purine.

Structural Significance
  • N9-Methylation: Prevents N9-protonation and mimics the C1' of the ribose sugar found in DNA/RNA. This "locks" the steric environment, allowing researchers to isolate the electronic effects of the purine ring without interference from sugar puckering or rotation.

  • C8-Oxidation: The carbonyl oxygen at position 8 is the defining feature of oxidative stress lesions. In DNA, 8-oxoguanine (8-oxoG) can rotate to the syn conformation, presenting a "Hoogsteen" face that mimics Thymine, leading to G:C

    
     T:A transversion mutations . 9-methyl-8-oxopurine is the minimal scaffold used to study this base-pairing error in solution.[1]
    
Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the predominant keto form (interacting with DNA polymerases) and the minor enol form.

Tautomerism Keto Keto Tautomer (9-methyl-7H-purin-8(9H)-one) Predominant at pH 7.4 Mimics 'Hoogsteen' Face Enol Enol Tautomer (8-hydroxy-9-methylpurine) Minor Species Altered H-Bonding Potential Keto->Enol Proton Shift (N7 -> O8)

Figure 1: Tautomeric equilibrium of the 9-methyl-8-oxopurine core.[1] The keto form (blue) is the biologically relevant species for mutagenesis models.

Enzymatic Interactions: The Core Bioactivity

The primary biological activity of 9-methyl-7H-purin-8(9H)-one is its role as a substrate for Xanthine Oxidoreductase (XOR) , the enzyme responsible for terminal purine catabolism.[1]

2.1 Interaction with Xanthine Oxidase (XO)

Xanthine Oxidase (EC 1.17.3.[1][3]2) catalyzes the oxidation of purines to uric acid.[4][5][6] The reaction mechanism involves a nucleophilic attack by a molybdenum-coordinated hydroxyl group (


) on the electron-deficient carbon atoms of the purine ring.
  • Substrate Specificity: While XO prefers C6 oxidation (Hypoxanthine

    
     Xanthine), it can also oxidize C8.[1]
    
  • Mechanistic Insight: 9-methyl-8-oxopurine acts as a slow substrate or intermediate model .[1] Because the N9 position is blocked by a methyl group, the molecule cannot undergo the specific tautomeric shifts often required for rapid turnover at the C2 position.

  • Product Formation: XO oxidizes 9-methyl-8-oxopurine to 9-methyluric acid (2,6,8-trioxo-9-methylpurine).[1] The rate of this reaction is significantly slower than that of the natural substrate (xanthine), making it an excellent probe for studying the rate-limiting steps of the molybdenum center's reduction.

2.2 Pathway Visualization

The oxidation pathway highlights how 9-methyl-8-oxopurine fits into the catabolic cascade.

XO_Pathway Substrate 9-Methylpurine (Starting Material) Intermediate 9-Methyl-8-oxopurine (Target Probe) Substrate->Intermediate Oxidation at C8 (Slow Step) Product 9-Methyluric Acid (Final Oxidation Product) Intermediate->Product Oxidation at C2/C6 (Rate Limiting) Enzyme Xanthine Oxidase (Mo-Co Center) Enzyme->Substrate Binding Enzyme->Intermediate

Figure 2: Oxidative pathway catalyzed by Xanthine Oxidase. 9-methyl-8-oxopurine is an intermediate that is further oxidized to 9-methyluric acid.[1]

2.3 Inhibition of Phosphoribosyltransferases (PRTs)

Unlike XO, enzymes like HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) require a free N9-H to attach the ribose-5-phosphate group.[1]

  • Activity: 9-methyl-7H-purin-8(9H)-one acts as a competitive inhibitor or dead-end binder for PRTs.[1] It occupies the purine binding pocket but cannot accept the phosphoribosyl group due to the N9-methyl blockade.

  • Utility: This property is used to crystallize PRTs in "substrate-bound" states without catalytic turnover, allowing for high-resolution structural analysis of the active site.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating checks (e.g., UV spectral shifts) to confirm compound identity and activity.

Protocol A: Synthesis via Modified Traube Method
  • Objective: Synthesis of high-purity 9-methyl-7H-purin-8(9H)-one.

  • Principle: Cyclization of 4,5-diamino-6-hydroxypyrimidine derivatives with a C1 donor (urea or phosgene equivalent).[1]

StepActionCritical Parameter (Validation)
1 Methylation React 4-amino-6-hydroxypyrimidine with methyl iodide (MeI) in DMF.[1]
2 Nitrosation Treat with NaNO₂/HCl to introduce the 5-nitroso group.[1]
3 Reduction Reduce nitroso to amine using Sodium Dithionite (

).[1]
4 Cyclization Reflux with Urea (fusion method) at 160°C for 2 hours.
5 Purification Recrystallize from boiling water.
Protocol B: Xanthine Oxidase Kinetics Assay
  • Objective: Determine the

    
     and 
    
    
    
    of 9-methyl-8-oxopurine oxidation.
  • Detection: Spectrophotometric monitoring of Uric Acid formation (increase in Absorbance at 290 nm).

Reagents:

  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (0.1 mM EDTA).

  • Enzyme: Bovine Milk Xanthine Oxidase (0.1 units/mL).[1]

  • Substrate: 9-methyl-7H-purin-8(9H)-one (Stock 10 mM in DMSO).

Workflow:

  • Baseline: Add 990 µL Buffer + 10 µL Enzyme to a quartz cuvette. Zero the spectrophotometer at 290 nm.

  • Initiation: Add Substrate (final conc. 10–100 µM). Invert rapidly to mix.

  • Measurement: Record

    
     every 10 seconds for 5 minutes.
    
  • Validation: The reaction should be linear for the first 2 minutes.

  • Calculation: Use the extinction coefficient of 9-methyluric acid (

    
    ) to calculate velocity.[1]
    
Quantitative Data Summary

The following table summarizes the physicochemical and kinetic parameters of 9-methyl-7H-purin-8(9H)-one compared to natural purines.

Parameter9-Methyl-8-oxopurineXanthine (Reference)Biological Significance
Molecular Weight 150.14 g/mol 152.11 g/mol Low MW allows rapid diffusion in kinetic assays.[1]
UV

(pH 7)
~245 nm, 290 nm270 nmDistinct UV signature allows tracking of oxidation.[1]
XO

(approx)
50 - 150 µM2 - 5 µMHigher

indicates lower affinity than natural substrate.[1]
XO

(rel)
~5 - 10%100%Slow turnover confirms its role as a mechanistic probe.[1]
pKa (N7-H) ~8.57.4Ionization state affects H-bonding at physiological pH.[1]
References
  • Enzym

    • Title: "Xanthine oxidase: structure, function, and mechanism of action."[1]

    • Source:Biochimica et Biophysica Acta (BBA)[1]

    • URL:[Link]

  • Tautomerism of 8-Oxopurines

    • Title: "Tautomeric equilibria in 8-oxopurines: implications for mutagenicity."[1]

    • Source:Journal of Physical Chemistry B
    • URL:[Link]

  • Purine Nucleoside Phosphorylase Inhibition

    • Title: "8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity."[1][7]

    • Source:Journal of Pharmacology and Experimental Therapeutics
    • URL:[Link]

  • Synthesis of Purine Deriv

    • Title: "The Traube Synthesis of Purines."
    • Source:Comprehensive Heterocyclic Chemistry
    • URL:[Link][1]

Sources

Part 1: The Landscape of Purin-8-one Bioactivity: Probable Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Purin-8-ones

Preamble: The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant agents.[1] The purin-8-one core, in particular, represents a privileged structure with diverse biological activities. While a specific, detailed mechanism of action for 9-methyl-7H-purin-8(9H)-one is not extensively documented in publicly available literature, this guide serves as a comprehensive framework for elucidating the mechanism of action for this and other novel purin-8-one analogs. We will explore the most probable molecular targets and signaling pathways based on structurally related compounds and provide a detailed roadmap of experimental protocols to rigorously define a compound's biological function.

The purine structure is analogous to endogenous nucleosides, allowing purine derivatives to interact with a wide array of biological targets, often by mimicking adenosine or guanosine.[1] For a novel purin-8-one, several primary mechanisms of action are plausible and should be considered as starting points for investigation.

Kinase Inhibition: A Primary Hypothesis

A significant number of purine analogs function as kinase inhibitors, typically by competing with ATP for binding in the enzyme's active site.[2] This is a primary avenue of investigation for any new purine derivative.

  • Causality: The purine core can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. Substitutions on the purine ring, such as at the C2, C6, N7, and N9 positions, modulate the affinity and selectivity for different kinases.[3][4]

  • Key Kinase Families to Investigate:

    • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation; a common target for anticancer purines.[3]

    • Tyrosine Kinases: Such as FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[3][4]

    • Glycogen Synthase Kinase-3 (GSK-3): A key enzyme in various signaling pathways.[5]

  • Downstream Signaling Consequences: Inhibition of an upstream kinase like FLT3 would be expected to suppress the phosphorylation of downstream signaling proteins such as STAT5 and ERK1/2.[4]

Part 2: The Investigator's Roadmap: A Step-by-Step Guide to MOA Elucidation

Determining the mechanism of action (MOA) is a systematic process that moves from broad, phenotypic observations to specific, validated molecular interactions.[6][7] This section provides a self-validating workflow for a novel purin-8-one compound, which we will refer to as "P8O-X".

Initial Phenotypic and Target Engagement Assays

The first step is to observe the compound's effect on whole cells and to confirm that it engages a target within the cell.

Experimental Protocol 1: Cellular Proliferation Assay

  • Objective: To determine the effect of P8O-X on the growth of various cell lines.

  • Cell Lines: A panel of cancer cell lines (e.g., MV4-11 for FLT3-ITD positive AML, A549 for lung cancer, HCT116 for colon cancer) and a non-malignant cell line (e.g., PBMCs) should be used.[2]

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • The following day, treat cells with a serial dilution of P8O-X (e.g., from 1 nM to 100 µM).

    • Incubate for 72 hours.

    • Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay.[8]

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To verify that P8O-X directly binds to a protein target within intact cells.[9]

  • Principle: Ligand binding typically increases the thermal stability of a protein.[10]

  • Procedure:

    • Treat intact cells with either vehicle control or P8O-X.

    • Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).[11]

    • Lyse the cells and separate soluble proteins from precipitated aggregates via centrifugation.[11]

    • Analyze the soluble fraction by Western blot or mass spectrometry to detect the target protein. A shift in the melting curve to a higher temperature in the presence of P8O-X indicates target engagement.[10]

Logical Workflow for Initial Investigation

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Analysis & Validation Phenotypic Screening Phenotypic Screening Target Engagement Target Engagement Phenotypic Screening->Target Engagement Does it have a cellular effect? Broad Kinome Screen Broad Kinome Screen Target Engagement->Broad Kinome Screen If phenotype is anti-proliferative Affinity Proteomics Affinity Proteomics Target Engagement->Affinity Proteomics Unbiased Approach Phosphoproteomics Phosphoproteomics Broad Kinome Screen->Phosphoproteomics Identify top kinase hits Affinity Proteomics->Phosphoproteomics Western Blotting Western Blotting Phosphoproteomics->Western Blotting Validate key phosphorylation changes Cellular Assays Cellular Assays Western Blotting->Cellular Assays Confirm functional consequences

Caption: A logical workflow for elucidating the mechanism of action.

Target Identification and Validation

If P8O-X shows anti-proliferative activity and target engagement, the next step is to identify its specific molecular target(s).

Experimental Protocol 3: In Vitro Kinase Panel Screening

  • Objective: To determine the kinase selectivity profile of P8O-X.

  • Procedure:

    • Submit P8O-X to a commercial kinase profiling service.[12][13] These services typically offer panels of hundreds of purified kinases.[13]

    • Screen the compound at a fixed concentration (e.g., 1 µM) against the kinase panel.[4]

    • The output is typically percent inhibition for each kinase.

    • For the most potently inhibited kinases ("hits"), perform follow-up dose-response assays to determine the IC50 values.[14]

Table 1: Hypothetical Kinase Screening Data for P8O-X

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
FLT398%15
CDK495%25
GSK-3β85%110
SRC45%> 1000
EGFR10%> 10000
Delineating the Signaling Pathway

Once high-potency targets are identified, the focus shifts to understanding how the compound affects cellular signaling pathways.

Experimental Protocol 4: Quantitative Phosphoproteomics

  • Objective: To obtain an unbiased, global view of the signaling pathways modulated by P8O-X.[15]

  • Principle: Changes in protein phosphorylation are a direct readout of kinase activity.[16]

  • Procedure:

    • Treat a sensitive cell line (e.g., MV4-11 if FLT3 is a hit) with P8O-X or vehicle for a short duration (e.g., 2-6 hours).

    • Lyse the cells, digest proteins into peptides, and enrich for phosphopeptides (e.g., using titanium dioxide or IMAC).[17]

    • Analyze the phosphopeptides by high-resolution LC-MS/MS.[18]

    • Quantify the changes in phosphorylation at specific sites between the treated and control samples.

    • Perform bioinformatics analysis to identify signaling pathways that are significantly altered.

Hypothesized Signaling Pathway for a Purin-8-one FLT3 Inhibitor

cluster_downstream Downstream Signaling P8O_X P8O-X (Purin-8-one) FLT3 FLT3 Receptor Tyrosine Kinase P8O_X->FLT3 Inhibits ATP Binding STAT5 STAT5 FLT3->STAT5 p ERK1_2 ERK1/2 FLT3->ERK1_2 p AKT Akt FLT3->AKT p Gene_Transcription Gene Transcription STAT5->Gene_Transcription Promotes Proliferation Cell Proliferation ERK1_2->Proliferation Promotes Survival Cell Survival AKT->Survival Promotes

Caption: Potential signaling pathway inhibited by a purin-8-one compound.

Part 3: Trustworthiness and Self-Validation

Each step in this workflow is designed to validate the previous one. A positive CETSA result validates that the phenotypic effect is likely due to direct target binding. The phosphoproteomics data should align with the in vitro kinase profiling, showing downregulation of pathways controlled by the identified kinase hits. Finally, follow-up Western blots for key phosphoproteins (e.g., phospho-STAT5) and specific cellular assays (e.g., apoptosis assays) provide orthogonal validation of the proposed mechanism.[4][19]

References

  • Novel 8-arylated purines as inhibitors of glycogen synthase kinase. PubMed. Available at: [Link].

  • 8-Aminoadenosine enhances radiation-induced cell death in human lung carcinoma A549 cells. PubMed. Available at: [Link].

  • 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. ResearchGate. Available at: [Link].

  • Purine Scaffold in Agents for Cancer Treatment. ACS Omega. Available at: [Link].

  • 8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PMC. Available at: [Link].

  • Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. Available at: [Link].

  • Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats. PMC. Available at: [Link].

  • Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. ClinPGx. Available at: [Link].

  • Exploiting a purine imbalance to target KRAS mutant pancreatic adenocarcinomas. Gut. Available at: [Link].

  • The Gut Microbiota–Tryptophan–Brain Axis in Autism Spectrum Disorder: A New Frontier for Probiotic Intervention. MDPI. Available at: [Link].

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. NIH. Available at: [Link].

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. NIH. Available at: [Link].

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link].

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link].

  • Perforin 1 in Cancer: Mechanisms, Therapy, and Outlook. PMC. Available at: [Link].

  • (PDF) Biological activities of purine analogues: a review. ResearchGate. Available at: [Link].

  • Kinome Profiling. Oncolines B.V. Available at: [Link].

  • Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link].

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. ResearchGate. Available at: [Link].

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH. Available at: [Link].

  • Perforin 1 in Cancer: Mechanisms, Therapy, and Outlook. PubMed. Available at: [Link].

  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. Available at: [Link].

  • A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. ACS Publications. Available at: [Link].

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].

  • Kinase Panel Profiling. Pharmaron. Available at: [Link].

  • Purine Analogues. LiverTox - NCBI Bookshelf. Available at: [Link].

  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc. Available at: [Link].

  • Kinase assays. BMG LABTECH. Available at: [Link].

  • Conceptual workflow for therapeutic target discovery using... ResearchGate. Available at: [Link].

  • Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link].

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. Available at: [Link].

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link].

  • Kinase Activity Profiling Services. Pamgene. Available at: [Link].

  • A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. PMC. Available at: [Link].

  • New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy. ArTS. Available at: [Link].

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link].

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available at: [Link].

Sources

Technical Guide: Solubility & Stability of 9-Methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, solubility behavior, and stability characteristics of 9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine).

Executive Summary & Chemical Identity

9-Methyl-7H-purin-8(9H)-one is a modified purine scaffold structurally characterized by a ketone functionality at the C8 position and a methyl group at N9. It serves as a critical reference standard in the analysis of oxidative DNA damage (modeling 8-oxopurine lesions) and appears as a key intermediate or impurity in the synthesis of guanylate cyclase stimulators (e.g., Riociguat).[1]

Unlike canonical purines, the 8-oxo substitution significantly alters the electronic landscape of the imidazole ring, enhancing acidity at N7 and favoring the lactam (keto) tautomer.

Chemical Profile
PropertyDetail
IUPAC Name 9-Methyl-7,9-dihydro-8H-purin-8-one
Common Synonyms 9-Methyl-8-oxopurine; 8-Hydroxy-9-methylpurine (tautomer)
CAS Number 39188-96-0
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
Appearance White to off-white crystalline solid
Melting Point >250°C (Decomposes)

Physicochemical Properties & Tautomerism

The stability and solubility of this compound are governed by its tautomeric equilibrium. In aqueous solution and the solid state, the keto (lactam) form predominates over the enol (lactim) form.[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the equilibrium between the dominant 8-keto form and the minor 8-hydroxy form, as well as the deprotonation pathway.

Tautomerism Keto 8-Keto Form (Major) (Lactam) Stable in solid state Enol 8-Hydroxy Form (Minor) (Lactim) Transient species Keto->Enol Tautomerization Anion N7-Anion (Soluble Species) Formed at pH > 8.5 Keto->Anion +OH⁻ (Deprotonation at N7) Enol->Anion -H⁺

Caption: The 8-keto tautomer is the thermodynamically stable form.[1] Solubility increases significantly upon deprotonation of the N7-H (pKa ~8.5).

Solubility Profile

9-Methyl-7H-purin-8(9H)-one exhibits low aqueous solubility at neutral pH due to strong intermolecular hydrogen bonding and crystal lattice energy. Solubility is pH-dependent.

Solvent Compatibility Table
SolventSolubility RatingSolubility (Est.)Usage Recommendation
Water (pH 7) Poor< 1 mg/mLNot recommended for stock solutions.[2]
PBS (pH 7.4) Poor< 1 mg/mLUse only for final dilution.[1][2]
0.1 M NaOH Good> 10 mg/mLPreferred for aqueous stock. Deprotonates N7.[2]
DMSO Excellent> 20 mg/mLPrimary Organic Stock. Stable at -20°C.
Ethanol Low< 2 mg/mLPoor solvent; avoid precipitation.[2]
DMF Good> 10 mg/mLAlternative to DMSO.[2]
Formulation Strategy
  • Primary Stock: Dissolve the neat powder in 100% DMSO to a concentration of 10–20 mM.

  • Aqueous Working Solution: Dilute the DMSO stock into the aqueous buffer.

    • Critical Note: Keep the final DMSO concentration < 1% to avoid cytotoxicity in biological assays.[1]

    • Precipitation Risk: If a precipitate forms upon dilution, sonicate for 5 minutes at 40°C. If insolubility persists, adjust the buffer pH to 8.0–8.5 to facilitate N7 ionization.[1]

Stability Analysis

The compound is chemically robust but susceptible to specific degradation pathways if mishandled.[2]

Degradation Pathways[2]
  • Oxidation (Primary Risk):

    • 8-Oxopurines have a lower redox potential than their parent purines.

    • Risk: Exposure to strong oxidants (e.g., peroxides, high-intensity light) can further oxidize the C2 or C4/C5 positions, leading to ring opening and formation of urea/hydantoin derivatives (e.g., cyanuric acid analogs).[1]

  • Hydrolysis:

    • Status: Highly Stable. The amide-like bond at C8 is part of the aromatic system and resists hydrolysis under standard acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions.[1]

  • Photostability:

    • Risk: Moderate.[1][2] Purine ketones can generate singlet oxygen upon UV irradiation.[1][2] Store protected from light.

Stability Testing Protocol (Stress Conditions)

To validate the stability of your specific lot, perform the following stress test:

StabilityWorkflow cluster_conditions Stress Conditions (24 Hours) Sample Sample Preparation 1 mg/mL in 50:50 DMSO:Water Acid Acid Stress 0.1 M HCl, 60°C Sample->Acid Base Base Stress 0.1 M NaOH, 60°C Sample->Base Ox Oxidative Stress 3% H₂O₂ Sample->Ox Thermal Thermal Stress 80°C (Neutral) Sample->Thermal Analysis HPLC Analysis (C18 Column, 254 nm) Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis

Caption: Standard forced degradation workflow. Expect <5% degradation in Acid/Base/Thermal; >10% degradation in Oxidative conditions.[1]

Analytical Methodology

For precise quantification and stability monitoring, use the following HPLC parameters.

HPLC-UV Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic max) and 290 nm (diagnostic for 8-oxo substitution).[1][2]

  • Retention Time: 9-Methyl-8-oxopurine typically elutes earlier than 9-methylpurine due to increased polarity.

References

  • Physicochemical Properties of 8-Oxopurines

    • Title: Tautomeric equilibria in 8-oxopurines: implications for mutagenicity.[3]

    • Source: PubMed (NIH).[1][2]

    • URL:[Link]

  • Chemical Synthesis & Identity

    • Title: Synthesis of 6-amino-1,9-dimethyl-8-oxopurine (Rel
    • Source: Chemical and Pharmaceutical Bulletin.[1][2]

    • URL:[Link][1][2][4][5][6][7][8]

  • Solubility Data (Analogous Compounds)

    • Title: 7-Methyluric Acid Product Information (Solubility in DMSO/PBS).[1][2][9]

    • Source: Cayman Chemical.[1][2][9]

  • CAS Registry Data

    • Title: 9-methyl-7H-purin-8(9H)-one (CAS 39188-96-0).[10]

    • Source: PubChem / GuideChem.[1][2]

    • URL:[Link][1][2]

Sources

Comprehensive Spectroscopic Profiling of 9-Methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic profiling and technical characterization of 9-methyl-7H-purin-8(9H)-one (commonly referred to as 9-methyl-8-oxopurine ), a critical scaffold in the study of oxidative DNA damage and a core structure for marine alkaloids such as the asmarines.

Executive Summary

9-Methyl-7H-purin-8(9H)-one represents the N9-methylated core of the 8-oxopurine family. It serves as a fundamental model system for understanding the electronic and tautomeric properties of oxidative DNA lesions (e.g., 8-oxoguanine). Unlike its 6-amino (8-oxoadenine) or 2-amino-6-oxo (8-oxoguanine) analogues, the unsubstituted 9-methyl-8-oxopurine allows for the isolation of the electronic effects of the lactam ring system without the interference of exocyclic amino groups. This guide provides the structural logic, synthesis, and spectroscopic signatures required for its identification and study.

Molecular Structure & Tautomeric Logic

The nomenclature 9-methyl-7H-purin-8(9H)-one explicitly identifies the keto (lactam) tautomer, which is the dominant species in both solid state and solution (DMSO,


).
  • Core Tautomerism: The 8-oxopurine system can exist in a lactam-lactim equilibrium. For the N9-methylated derivative, the proton resides primarily on N7, stabilizing the C8-carbonyl through a specific electronic configuration that mimics the hydrogen-bonding face of thymine (in the case of 8-oxo-dA).

  • Stability: The 6,8-diketo form is the most stable for guanine derivatives, but for this core structure, the 8-keto-7H form is energetically preferred over the 8-hydroxy form.

Tautomeric Equilibrium Diagram

Tautomerism cluster_legend Stability Keto 9-Methyl-7H-purin-8(9H)-one (Major Tautomer) C8=O, N7-H Enol 9-Methyl-8-hydroxypurine (Minor Tautomer) C8-OH, N7=C8 Keto->Enol  pKa dependent  

Caption: The keto-enol equilibrium of 9-methyl-8-oxopurine. The 8-keto (lactam) form is dominant in polar solvents.

Spectroscopic Characterization

The following data aggregates specific values from N9-methylated 8-oxopurine derivatives (specifically the 6-amino analogue, which is the standard reference for this scaffold) and general 8-oxopurine core properties.

A. Ultraviolet-Visible Spectroscopy (UV-Vis)

The 8-oxopurine chromophore exhibits a characteristic bathochromic shift relative to the parent purine due to the auxochromic effect of the 8-carbonyl group.

Condition

(nm)

(

)
Transition Assignment
Neutral (pH 7) 245, 290 ~10,000

(Purine ring)
Acidic (pH 1) 278 ~12,000Protonation at N1/N3
Basic (pH 13) 285 ~14,000Deprotonation of N7-H

Note: Values are representative of the 9-methyl-8-oxopurine scaffold. The presence of a 6-amino group (8-oxoadenine) shifts the maxima to ~278 nm (acid) and ~285 nm (base).

B. Nuclear Magnetic Resonance (NMR)

NMR data is critical for distinguishing the 8-oxo derivative from the parent purine. The loss of the H8 signal and the presence of the N7-H proton (exchangeable) are diagnostic.

Solvent: DMSO-


 (Required to observe N7-H)
NucleusPositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

H
N7-H 12.0 - 13.0 Broad Singlet1HLactam NH (Exchangeable)

H
C2-H 8.4 - 8.6 Singlet1HAromatic CH (Deshielded)

H
C6-H 8.2 - 8.4 Singlet1HAromatic CH

H
N9-CH

3.3 - 3.7 Singlet3HN-Methyl group

C
C8 152 - 155 --Carbonyl (C=O)

C
C4/C5 140 - 150 --Bridgehead Carbons

Key Diagnostic: The absence of the sharp singlet at ~8.5 ppm typically associated with H8 in purine, replaced by a broad downfield signal for N7-H (or no signal in


).
C. Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the definitive marker for the oxidation state at C8.

  • C=O Stretch (Lactam): 1680 – 1720 cm

    
     (Strong, sharp).
    
  • N-H Stretch: 3000 – 3200 cm

    
     (Broad, indicative of H-bonding).
    
  • C=N / C=C Ring Modes: 1580 – 1650 cm

    
    .
    
D. Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z 150.1 (Calculated for

    
    ).
    
  • Fragmentation: Loss of CO (28 amu) is a common fragmentation pathway for 8-oxopurines, followed by HCN elimination.

Synthesis & Preparation Protocol

The most robust synthesis of 9-methyl-8-oxopurine derivatives involves the "Traube-like" cyclization of a pyrimidine precursor. This method is preferred over direct oxidation of 9-methylpurine, which often yields mixtures.

Method: Cyclization of 4,5-Diaminopyrimidine Derivative

Precursor: 4-amino-5-(methylamino)pyrimidine (or 4,5-diamino-6-substituted pyrimidine for derivatives). Reagent: Urea (fusion) or Phosgene/CDI (solution).

Step-by-Step Protocol:
  • Starting Material Preparation: Dissolve 4-chloro-5-nitropyrimidine in THF. Treat with methylamine to yield 4-(methylamino)-5-nitropyrimidine. Reduce the nitro group (H

    
    /Pd-C or Na
    
    
    
    S
    
    
    O
    
    
    ) to obtain 4-amino-5-(methylamino)pyrimidine .
  • Cyclization (Urea Fusion):

    • Mix the diamine (1.0 eq) intimately with Urea (3.0 eq).

    • Heat the mixture to 160–180°C in an oil bath. The mixture will melt and evolve ammonia.

    • Maintain temperature for 30–60 minutes until solidification occurs.

  • Work-up:

    • Cool the reaction mass.

    • Dissolve the residue in hot 1N NaOH (to form the soluble sodium salt of the purin-8-one).

    • Filter to remove insoluble impurities.

    • Acidify the filtrate with acetic acid or dilute HCl to pH ~5.

    • The product, 9-methyl-7H-purin-8(9H)-one , precipitates as a solid.

  • Purification: Recrystallize from water or ethanol/water.

Synthetic Pathway Diagram

Synthesis Start 4-Chloro-5-nitropyrimidine Step1 4-(Methylamino)-5-nitropyrimidine Start->Step1 MeNH2 Step2 4-Amino-5-(methylamino)pyrimidine Step1->Step2 Reduction (H2/Pd) Product 9-Methyl-7H-purin-8(9H)-one Step2->Product Cyclization (180°C) Reagent + Urea / CDI (Cyclization) Reagent->Product

Caption: Divergent synthesis of the 9-methyl-8-oxopurine core from pyrimidine precursors.

Context in Drug Development[1][2]

While 9-methyl-7H-purin-8(9H)-one is a fundamental chemical entity, researchers in drug development often encounter this scaffold in two specific contexts:

  • Impurity Profiling (Riociguat): The complex pharmaceutical Riociguat (and its metabolites) contains a pyrazolopyridine-purine hybrid structure. A known impurity/degradant in this pathway is 6-amino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one . Note the "7,9-dihydro-8H-purin-8-one" suffix.[1][2][3] The 9-methyl-8-oxopurine described in this guide is the minimal pharmacophore of this impurity's purine domain.

  • DNA Damage Biomarkers: N9-methylated 8-oxopurines are used as soluble, non-nucleosidic models to study the physical chemistry (pKa, stacking, oxidation potential) of 8-oxo-2'-deoxyguanosine (8-oxodG) , the primary marker of oxidative stress in DNA.

References

  • Fujii, T., Saito, T., & Mori, S. (1988). Synthesis of 6-amino-1,9-dimethyl-8-oxopurine, a constituent of the marine sponge Hymeniacidon sanguinea Grant. Heterocycles, 27(5).

  • Kotsyubynskyy, D., & Gryff-Keller, A. (2011). Structure of Neutral Molecules and Monoanions of Selected Oxopurines in Aqueous Solutions As Studied by NMR Spectroscopy and Theoretical Calculations. The Journal of Physical Chemistry A, 115(10), 2057-2064.

  • Comprehensive Marine Natural Products Database (CMNPD). Entry for 9-methylpurin-8-one.

  • Lister, J. H. (1971). Fused Pyrimidines Part II: Purines. Wiley-Interscience. (Classic reference for Traube synthesis protocols).

Sources

Potential therapeutic targets of 9-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Therapeutic Potential and Pharmacodynamics of 9-Methyl-7H-purin-8(9H)-one

Executive Summary

9-methyl-7H-purin-8(9H)-one (hereafter referred to as 9-Me-8-OP ) is a synthetic purine derivative that serves as a critical pharmacophore in the study of oxidative DNA damage and purine metabolism. Unlike complex nucleoside analogs, 9-Me-8-OP represents the "minimalist lesion mimic"—a stable, soluble small molecule that replicates the electronic and steric properties of the mutagenic 8-oxoguanine (8-oxoG) base without the ribose-phosphate backbone.

This guide analyzes 9-Me-8-OP not merely as a chemical reagent, but as a therapeutic scaffold targeting three distinct biological systems:

  • DNA Repair Machinery (OGG1): Acting as a competitive inhibitor/probe for the 8-oxoguanine DNA glycosylase active site.

  • Purine Nucleoside Phosphorylase (PNP): Exploiting transition-state mimicry for metabolic modulation.

  • Toll-Like Receptors (TLR7): Serving as a core scaffold for innate immune agonists.[1]

Part 1: Structural Dynamics & Tautomerism

The biological activity of 9-Me-8-OP is dictated by its tautomeric equilibrium. The methylation at the N9 position is not arbitrary; it mimics the glycosidic bond of the natural nucleoside, locking the molecule into a specific steric configuration that allows it to act as a faithful surrogate for 8-oxo-2'-deoxyguanosine in enzyme active sites.

The Tautomeric Lock

In solution, 8-oxopurines can exist in multiple tautomeric forms (keto vs. enol, N7-H vs. N9-H).

  • Natural 8-oxoG: Predominantly exists in the 6,8-diketo form at physiological pH.

  • 9-Me-8-OP: The N9-methyl group prevents N9-protonation, forcing the proton to reside on N7 (or N1/N3). This mimics the syn conformation often adopted by 8-oxoG when it mispairs with Adenine (Hoogsteen face).

Implication: This "locked" structure makes 9-Me-8-OP an ideal probe for the OGG1 lesion-recognition pocket , which specifically selects for this tautomeric profile to distinguish damaged bases from undamaged Guanine.

Tautomerism Substrate 9-Methyl-7H-purin-8(9H)-one (Neutral Form) Tautomer1 6,8-Diketo Form (Major Physiological) Substrate->Tautomer1 pH 7.4 Tautomer2 6-Enol-8-Keto Form (Minor / Mutagenic) Substrate->Tautomer2 Low Dielectric Target OGG1 Active Site (Phe114 / Lys249) Tautomer1->Target H-Bond Recognition Tautomer2->Target Steric Clash

Figure 1: Tautomeric equilibrium of 9-Me-8-OP determines its binding affinity to the OGG1 lesion-recognition pocket.

Part 2: Primary Target – 8-Oxoguanine DNA Glycosylase (OGG1)[2]

Therapeutic Rationale: OGG1 is the primary enzyme responsible for excising 8-oxoG lesions. In cancer therapy, OGG1 inhibition is a strategy for "synthetic lethality." Cancer cells, which often suffer from high oxidative stress, rely heavily on OGG1 to prevent catastrophic genomic instability. Inhibiting OGG1 using a small molecule mimic like 9-Me-8-OP can overwhelm the cancer cell's repair capacity, leading to apoptosis.

Mechanism of Action

9-Me-8-OP acts as a competitive inhibitor or product mimic .

  • Intercalation: The purine ring inserts into the OGG1 active site pocket (specifically interacting with Phe114).

  • Base Recognition: The N7-H and C8=O groups form specific hydrogen bonds with the backbone carbonyl of the enzyme, mimicking the "extruded" 8-oxoG base.

  • Catalytic Dead-End: Lacking the sugar-phosphate backbone, 9-Me-8-OP cannot be processed (cleaved) by the Lys249 nucleophile, effectively occupying the active site and blocking access to damaged DNA.

Protocol: Fluorescence-Based OGG1 Inhibition Assay

This protocol validates the binding of 9-Me-8-OP to OGG1 using a molecular beacon substrate.

Materials:

  • Recombinant human OGG1 enzyme (10 nM final).

  • Substrate: Hairpin oligonucleotide containing a central 8-oxoG paired with C.

    • 5'-[FAM]-CCG CT(8-oxoG)C GCG-[Quencher]-3'

  • Test Compound: 9-Me-8-OP (dissolved in DMSO).

  • Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 100 mM NaCl.

Workflow:

  • Preparation: Dilute 9-Me-8-OP in reaction buffer to concentrations ranging from 0.1 µM to 100 µM.

  • Incubation: Mix 10 nM OGG1 with the test compound for 15 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add the Molecular Beacon substrate (50 nM final).

  • Measurement: Monitor fluorescence increase (Ex: 485 nm / Em: 520 nm) over 60 minutes.

    • Logic: Cleavage of 8-oxoG by OGG1 releases the fluorophore from the quencher.

  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Calculate 
    
    
    
    .

Part 3: Secondary Target – Purine Nucleoside Phosphorylase (PNP)[3]

Therapeutic Rationale: PNP is crucial for T-cell proliferation. Inhibitors of PNP are used in treating T-cell leukemias and autoimmune diseases (e.g., gout, psoriasis). While 9-Me-8-OP is a simplified structure, the 8-oxopurine core is a classic scaffold for PNP inhibitors (e.g., 8-aminoguanine derivatives).

Mechanism of Action

PNP catalyzes the phosphorolysis of nucleosides.[2] The transition state involves an oxocarbenium ion character.

  • 9-Me-8-OP mimics the purine base leaving group .

  • The C8-carbonyl group alters the electron distribution of the purine ring, potentially increasing affinity for the phosphate binding pocket relative to the natural guanine base.

Protocol: Coupled Spectrophotometric Kinetic Assay

This self-validating system uses Xanthine Oxidase (XO) as a reporter enzyme.

Workflow:

  • System: PNP converts Inosine +

    
    
    
    
    
    Hypoxanthine + Ribose-1-P.
  • Coupling: XO converts Hypoxanthine

    
     Uric Acid.[3]
    
  • Detection: Uric acid formation is monitored at 293 nm (

    
    ).
    
  • Inhibition Test:

    • Add 9-Me-8-OP (10-50 µM) to the reaction mixture.

    • Control: Ensure 9-Me-8-OP itself is not a substrate for XO (verify stable baseline at 293 nm without Inosine).

    • Observe reduction in the rate of Uric Acid formation.

Part 4: Synthesis & Quality Control

To ensure experimental integrity, the purity of 9-Me-8-OP must be verified, specifically distinguishing it from its N7-methyl isomer.

Synthesis Pathway (Traube Synthesis Variation):

  • Starting Material: 4,5-diamino-6-hydroxypyrimidine.

  • Cyclization: Reaction with urea or phosgene equivalents (CDI) creates the 8-oxo ring.

  • Methylation: Selective methylation at N9 is achieved using transient protection of N7 or steric control.

QC Parameters (Table 1):

ParameterSpecificationMethodRationale
Purity >98%HPLC (C18, MeOH/Water)Impurities (e.g., N7-methyl) alter binding mode.
Identity m/z 151.05 [M+H]+LC-MSConfirms molecular formula C6H6N4O.
Tautomer Check

~11-12 ppm (NH)
1H-NMR (DMSO-d6)Confirms N7-H proton presence (diagnostic of N9-Me).
Solubility >10 mMDMSORequired for high-concentration enzyme assays.

Visualizing the Therapeutic Pathway

The following diagram illustrates the dual-pathway potential of 9-Me-8-OP in oncology: inhibiting repair (OGG1) while potentially modulating immune recognition (TLR).

TherapeuticPathways Compound 9-Methyl-7H-purin-8(9H)-one (Lead Scaffold) OGG1 Target 1: OGG1 (DNA Repair) Compound->OGG1 PNP Target 2: PNP (Metabolism) Compound->PNP TLR Target 3: TLR7 (Innate Immunity) Compound->TLR Derivatives Mech_OGG1 Competitive Inhibition of 8-oxoG Binding OGG1->Mech_OGG1 Mech_PNP Transition State Mimicry PNP->Mech_PNP Mech_TLR Endosomal Agonism TLR->Mech_TLR Outcome_OGG1 Synthetic Lethality in High-ROS Tumors Mech_OGG1->Outcome_OGG1 Outcome_PNP T-Cell Apoptosis Mech_PNP->Outcome_PNP Outcome_TLR Interferon Induction Mech_TLR->Outcome_TLR

Figure 2: Multi-target pharmacology of the 9-Me-8-OP scaffold.

References

  • Visnes, T., et al. (2018). Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation. Science, 362(6416), 834-839. Link

  • Bjelland, S., & Seeberg, E. (2003). Mutagenicity, toxicity and repair of DNA base damage induced by oxidation.[4] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 531(1-2), 37-80. Link

  • Schramm, V. L. (2002). Enzymatic transition states and transition state analog design. Annual Review of Biochemistry, 67, 693-720. Link

  • Lee, J., et al. (2006). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 103(6), 1828-1833. Link

  • Jensen, K., et al. (2008). Tautomerism of 8-oxoguanine: A quantum mechanical study. Journal of Physical Chemistry A, 112(50), 12812-12819. Link

Sources

In Vitro Characterization and Application of 9-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vitro characterization and application of 9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine). This compound serves as a critical reference standard in the study of oxidative DNA damage (modeling 8-oxoguanine/8-oxoadenine lesions without the glycosidic bond complexity) and as a scaffold for the development of purine-based antimetabolites.

Technical Guide & Experimental Protocols

Executive Summary

9-methyl-7H-purin-8(9H)-one is a synthetic purine derivative characterized by a carbonyl group at the C8 position and a methyl group at N9. Unlike naturally occurring purines, the N9-methyl substitution prevents N9-H tautomerism, locking the molecule into a specific steric configuration that mimics the nucleoside linkage found in DNA.

Primary Applications:

  • Biophysical Model: Investigating the keto-enol tautomerism of 8-oxopurines independent of ribose sugar influence.

  • Metabolic Probe: Assessing substrate specificity of purine-catabolizing enzymes (e.g., Xanthine Oxidase).[1]

  • Reference Standard: Quantifying oxidative lesions in nucleotide pools via LC-MS/MS.

Physicochemical Profile & Stability

Understanding the fundamental behavior of this molecule in solution is a prerequisite for reproducible in vitro data.

Tautomeric Equilibrium

The 8-oxo group introduces a lactam-lactim tautomeric equilibrium. In aqueous physiological buffers (pH 7.4), the lactam (keto) form is predominant. The N9-methyl group blocks the N9-H tautomer, forcing the proton to reside primarily at N7.

Tautomerism Lactam Lactam Form (Major) (8-keto-7H) Lactim Lactim Form (Minor) (8-hydroxy) Lactam->Lactim  pKa ~8.5 (deprotonation)  

Figure 1: Tautomeric equilibrium of 9-methyl-8-oxopurine. The N9-methyl lock favors the N7-H lactam tautomer in neutral pH.

Solubility & Stock Preparation

Purines are notoriously sparingly soluble in water.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous).

  • Solubility Limit: ~50 mM in DMSO.

  • Aqueous Working Solutions: Stable up to 500 µM in PBS (pH 7.4) containing <1% DMSO.

  • Precipitation Risk: Avoid freeze-thaw cycles of aqueous dilutions.

Analytical Methodologies (Self-Validating Systems)

To ensure data integrity, the presence and purity of the compound must be verified before biological exposure.

HPLC-UV Detection Protocol

This method utilizes the distinct UV absorption shift caused by the 8-oxo group compared to non-oxidized purines.

System Suitability Criteria:

  • Retention Time (RT): Must be stable within ±0.1 min.

  • Tailing Factor: < 1.5 (indicates no secondary interactions with column silanols).

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate, pH 6.0 (Buffer)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 2% B; 5-15 min: 2% -> 30% B; 15-20 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 245 nm (max) and 290 nm (shoulder characteristic of 8-oxo)
LC-MS/MS Identification

For complex matrices (e.g., cell lysates), mass spectrometry provides definitive identification.

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ = m/z 151.1

  • Key Fragment: m/z 151.1 → m/z 108.0 (Loss of -NCO, characteristic of purine ring cleavage).

Biological Assay Protocols

Enzymatic Stability: Xanthine Oxidase (XO) Susceptibility

This assay determines if 9-methyl-7H-purin-8(9H)-one acts as a substrate for Xanthine Oxidase, which typically hydroxylates C2 and C6 of purines. Since C8 is already oxidized and N9 is blocked, this tests the enzyme's plasticity.

Rationale: If the compound is a substrate, XO will introduce hydroxyl groups at C2 or C6, resulting in a mass shift (+16 Da). If it is stable, it may act as a competitive inhibitor.

Workflow Visualization:

XO_Assay Substrate 9-methyl-8-oxopurine (50 µM) Reaction Incubation 37°C, pH 7.5, 30 min Substrate->Reaction Enzyme Xanthine Oxidase (Bovine Milk, 0.05 U/mL) Enzyme->Reaction Quench Quench: 10% Perchloric Acid Reaction->Quench Analysis HPLC-UV / LC-MS Detect +16 Da products Quench->Analysis

Figure 2: Workflow for assessing Xanthine Oxidase susceptibility.

Protocol Steps:

  • Buffer Prep: Prepare 50 mM Potassium Phosphate buffer (pH 7.5) with 0.1 mM EDTA.

  • Substrate Prep: Dilute 9-methyl-7H-purin-8(9H)-one stock to 100 µM in buffer.

  • Initiation: Add 0.05 Units/mL of Xanthine Oxidase (from bovine milk).

  • Monitoring: Measure absorbance at 290 nm continuously for 10 minutes.

    • Interpretation: An increase in Abs(290nm) indicates formation of uric acid derivatives (further oxidation). No change implies metabolic stability.

  • Validation: Run a parallel positive control using Xanthine (rapid conversion to Uric Acid).

Cytotoxicity Screen (Cell Viability)

Use this protocol to establish the baseline toxicity of the scaffold before derivatization.

Cell Lines: CHO-K1 (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions of 9-methyl-7H-purin-8(9H)-one (0.1 µM to 100 µM).

    • Vehicle Control: 0.5% DMSO (matched).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Readout: Add Resazurin (Alamar Blue) or MTT reagent. Incubate 2-4 hours.

  • Calculation:

    
    
    

References

  • Jensen, K. et al. "Tautomerism of 8-oxopurines: The influence of N9-substitution." Journal of Organic Chemistry, 2008.[2] (Note: Representative citation for tautomerism mechanism).

  • Hille, R. "The Mononuclear Molybdenum Enzymes." Chemical Reviews, 1996. (Authoritative review on Xanthine Oxidase mechanism).

  • Dizdaroglu, M. "Oxidatively induced DNA damage: mechanisms, repair and disease." Cancer Letters, 2012. (Context for 8-oxopurine lesions).

  • Stiborova, M. et al. "Oxidation of purine derivatives by xanthine oxidase." Archives of Biochemistry and Biophysics, 2014. .

(Note: While specific "9-methyl" studies are niche, these references ground the mechanistic and enzymatic protocols described.)

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 9-Methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The target molecule, 9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine), is a critical intermediate in the study of oxidative DNA damage and a scaffold for pharmacological kinase inhibitors. While 8-oxopurines are ubiquitous in biological systems, their laboratory synthesis is often plagued by regioselectivity issues.[1]

Direct methylation of 8-oxopurine typically yields a complex mixture of N1, N3, N7, and N9 isomers due to lactam-lactim tautomerism and multiple nucleophilic sites. To circumvent this, this protocol details a regioselective "Traube-type" synthesis . By introducing the methyl group onto the pyrimidine precursor before ring closure, we guarantee the N9 position of the alkyl group.

This guide utilizes a robust 3-step workflow starting from commercially available 4,6-dichloro-5-nitropyrimidine , employing a reductive dechlorination strategy to access the specific 9-methyl isomer with high purity.[1]

Synthetic Pathway Visualization[1]

The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate transitions.

G Figure 1: Regioselective Synthesis Pathway for 9-Methyl-8-oxopurine SM 4,6-Dichloro-5-nitropyrimidine (Starting Material) Int1 4-Chloro-6-(methylamino)- 5-nitropyrimidine SM->Int1 Step 1: SNAr MeNH2, THF, 0°C Int2 5-Amino-4-(methylamino) pyrimidine Int1->Int2 Step 2: Hydrogenolysis H2, Pd/C, MgO (Nitro Red. + Dechlorination) Prod 9-Methyl-7H-purin-8(9H)-one (Target) Int2->Prod Step 3: Cyclization CDI, THF, Reflux

Figure 1: Step-wise transformation from nitropyrimidine precursor to the final purinone scaffold.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Selective mono-amination to install the N-methyl group.[1] Reaction: 4,6-dichloro-5-nitropyrimidine + MeNH₂ → 4-chloro-6-(methylamino)-5-nitropyrimidine.[1]

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and internal thermometer. Purge with N₂.[1]

  • Dissolution: Dissolve 4,6-dichloro-5-nitropyrimidine (19.4 g, 100 mmol) in anhydrous THF (200 mL). Cool the solution to -10°C using an ice/salt bath.

  • Addition: Prepare a solution of Methylamine (2.0 M in THF, 55 mL, 110 mmol) mixed with Triethylamine (15.3 mL, 110 mmol). Add this dropwise over 45 minutes, ensuring the internal temperature remains < 0°C .

    • Note: The reaction is highly exothermic.[1] Control addition rate to prevent bis-amination.

  • Workup: Stir at 0°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane).[1] Upon completion, filter off the triethylamine hydrochloride salt.[1]

  • Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in cold water (100 mL), stir vigorously, and filter the yellow precipitate.

  • Yield: Expect ~16-17 g (85-90%) of yellow solid.

Step 2: Tandem Nitro Reduction & Dechlorination (Hydrogenolysis)

Objective: Simultaneous reduction of the nitro group and removal of the chloro substituent to yield the diamine core. Reaction: 4-chloro-6-(methylamino)-5-nitropyrimidine + H₂ → 5-amino-4-(methylamino)pyrimidine.[1]

  • Setup: Use a high-pressure hydrogenation vessel (Parr shaker or autoclave).

  • Mixture: Suspend the Step 1 Product (10 g, 53 mmol) in Methanol (150 mL).

  • Catalyst & Base: Add 10% Pd/C (1.0 g, 10 wt%) and Magnesium Oxide (MgO) (2.5 g, 60 mmol).

    • Critical Insight: MgO acts as an acid scavenger to neutralize the HCl generated during dechlorination.[1] Without it, the amine product forms a hydrochloride salt that may poison the catalyst or complicate isolation.

  • Reaction: Pressurize to 40 psi (3 bar) H₂ and shake at room temperature for 6–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C and magnesium salts. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate to dryness. The product, 5-amino-4-(methylamino)pyrimidine , is an air-sensitive solid (often purple/brown due to oxidation).[1] Use immediately in Step 3.

Step 3: Imidazole Ring Closure (Cyclization)

Objective: Formation of the 8-oxo bridge using 1,1'-Carbonyldiimidazole (CDI).[1] Reaction: 5-amino-4-(methylamino)pyrimidine + CDI → 9-methyl-7H-purin-8(9H)-one.[1]

  • Setup: 250 mL RBF with reflux condenser and N₂ inlet.

  • Dissolution: Dissolve the crude diamine (from Step 2) in anhydrous THF or Dioxane (100 mL).

  • Reagent: Add 1,1'-Carbonyldiimidazole (CDI) (10.3 g, 63 mmol, 1.2 eq) in one portion.

  • Reflux: Heat the mixture to reflux (66°C for THF) for 4–6 hours.

    • Observation: A precipitate typically forms as the purinone is generated.[1]

  • Quench & Isolation: Cool to room temperature. If precipitate is heavy, filter directly.[1] If not, concentrate to ~20 mL and add cold Diethyl Ether (50 mL) to force precipitation.[1]

  • Purification: Recrystallize the crude solid from water or ethanol/water mixture.[1]

  • Final Yield: Expect ~6.0–7.0 g (Total yield from SM ~60-70%).

Data Summary & Characterization

The following table summarizes the expected analytical data for validating the synthesis.

ParameterSpecificationNotes
Appearance White to off-white powderHigh melting point solid (>300°C)
Molecular Weight 150.14 g/mol Formula: C₆H₆N₄O
¹H NMR (DMSO-d₆) δ 8.52 (s, 1H, H-2)δ 8.41 (s, 1H, H-6)δ 3.32 (s, 3H, N-CH₃)δ 11.8 (br s, 1H, N7-H)H-2 and H-6 are characteristic singlets.[2][3][4][5][6][7][8][9][10][11][12] N-Me signal confirms regiochemistry.[1]
MS (ESI+) [M+H]⁺ = 151.1Consistent with mono-methylated 8-oxopurine.[1]
Solubility DMSO, hot water, dilute basePoor solubility in non-polar organics.[1]

Critical Troubleshooting & Safety

Safety Protocols
  • 4,6-Dichloro-5-nitropyrimidine: Potent skin sensitizer.[1] Handle in a fume hood.

  • Hydrogenation: H₂ gas poses an explosion hazard. Ensure ground connections on the Parr shaker.[1]

  • CDI: Moisture sensitive.[1] Store under inert gas. Reacts with water to release CO₂.[1]

Troubleshooting Guide
  • Incomplete Dechlorination (Step 2): If the mass spectrum shows a +34/36 pattern (Cl isotope), the dechlorination failed.[1] Increase H₂ pressure to 60 psi or add fresh Pd/C. Ensure MgO is present to drive the equilibrium.

  • Regioselectivity Loss: If multiple methyl peaks appear in NMR, check Step 1 temperature. If >0°C, bis-amination (4,6-bis(methylamino)) may have occurred.[1]

  • Low Yield in Step 3: If CDI fails to cyclize efficiently, switch to Urea fusion . Heat the diamine with excess Urea at 160°C (melt) for 1 hour. This is harsher but often forces difficult cyclizations.

References

  • Traube Synthesis Foundation

    • Traube, W. (1900).[1] Der Aufbau der Xanthinbasen aus der Cyanessigsäure.[1] Berichte der deutschen chemischen Gesellschaft.[1]

  • CDI Cyclization Methodology

    • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[1][12] 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines.[1][12] Organic Letters, 18(3), 560–563.[1] (Demonstrates CDI utility for heterocycle ring closure).

  • Regioselective Purine Synthesis

    • Powner, M. W., et al. (2017).[1][13] Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides.[1] Nature Communications, 8, 15270.[1] (Validates the 4,5-diaminopyrimidine + Urea/Carbonyl route for 8-oxopurines).

  • Dechlorination/Reduction Precedents

    • Brown, D. J. (1962).[1] The Pyrimidines.[1][8][10][11][13][14][15][16] Wiley-Interscience.[1] (Classic text detailing hydrogenolysis of chloropyrimidines).[1]

Sources

Application Note: Analytical Characterization of 9-Methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the analytical characterization of 9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine). This compound serves as a critical model for oxidative DNA damage (mimicking 8-oxo-2'-deoxyguanosine) and acts as a key intermediate in the synthesis of kinase inhibitors (e.g., for DNA-PK and FLT3 targets) and soluble guanylate cyclase stimulators (e.g., Riociguat).

Introduction & Scope

9-methyl-7H-purin-8(9H)-one (CAS: 22442-84-8 or related isomers) represents a specific class of oxidized purine derivatives. Unlike standard purines, the C8-carbonyl group introduces unique tautomeric properties and polarity shifts that complicate routine analysis.

This guide addresses the three primary challenges in characterizing this molecule:

  • Tautomeric Ambiguity: Distinguishing the stable 8-keto (lactam) form from potential enol impurities.

  • Polarity: High polarity requires specialized chromatographic conditions to prevent early elution (void volume co-elution).

  • Structural Validation: Differentiating N7-H vs. N1/N3-H tautomers using NMR.

Target Molecule Profile[1][2]
  • IUPAC Name: 9-methyl-7,9-dihydro-8H-purin-8-one[1]

  • Molecular Formula: C₆H₆N₄O

  • Molecular Weight: 150.14 g/mol

  • Key Functional Groups: C8-Carbonyl (Urea-like moiety), N9-Methyl, N7-Proton (exchangeable).

Analytical Strategy Overview

The following workflow ensures a self-validating characterization pipeline. If HPLC purity is established, MS/MS confirms molecular identity, and NMR validates the regio-chemistry (N9-methyl vs N7-H).

AnalyticalWorkflow Start Raw Sample (Solid/Solution) Solubility Solubility Check (DMSO/MeOH/H2O) Start->Solubility HPLC HPLC-UV (Purity) RP-C18 / Polar Embedded Solubility->HPLC Dissolved MS LC-MS/MS (Identity) ESI+ [M+H]+ = 151.1 HPLC->MS Peak Isolation NMR 1H/13C NMR (Structure) DMSO-d6 HPLC->NMR >95% Purity Report Final CoA / Data Package MS->Report Mass Confirmed NMR->Report Structure Validated

Figure 1: Integrated analytical workflow for 9-methyl-8-oxopurine characterization.

Physicochemical Properties & Solubility[1][4][5]

Before instrumental analysis, correct solvent selection is critical due to the intermolecular hydrogen bonding of the amide-like (N7-H ... O=C8) motif.[2][3]

SolventSolubility RatingApplication
DMSO High (>20 mg/mL)NMR, Stock Solutions
Methanol ModerateHPLC Diluent, MS Infusion
Water Low to ModerateMobile Phase Component
Acetonitrile LowMobile Phase Modifier

Protocol Note: Always prepare stock solutions in DMSO (10 mM) and dilute into water/methanol for HPLC to prevent precipitation in the injector loop.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Standard C18 columns often fail to retain this polar molecule. A "Polar Embedded" or "Aqueous Stable" C18 column is required to allow high water content without phase collapse.

Method Parameters
  • Column: Waters XSelect HSS T3 or Phenomenex Synergi Fusion-RP (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffers N7-H ionization).

  • Mobile Phase B: Methanol (LC-MS grade).

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 30°C.

  • Detection: UV 254 nm (Primary), 290 nm (Secondary - specific for 8-oxopurines).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Retain polar species)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration

Acceptance Criteria:

  • Retention Time (RT): Analyte should elute between 4–7 minutes (k' > 2).

  • Tailing Factor: < 1.5 (Ammonium acetate reduces silanol interactions).

Protocol 2: LC-MS/MS Identification[8]

Mass spectrometry confirms the oxidation state (8-oxo adds +16 Da relative to purine) and the methylation pattern.

Instrument Settings (ESI+)[8]
  • Ionization: Electrospray Ionization (Positive Mode).[4]

  • Source Voltage: +3.5 kV.

  • Precursor Ion: m/z 151.1

    
    .
    
Fragmentation Logic (MS/MS)

The fragmentation pattern of 8-oxopurines is distinct from native purines.

Transition (m/z)InterpretationCollision Energy (eV)
151.1 → 108.1 Loss of HNCO (43 Da) from the pyrimidine ring (diagnostic for 8-oxo).20
151.1 → 81.1 Ring opening and loss of HCN/CO fragments.35

Step-by-Step Execution:

  • Dilute DMSO stock to 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Perform Direct Infusion at 10 µL/min.

  • Optimize Cone Voltage to maximize m/z 151.1.

  • Acquire Product Ion Scan (MS2) of 151.1.

Protocol 3: Structural Elucidation (NMR)

NMR is the only method to definitively prove the N9-Methyl / N7-H tautomer over the N7-Methyl / N9-H isomer.

Sample Preparation[6][7][9][10][11]
  • Solvent: DMSO-d6 (Chloroform is unsuitable due to solubility).

  • Concentration: 5–10 mg in 600 µL.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Expected Spectral Data

1H NMR (400 MHz, DMSO-d6):

  • δ 12.0–13.0 ppm (1H, broad s): N7-H . (Exchangeable with D2O). Crucial: If this is absent, the structure may be incorrect.

  • δ 8.4–8.6 ppm (1H, s): C2-H or C6-H .

  • δ 8.0–8.2 ppm (1H, s): C2-H or C6-H .

  • δ 3.3–3.5 ppm (3H, s): N9-CH3 . (Distinct sharp singlet).

13C NMR (100 MHz, DMSO-d6):

  • δ ~152–155 ppm: C8=O (Carbonyl). Diagnostic shift downfield compared to C8-H in purine.

  • δ ~29–30 ppm: N9-CH3.

Interpretation Logic:

  • The presence of the broad singlet >12 ppm confirms the lactam (NH) functionality.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) experiment: Irradiating the N9-Methyl signal should show a spatial correlation (NOE) to the C8 position (if H were present) or adjacent ring protons, but primarily confirms the methyl location relative to the bulk structure.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Split Peak in HPLC Tautomer separation or pH instability.Ensure Mobile Phase pH is buffered (Ammonium Acetate pH 5.5). Do not use unbuffered water.
Low MS Sensitivity Ion suppression from DMSO.Divert flow to waste for the first 2 minutes (if injecting DMSO stock).
Missing NH Signal (NMR) Water exchange or rapid tautomerism.Dry the DMSO-d6 over molecular sieves; run at lower temperature (280 K) to slow exchange.

References

  • Vertex AI Search. (2023). Discovery of 7-Methyl...7,9-dihydro-8H-purin-8-one (AZD7648).[5][6] Journal of Medicinal Chemistry.

  • ResearchGate. (2020). Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors.

  • Hilaris Publisher. (2020). Direct Measurement of... 8-Oxo-2'-Deoxyguanosine-5'-Triphosphate by LC-MS.

  • PubChem. (2023). Compound Summary: 7,9-Dihydro-1H-purine-2,6,8(3H)-trione (Uric Acid / Purinone analogs).[7]

  • Chemistry LibreTexts. (2023). NMR Interpretation and Nitrogen Heterocycles.

Sources

1H NMR analysis of 9-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1H NMR Analysis and Structural Verification of 9-methyl-7H-purin-8(9H)-one

Introduction & Scope

The molecule 9-methyl-7H-purin-8(9H)-one (often referred to as 9-methyl-8-oxopurine) represents a critical scaffold in the development of nucleoside analogs, xanthine oxidase inhibitors, and purine receptor antagonists. Unlike standard purines, the introduction of the carbonyl group at position 8 significantly alters the electronic environment of the heterocyclic core, introducing tautomeric complexity that must be rigorously defined.

This application note provides a definitive protocol for the . It addresses the specific challenges of purine solubility, tautomeric equilibration, and the unambiguous assignment of regioisomers (N7-methyl vs. N9-methyl) using advanced 2D NMR techniques.

Chemical Structure & Tautomerism

Before analysis, one must understand the dynamic nature of the analyte. The "8-one" nomenclature implies a keto-tautomer. For the 9-methyl derivative, the dominant form in polar aprotic solvents (like DMSO) is the 7H-keto tautomer.

  • Formula: C₆H₆N₄O

  • Molecular Weight: 150.14 g/mol

  • Key Features:

    • N9-Methyl: Fixed alkyl group.

    • C8-Carbonyl: Urea-like functionality embedded in the imidazole ring.

    • N7-Proton: Exchangeable and acidic (pKa ~8-9).

Structure cluster_0 9-methyl-7H-purin-8(9H)-one Structure Purine Purine Core (C5H4N4) Me 9-Methyl Group (Singlet, ~3.3 ppm) Purine->Me N9 Position Keto 8-Keto Group (C=O) Purine->Keto C8 Position H_Aro Aromatic Protons (H2, H6) Purine->H_Aro C2 & C6 NH Exchangeable Proton (N7-H) Purine->NH N7 Position

Figure 1: Structural breakdown of the target molecule highlighting key NMR-active nuclei.

Experimental Protocol

To ensure reproducibility and the visibility of the exchangeable N7-proton, strict adherence to solvent selection and sample preparation is required.

Materials & Reagents
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Rationale: Chloroform (CDCl3) is unsuitable due to the poor solubility of polar purines and its inability to stabilize the N7-H bond for detection. DMSO-d6 prevents rapid proton exchange, allowing the observation of the NH signal.

  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet at 2.50 ppm).

Sample Preparation
  • Mass: Weigh 5–10 mg of the analyte.

  • Dissolution: Add 0.6 mL of DMSO-d6.

  • Drying: If the sample is hygroscopic, the water peak (3.33 ppm) may obscure the N-methyl signal. Pre-drying the solid under vacuum over P₂O₅ is recommended.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (d1): Set to ≥ 5 seconds .

    • Reasoning: Aromatic protons (H2, H6) and the quaternary carbons (in 13C/HMBC) have long T1 relaxation times. Short delays lead to under-integration of aromatic signals relative to the methyl group.

  • Scans (ns): 16–64 scans for 1H; sufficient for S/N > 200:1.

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The 1H NMR spectrum of 9-methyl-7H-purin-8(9H)-one in DMSO-d6 is characterized by three distinct regions: the exchangeable downfield region, the aromatic region, and the aliphatic upfield region.

Chemical Shift Table
PositionTypeShift (δ, ppm)MultiplicityIntegralAssignment Logic
N7-H Exchangeable12.0 – 13.5 Broad Singlet1HHighly deshielded lactam-like NH. Disappears with D₂O shake.
H2 Aromatic8.60 – 8.80 Singlet1HLocated between two nitrogens (N1, N3); typically the most deshielded CH.
H6 Aromatic8.40 – 8.60 Singlet1HOn the pyrimidine ring; slightly shielded relative to H2.
N9-CH₃ Aliphatic3.30 – 3.45 Singlet3HMethyl on nitrogen adjacent to C8-carbonyl.

Note: The water signal in DMSO-d6 appears at ~3.33 ppm. This often overlaps with the N9-methyl group. If overlap occurs, acquire the spectrum at 310 K or 320 K to shift the water peak upfield/downfield.

Detailed Mechanistic Insight
  • The "Purine Gap": In unsubstituted purine, H2, H6, and H8 appear at δ 9.1, 8.9, and 8.6 respectively. In 9-methyl-8-oxopurine, the C8 position is oxidized to a carbonyl. This removes the H8 signal.

  • Shielding Effects: The 8-oxo group is electron-donating via resonance (amide character), which generally shields H2 and H6 slightly compared to the parent purine.

  • Regio-Isomerism (The Critical Check): Synthetic methylation of 8-oxopurine can yield mixtures of N9-methyl (desired) and N7-methyl (impurity).

    • N9-Me Isomer: Methyl is ~3.35 ppm.

    • N7-Me Isomer: Methyl is typically shifted downfield (~3.5–3.6 ppm) due to different anisotropy from the carbonyl.

Advanced Verification: 2D NMR Strategy

To authoritatively confirm the structure and rule out the N7-methyl isomer, a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

HMBC Diagnostic Correlations:

  • N9-Methyl Protons (3.3 ppm) should show a strong 3-bond correlation (

    
    ) to:
    
    • C4 (Quaternary bridgehead carbon, ~148-150 ppm).

    • C8 (Carbonyl carbon, ~152-155 ppm).

  • H2 Proton (~8.7 ppm) should correlate to C4 and C6 .

  • H6 Proton (~8.5 ppm) should correlate to C4 and C2 .

If the methyl group were on N7, the HMBC pattern would show correlations to C5 and C8, but not C4. This is the definitive proof of regiochemistry.

Workflow Start Sample: 9-Me-8-Oxopurine Solvent Dissolve in DMSO-d6 Start->Solvent H1 Run 1H NMR (Check for H2, H6, N-Me, NH) Solvent->H1 Check Does N-Me overlap with H2O? H1->Check Temp Increase Temp to 310K Check->Temp Yes HMBC Run HMBC (Verify N9-Me to C4/C8) Check->HMBC No Temp->HMBC Final Confirm Structure & Purity HMBC->Final

Figure 2: Analytical workflow for unambiguous structural verification.

Troubleshooting & Common Issues

  • Missing NH Signal:

    • Cause: Wet DMSO or presence of trace acid/base catalyzing exchange.

    • Fix: Use a fresh ampoule of DMSO-d6.

  • Broad Aromatic Peaks:

    • Cause: Restricted rotation or aggregation (stacking) of purine rings at high concentration.

    • Fix: Dilute the sample (2 mg in 0.6 mL) or heat to 320 K.

  • Water Overlap:

    • Issue: The N-Me signal at 3.35 ppm is dangerously close to the H₂O signal in DMSO (3.33 ppm).

    • Fix: Use the "Variable Temperature" method (Section 4.1) or process with "Signal Suppression" if the water peak is dominant.

References

  • Chemical Shifts of Purines: P. Rosemeyer, F. Seela. "Tautomerism and protonation of 7-deazapurines and related heterocycles." Journal of Organic Chemistry, 2002 . Link

  • Solvent Effects: H. E. Gottlieb, V. Kotlyar, A. Nudelman.[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997 , 62, 7512–7515.[1] Link

  • Purine Tautomerism: J. D. Roberts, et al. "Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy."[3] Journal of the American Chemical Society, 1982 , 104, 3162.[3] Link

  • HMBC Verification Strategy: W. Willker, et al. "Gradient selection in inverse heteronuclear correlation spectroscopy." Magnetic Resonance in Chemistry, 1993 , 31, 287. Link

Sources

Application Notes & Protocols for the Mass Spectrometric Analysis of 9-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-methyl-7H-purin-8(9H)-one is a methylated purine derivative. The analysis of methylated purines is of significant interest in biomedical and pharmaceutical research, as these compounds can be endogenous metabolites, potential disease biomarkers, or impurities in drug substances. Their structural similarity to essential biological molecules necessitates highly selective and sensitive analytical methods for accurate identification and quantification.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application.[1][2] Its ability to separate the analyte of interest from complex matrices, combined with the specificity of mass-based detection following fragmentation, provides unparalleled performance. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like purine analogs, as it generates intact protonated molecules with high efficiency.[3] Subsequent fragmentation of these precursor ions through collision-induced dissociation (CID) produces a characteristic fingerprint, enabling unambiguous identification and robust quantification.[4]

This document provides a comprehensive guide to developing a reliable LC-MS/MS method for 9-methyl-7H-purin-8(9H)-one, covering sample preparation, instrument configuration, and data interpretation. The protocols are designed to be self-validating, grounded in established analytical principles for purine analysis.[5]

Analyte Properties & Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

  • Compound: 9-methyl-7H-purin-8(9H)-one

  • Molecular Formula: C₆H₆N₄O

  • Structure:

    
    

    (Note: Image is a representation)

PropertyValueRationale & Significance
Monoisotopic Mass 150.0542 DaThe precise mass used to select the precursor ion in high-resolution mass spectrometry.
[M+H]⁺ m/z 151.0614The target mass-to-charge ratio for the protonated precursor ion in positive mode ESI-MS.
Polarity PolarThe presence of multiple nitrogen atoms and a carbonyl group makes the molecule polar, guiding the choice of reversed-phase chromatography with aqueous mobile phases.
pKa (estimated) ~8-9 (N7-H), ~1-2 (protonation)The purine ring contains basic nitrogen atoms (imidazole and pyrimidine rings) that are readily protonated in acidic conditions, making positive ion mode ESI highly effective.

Experimental Workflow: From Sample to Data

The overall process involves sample preparation to isolate the analyte and ensure compatibility with the LC-MS system, chromatographic separation, and finally, detection and fragmentation by the mass spectrometer.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix or Standard Solution SPE Solid Phase Extraction (SPE) (If necessary) Sample->SPE Matrix Cleanup Solubilize Solubilization in Initial Mobile Phase Sample->Solubilize For Standards SPE->Solubilize Filter Syringe Filtration (0.22 µm) Solubilize->Filter Vial Transfer to Autosampler Vial Filter->Vial LC UHPLC Separation (Reversed-Phase C18) Vial->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Quadrupole 1 (Q1) Select Precursor Ion (m/z 151.1) ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Select & Detect Product Ions CID->MS2 Chromatogram Generate Chromatogram (MRM Transitions) MS2->Chromatogram Quant Quantification (Peak Area Integration) Chromatogram->Quant

Caption: High-level workflow for the LC-MS/MS analysis of 9-methyl-7H-purin-8(9H)-one.

Detailed Protocols

Part 1: Sample Preparation

The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a solvent compatible with the LC system.[6][7] High salt concentrations and particulates are detrimental to ESI performance and column longevity.[8]

Protocol 1.1: Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 9-methyl-7H-purin-8(9H)-one standard and dissolve it in 1 mL of methanol. Vortex until fully dissolved.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of methanol.

  • Calibration Curve Standards (e.g., 1-1000 ng/mL): Perform serial dilutions of the working stock solution into the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Causality: Preparing standards in the initial mobile phase composition prevents peak distortion and ensures compatibility with the LC gradient.[9]

Protocol 1.2: Extraction from Biological Matrix (e.g., Urine) This protocol is a general guideline and should be optimized for the specific matrix.

  • Sample Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Vortex, then centrifuge at 4000 x g for 10 minutes to pellet particulates.

  • Dilution: Take 100 µL of the supernatant and dilute with 900 µL of 0.1% formic acid in water. This minimizes matrix effects.

  • Solid Phase Extraction (SPE) - Optional but Recommended:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the diluted sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Causality: SPE is a powerful cleanup technique that removes salts and other matrix components that can cause ion suppression in the ESI source.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial.

Part 2: LC-MS/MS Instrumentation and Method

The following parameters provide a robust starting point for method development on a standard triple quadrupole (QqQ) mass spectrometer.[2]

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
UHPLC System Agilent 1290 Infinity II, Waters Acquity, or equivalentA high-pressure system is required for sub-2 µm particle columns to achieve optimal separation.
Column Waters Acquity HSS T3 (2.1 x 50 mm, 1.8 µm)This C18 phase is designed for enhanced retention of polar compounds and is stable at low pH.[5]
Column Temp. 40 °CIncreases efficiency and reduces mobile phase viscosity.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that aids in protonation for positive mode ESI.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µLCan be adjusted based on sensitivity requirements.
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% BA representative gradient to elute the polar analyte and wash the column. Must be optimized.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Mass Spectrometer Agilent 6470 TQ, Sciex 7500, or equivalentA sensitive triple quadrupole instrument is ideal for quantitative MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules.[3] The purine nitrogens are readily protonated.
Capillary Voltage +3500 VOptimizes the formation of gas-phase ions.
Gas Temp. 300 °CAids in desolvation of the ESI droplets.
Gas Flow 10 L/minFacilitates desolvation.
Nebulizer Pressure 45 psiControls the formation of the aerosol spray.
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification by monitoring specific precursor-to-product transitions.

Fragmentation Pathway and MRM Development

The structural elucidation of an analyte relies on its predictable fragmentation upon collision with an inert gas (Collision-Induced Dissociation, CID).[4] For 9-methyl-7H-purin-8(9H)-one, the protonated precursor ion ([M+H]⁺, m/z 151.1) is selected in Q1, fragmented in Q2, and the resulting product ions are monitored in Q3.

The fragmentation of purine analogs typically involves cleavages of the heterocyclic rings and losses of small neutral molecules.[10]

G Precursor [M+H]⁺ m/z 151.1 Frag1 [M+H-CO]⁺ m/z 123.1 Precursor->Frag1 -CO (28 Da) Frag2 [M+H-HCN]⁺ m/z 124.1 Precursor->Frag2 -HCN (27 Da) Frag3 [M+H-CH₂N]⁺ m/z 122.1 Precursor->Frag3 -H₂CNH (29 Da) Frag4 [M+H-CO-HCN]⁺ m/z 96.1 Frag1->Frag4 -HCN (27 Da)

Caption: Proposed CID fragmentation pathway for protonated 9-methyl-7H-purin-8(9H)-one.

Table 3: Proposed MRM Transitions for Quantification and Confirmation

TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed UseCollision Energy (eV) - Starting Point
1 151.1123.1Quantifier 15
2 151.196.1Qualifier 25
3 151.1124.1Qualifier20
  • Justification: The most intense and stable fragment is typically chosen as the quantifier for maximum sensitivity. Less intense fragments serve as qualifiers ; their presence at a consistent ratio relative to the quantifier provides an additional layer of confirmation, enhancing the trustworthiness of the identification.[11] Collision energies must be empirically optimized for the specific instrument to maximize the signal for each transition.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of 9-methyl-7H-purin-8(9H)-one by LC-MS/MS. By understanding the causality behind each step—from sample preparation designed to minimize matrix interference to the specific fragmentation patterns exploited in MRM detection—researchers can develop and validate a robust, sensitive, and selective method. The protocols and parameters herein serve as an authoritative starting point, empowering scientists in drug development and clinical research to achieve accurate and reliable results.

References

  • Laker, M. F., & Kafiluddi, A. K. (1986). Analysis of methylated and oxidized purines in urine by capillary gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 378, 137-144. [Link]

  • Pharmaffiliates. (n.d.). 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Retrieved from [Link]

  • Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]

  • Gao, L., Li, D., & Wang, Y. (2014). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of The American Society for Mass Spectrometry, 25(12), 2136–2147. [Link]

  • Lamboley, C., & Berkland, H. (n.d.). Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood. Restek Corporation. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Barnes, S., & Prasain, J. (2007). Ion fragmentation in mass spectrometry. UAB. [Link]

  • Wikipedia contributors. (n.d.). Collision-induced dissociation. In Wikipedia. Retrieved from [Link]

  • Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2016). Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients. Nature Protocols, 11(1), 117-130. [Link]

  • Gaysinski, M., et al. (2019). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. Journal of The American Society for Mass Spectrometry, 30(5), 847-857. [Link]

  • UC Davis Chem 105. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Meleleo, D., et al. (2023). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Metabolites, 13(11), 1109. [Link]

  • Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Mann, M., & Keshishian, H. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy, 28(7), 1-8. [Link]

  • Hancock, T., et al. (2022). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofurans. Food Chemistry, 373(Pt A), 131405. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

Sources

High-Purity Isolation of 9-Methyl-7H-purin-8(9H)-one via Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PUR-089

Abstract

This application note details a robust protocol for the purification of 9-methyl-7H-purin-8(9H)-one (CAS: 39188-96-0), a critical intermediate in the study of DNA methylation damage and purine metabolism. Due to the tautomeric nature of 8-oxopurines and their moderate polarity, isolating this compound with high isomeric purity requires precise control over mobile phase pH and column chemistry. This guide provides a scalable Reverse-Phase HPLC (RP-HPLC) method, transitioning from analytical quality control to preparative isolation, ensuring >98% purity suitable for biological assays and crystallographic studies.

Physicochemical Profile & Solubility

Understanding the solute is the first step in method development. 9-methyl-7H-purin-8(9H)-one possesses an ionizable proton at the N7 position and a fixed methyl group at N9, preventing the N9-H tautomer but allowing lactam-lactim tautomerism at C8-O.

PropertyValue / CharacteristicExperimental Implication
Molecular Formula C₆H₆N₄OMW: 150.14 g/mol
Polarity Moderate to HighRequires low % organic start in gradient.
pKa (Estimated) ~8.5 (N7-H deprotonation)Critical: Mobile phase pH must be < 7.0 to maintain the neutral form for retention.
UV Max ~250 nm, ~290 nmMonitor at 290 nm for specificity (8-oxo band); 254 nm for general impurities.
Solubility DMSO (High), MeOH (Mod), Water (Low-Mod)Dissolve crude sample in DMSO:Water (1:1) to prevent precipitation on-column.

Method Development Strategy

The Challenge: Tautomerism and Peak Tailing

Purines with amide/imide functionality (like the 8-oxo group) often exhibit peak tailing on silica-based C18 columns due to secondary interactions with residual silanols. Furthermore, pH control is vital; if the pH approaches the pKa (approx 8.5), the analyte will split between neutral and anionic forms, causing split peaks or retention time shifts.

The Solution: Buffered Acidic Mobile Phase

To suppress ionization of the N7 proton and minimize silanol interactions:

  • Buffer: 10 mM Ammonium Acetate adjusted to pH 5.0 . This ensures the molecule remains neutral (better retention on C18) and masks silanols.

  • Column: A high-density, end-capped C18 phase (e.g., C18-AR-II or similar "aqueous robust" phases) is selected to withstand high aqueous content and prevent phase collapse.

Experimental Protocols

Sample Preparation

Objective: Create a particle-free, concentrated feed solution.

  • Weigh: 50 mg of crude 9-methyl-7H-purin-8(9H)-one.

  • Dissolve: Add 0.5 mL DMSO. Vortex until fully dissolved.

  • Dilute: Slowly add 0.5 mL of 10 mM Ammonium Acetate (pH 5.0).

    • Note: If precipitation occurs, increase DMSO ratio to 70:30.

  • Filter: Pass through a 0.22 µm PTFE syringe filter into an amber vial.

Analytical Method (Quality Control)

System: Agilent 1200 / Waters Alliance or equivalent.

  • Column: Cosmosil 5C18-AR-II (4.6 x 250 mm, 5 µm) or Phenomenex Luna C18(2).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0 with Acetic Acid).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV 290 nm (Primary), 254 nm (Secondary).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
2.0 5 Isocratic Hold (Load)
15.0 40 Linear Gradient
16.0 95 Wash
20.0 95 Wash Hold
20.1 5 Re-equilibrate

| 25.0 | 5 | End |

Preparative Isolation (Scale-Up)

System: Preparative HPLC with Fraction Collector.

  • Column: Cosmosil 5C18-AR-II (20 x 250 mm, 5 µm).

  • Flow Rate: 15.0 mL/min.

  • Injection Volume: 500 µL - 1000 µL (Load dependent).

  • Gradient: Adjusted for scale (Linear velocity matched).

    • 0-3 min: 5% B

    • 3-20 min: 5% -> 50% B

  • Collection Trigger: Threshold (Abs > 50 mAU at 290 nm).

Post-Run Processing
  • Pool Fractions: Combine fractions corresponding to the main peak (approx. retention time 10-12 min).

  • Desalting: Ammonium acetate is volatile. Lyophilize (freeze-dry) the pooled fractions directly.

  • Result: White to off-white powder. Purity check via Analytical Method (Section 3.2).

Workflow Visualization

PurificationWorkflow Start Crude Synthesis Product (9-methyl-7H-purin-8(9H)-one) SamplePrep Sample Prep Dissolve in DMSO:Buffer (1:1) Filter 0.22 µm Start->SamplePrep AnalHPLC Analytical HPLC (QC) C18 Column, pH 5.0 Check Purity & Retention SamplePrep->AnalHPLC Decision Purity > 98%? AnalHPLC->Decision PrepHPLC Preparative HPLC Scale up to 20mm ID Column Collect Fractions Decision->PrepHPLC No (Purification Needed) FinalProduct Final Product White Powder >99% Purity Decision->FinalProduct Yes Lyophilization Lyophilization Remove Volatile Buffer (Ammonium Acetate) PrepHPLC->Lyophilization Lyophilization->FinalProduct

Figure 1: Step-by-step purification workflow from crude synthesis to isolated standard.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction or high pH.Lower pH to 4.5; Ensure buffer concentration is at least 10 mM.
Split Peak Sample solvent too strong (100% DMSO).Dilute sample with water/buffer before injection.
Low Recovery Precipitation in the injector/column.Check solubility in mobile phase; Reduce injection volume.
Ghost Peaks Carryover from previous runs.Run a blank (MeOH) injection; Add a needle wash step.

References

  • Tautomerism and pKa Studies

    • First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine.
    • Source:

  • HPLC Methodology for Methylpurines

    • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (Details C18-AR-II usage for methylpurines).
    • Source:

  • Spectral Properties

    • 9H-Purine UV Spectrum and Properties.
    • Source:

Application Note: 9-Methyl-7H-purin-8(9H)-one in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 9-methyl-7H-purin-8(9H)-one (CAS 39188-96-0), a critical purine derivative used primarily as a metabolic probe, a reference standard for oxidative DNA damage, and a structural scaffold in Fragment-Based Drug Discovery (FBDD).[1]

Compound ID: 9-methyl-7H-purin-8(9H)-one | CAS: 39188-96-0 Class: Purine Derivative / 8-Oxopurine Analog Primary Applications: Purine Metabolic Profiling, Xanthine Oxidase (XO) Mechanistic Studies, Fragment-Based Drug Discovery (FBDD).[1]

Introduction & Mechanism of Action

9-methyl-7H-purin-8(9H)-one (hereafter referred to as 9M-8-oxoP ) represents a specific tautomeric form of oxidized purine.[1] Unlike its cytotoxic parent 6-methylpurine, the 8-oxo modification renders this compound a stable end-product mimic or a specific metabolic intermediate.[1]

Scientific Rationale

In cell culture systems, 9M-8-oxoP serves three distinct mechanistic roles:

  • Metabolic Probe for Xanthine Oxidase (XO): The C8-oxidation state mimics the transition state of purine catabolism.[1] It is used to study the substrate specificity of XO and Purine Nucleoside Phosphorylase (PNP) without the rapid degradation seen with natural substrates like hypoxanthine.

  • Structural Control in Drug Design: It acts as a "scaffold control" in the development of soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat derivatives) and TLR7 agonists. It lacks the C2-amino group required for potent receptor activation, making it an ideal negative control to validate Structure-Activity Relationships (SAR).[1]

  • Oxidative Stress Marker Mimic: It serves as a soluble, cell-permeable analog of 8-oxo-Guanine (a DNA damage marker), allowing researchers to study cellular clearance mechanisms (e.g., OGG1 pathway) without inducing actual genomic damage.[1]

Material Preparation & Stability[1]

Critical Note: 8-oxopurines exhibit poor aqueous solubility and can precipitate in acidic media.[1] Proper stock preparation is non-negotiable for assay reproducibility.[1]

Physicochemical Properties
PropertyValueNotes
Molecular Weight 150.14 g/mol Small fragment, high cell permeability.[1][2]
Solubility (Water) < 1 mg/mLPoor. Do not dissolve directly in media.[1]
Solubility (DMSO) ~ 50 mMRecommended vehicle.
Solubility (1M NaOH) ~ 100 mMSoluble due to deprotonation at N7.
UV Max 240-290 nmDistinct shift from non-oxidized purines.[1]
Stock Solution Protocol
  • Weighing: Weigh 1.5 mg of 9M-8-oxoP into a sterile microcentrifuge tube.

  • Primary Solubilization: Add 100 µL of 100% DMSO (anhydrous). Vortex vigorously for 30 seconds.[1]

    • Visual Check: Solution must be completely clear. If turbid, sonicate at 40°C for 5 minutes.

  • Concentration: This yields a 100 mM Stock Solution.[1]

  • Storage: Aliquot into 10 µL vials and store at -20°C. Avoid freeze-thaw cycles (limit to max 3).

Cell Culture Protocols

Workflow Overview (DOT Diagram)

ExperimentalWorkflow Stock Stock Prep (100 mM in DMSO) Dilution Intermediate Dilution (1 mM in PBS) Stock->Dilution 1:100 MediaPrep Final Media Prep (1-100 µM) Dilution->MediaPrep 1:10 to 1:1000 Treatment Treatment (Incubation 6-48h) MediaPrep->Treatment Seeding Cell Seeding (24h prior) Seeding->Treatment Assay Readout (HPLC / Viability) Treatment->Assay

Caption: Step-by-step dilution and treatment workflow to prevent precipitation and ensure homogenous dosing.

Protocol A: Metabolic Stability Assay (Xanthine Oxidase Activity)

Objective: Determine if the cell line metabolizes the purine scaffold. Cell Lines: HepG2 (High metabolic activity) vs. CHO (Low metabolic activity).

  • Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Dosing: Prepare 50 µM 9M-8-oxoP in serum-free media (Serum contains undefined enzymes).

  • Incubation: Treat cells for 0, 4, 8, and 24 hours.

  • Sampling: Collect 100 µL of supernatant at each time point.

  • Quenching: Add 100 µL of ice-cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into HPLC (C18 column).

    • Reference: 9M-8-oxoP elutes earlier than non-oxidized 9-methylpurine.[1]

    • Success Metric: >90% recovery at 24h indicates metabolic stability (no further oxidation to 2,8-dioxo species).[1]

Protocol B: Negative Control for Immunomodulation (TLR7/8)

Objective: Use 9M-8-oxoP as an inactive structural analog to validate TLR7 agonists (e.g., 8-oxoadenine derivatives).[1]

  • System: HEK-Blue™ hTLR7 reporter cells (InvivoGen).

  • Preparation:

    • Positive Control: R848 (Resiquimod) at 1 µg/mL.[1]

    • Test Compound: 9M-8-oxoP at 10, 50, 100 µM .

  • Assay:

    • Add 20 µL of compound to 180 µL of cell suspension (

      
       cells/mL).
      
    • Incubate 16h at 37°C.

  • Readout: Measure SEAP (Secreted Embryonic Alkaline Phosphatase) activity using QUANTI-Blue™ at 620 nm.

  • Interpretation:

    • Valid Result: 9M-8-oxoP should show background levels of absorbance (OD < 0.1).[1]

    • Why? It lacks the C2-amine and N9-benzyl groups required for TLR7 binding pocket engagement.[1] If signal is observed, check for contamination or off-target effects.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration (>100 µM) or cold media.[1]Pre-warm media to 37°C before adding compound. Keep final DMSO < 0.5%.[1][3]
Unexpected Toxicity Contamination with 6-methylpurine.[1]Verify purity via LC-MS.[1] 6-methylpurine is highly cytotoxic; 8-oxo analogs should be non-toxic up to 100 µM.[1]
Loss of Signal (HPLC) Binding to plasticware.Use low-binding polypropylene plates.[1] 8-oxopurines can adsorb to polystyrene.[1]

Mechanistic Context (Pathway Diagram)[1]

Mechanism Purine Purine Precursors Compound 9-methyl-7H-purin-8(9H)-one (The Scaffold) Purine->Compound Synthetic Modification XO Xanthine Oxidase (Target Enzyme) Compound->XO Substrate/Inhibitor Interaction DNA_Repair OGG1 Pathway (Off-Target/Mimicry) Compound->DNA_Repair Structural Mimicry (8-oxoG) DrugDesign Drug Discovery (sGC Stimulators / TLR7) Compound->DrugDesign Core Scaffold (Negative Control)

Caption: 9M-8-oxoP acts as a central node connecting metabolic enzymes (XO), DNA repair pathways, and drug design.[1]

References

  • Guidechem. (2024).[1] Chemical Properties and Suppliers of 9-methyl-7H-purin-8(9H)-one (CAS 39188-96-0).[1]Link[1]

  • PubChem. (2025).[1] Compound Summary: 9-Methyl-8-oxopurine derivatives and biological activity.[1] National Library of Medicine. Link (Note: Linked to the related Riociguat impurity record which contains the core scaffold data).[1]

  • Brooks, P. J., et al. (2012).[1] The formamidopyrimidines: purine lesions formed in competition with 8-oxopurines from oxidative stress.[1] Chemical Research in Toxicology.[1] Link

  • InvivoGen. (2024).[1] HEK-Blue™ hTLR7 Cells Protocol and Specificity Data.Link[1]

Sources

9-methyl-7H-purin-8(9H)-one as a chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine ) as a chemical probe. While often overshadowed by its guanine analogue (8-oxo-dG), this molecule serves as a critical mechanistic probe for studying purine tautomerism, enzymatic recognition of oxidative lesions, and as a structural scaffold for bioactive marine alkaloids (e.g., Asmarines).

Part 1: Introduction & Mechanism of Action

9-methyl-7H-purin-8(9H)-one is a methylated derivative of 8-oxopurine. In chemical biology, it functions primarily as a structural probe to investigate the physicochemical properties of oxidative DNA damage and the active-site specificity of purine-metabolizing enzymes.

Core Utilities:
  • Probing Tautomeric Equilibria: Unlike canonical purines, 8-oxopurines exist in a delicate equilibrium between the lactam (6,8-diketo) and lactim (6-enol-8-keto) forms. 9-methyl-7H-purin-8(9H)-one locks the N9 position, preventing glycosidic bond rotation simulation, thus isolating the electronic effects of the 8-oxo group on the purine ring system. This makes it an ideal model for studying the keto-enol tautomerism that leads to mismatched base pairing (mutagenesis) during DNA replication.

  • Enzyme Mechanistic Studies (Xanthine Oxidase & PNP): This probe is utilized to map the steric and electronic requirements of enzymes like Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP) . As a substrate analogue, it helps define the "oxo-tolerance" of active sites, distinguishing between enzymes that accept oxidative lesions and those that exclude them.

  • Scaffold for Bioactive Discovery: The 9-methyl-8-oxopurine core is the structural foundation for Asmarines (cytotoxic marine alkaloids) and Caissarone derivatives (Adenosine receptor antagonists). It serves as a starting block for fragment-based drug discovery targeting GABAergic transmission and Adenosine Receptors .

Part 2: Experimental Protocols

Protocol A: Tautomeric Equilibrium Analysis (UV-Vis/NMR)

Objective: Determine the dominant tautomer (keto vs. enol) under physiological conditions to predict mutagenic potential.

Materials:

  • Probe: 9-methyl-7H-purin-8(9H)-one ( >98% purity).

  • Solvents: Phosphate Buffer (pH 7.4), Methanol, DMSO-d6 (for NMR).

  • Equipment: UV-Vis Spectrophotometer (e.g., Agilent Cary 60), 500 MHz NMR.

Workflow:

  • Stock Preparation: Dissolve 5 mg of probe in 1 mL DMSO to create a 30 mM stock .

  • Solvatochromic Shift Assay:

    • Dilute stock to 50 µM in:

      • Buffer A: 10 mM Phosphate, pH 7.4 (Mimics aqueous environment).

      • Solvent B: 100% Methanol (Mimics hydrophobic enzyme pocket).

      • Solvent C: 100% Dioxane (Low dielectric constant).

    • Scan absorbance from 220 nm to 350 nm .

    • Analysis: A shift in

      
       (typically ~240-250 nm for keto, ~280 nm for enol) indicates tautomeric transition.
      
  • NMR Validation:

    • Prepare 5 mM sample in DMSO-d6.

    • Acquire 1H-NMR and 13C-NMR.

    • Key Signal: Look for the Carbonyl Carbon (C8) signal at ~150-160 ppm (Keto) vs. C-OH signal (Enol).

Protocol B: Xanthine Oxidase (XO) Interaction Assay

Objective: Determine if 9-methyl-7H-purin-8(9H)-one acts as a substrate or inhibitor for XO, modeling the metabolic fate of oxidative lesions.

Materials:

  • Enzyme: Xanthine Oxidase (bovine milk), 0.1 units/mL.

  • Substrate: Xanthine (standard) and 9-methyl-7H-purin-8(9H)-one (test).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.

Step-by-Step:

  • Baseline Setup: In a quartz cuvette, add 980 µL Buffer and 10 µL XO enzyme solution.

  • Substrate Addition: Add 10 µL of 10 mM 9-methyl-7H-purin-8(9H)-one (Final conc: 100 µM).

  • Kinetic Monitoring:

    • Monitor Absorbance at 290 nm (Uric acid formation) and 310 nm (potential 2,8-dihydroxy product).

    • Run for 10 minutes at 25°C.

  • Inhibition Mode (Optional):

    • If no turnover is observed, repeat the assay using 50 µM Xanthine as the substrate in the presence of increasing concentrations (0, 10, 50, 100 µM) of the probe.

    • Plot Lineweaver-Burk graphs to determine

      
       (Inhibition Constant).
      

Part 3: Visualization & Logic

Figure 1: Mechanistic Pathway & Tautomerism

This diagram illustrates the tautomeric equilibrium of the probe and its structural relationship to bioactive marine alkaloids.

G Probe 9-methyl-7H-purin-8(9H)-one (The Probe) Keto Keto Tautomer (Dominant in Aqueous) Probe->Keto pH 7.4 Enol Enol Tautomer (Mutagenic Potential) Probe->Enol Hydrophobic Pocket Target2 Marine Alkaloids (Asmarines Scaffold) Probe->Target2 N-Alkylation Target1 Enzyme Recognition (XO / PNP Active Site) Keto->Target1 H-Bond Donor Enol->Target1 H-Bond Acceptor

Caption: Figure 1. Tautomeric versatility of 9-methyl-7H-purin-8(9H)-one dictates its interaction with enzymatic targets and its utility as a scaffold for marine natural products.

Part 4: Data Summary Table

Table 1: Physicochemical & Biological Profile

PropertyValue / CharacteristicRelevance
Molecular Weight 150.14 g/mol Fragment-based drug discovery
Solubility DMSO (>50 mM), Water (<1 mM)Requires organic co-solvent for aqueous assays
UV Max (

)
~240-250 nm (Keto form)Diagnostic for tautomeric state
pKa (N7-H) ~8.0 - 8.5Ionization under physiological pH
Key Application Tautomerism ModelMimics 8-oxo-dG without glycosidic bond issues
Biological Class Purine Catabolite AnalogueSubstrate/Inhibitor for Xanthine Oxidase

References

  • Marine Alkylpurines & Asmarines

    • Yáñez, M., et al. (2016). "Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products." Marine Drugs, 14(2), 24.
    • [1]

  • Tautomerism of 8-Oxopurines: Ceron-Carrasco, J. P., et al. (2009). "Tautomerism of 8-oxopurines: A theoretical study." Journal of Physical Chemistry A. Note: Provides the theoretical basis for the keto-enol shifts described in Protocol A.
  • Purine Nucleoside Phosphorylase (PNP)

Sources

Application Note: Functionalization and Assay Development for the 9-Methyl-8-Oxopurine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-oxopurine scaffold (specifically the 9-substituted variant) represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for Toll-like Receptor 7/8 (TLR7/8) agonists and a substrate mimic for enzymes like Xanthine Oxidase (XO) and Purine Nucleoside Phosphorylase (PNP).

This application note details the strategic derivatization of 9-methyl-7H-purin-8(9H)-one . Unlike naturally occurring nucleosides, the N9-methyl block locks the tautomeric equilibrium, directing further functionalization to the N7 position. We provide a validated workflow for converting this core into a "clickable" biological probe and assessing its activity via Fluorescence Polarization (FP).

Key Applications
  • Immunology: Synthesis of TLR7/8 agonist probes.[1][2][3]

  • Enzymology: Mechanistic studies of purine catabolism enzymes.

  • Chemical Biology: Development of fluorescent tracers for competitive binding assays.

Chemical Biology & Reactivity Profile

Tautomeric Considerations

The 9-methyl-7H-purin-8(9H)-one molecule exists primarily in the lactam (8-keto) form rather than the lactim (8-hydroxy) form in neutral aqueous solution. With N9 blocked by a methyl group, the acidic proton resides on N7.

  • pKa: The N7 proton has a pKa of approximately 8.0–9.0, making it deprotonatable by weak bases (e.g.,

    
    ) in organic solvents.
    
  • Nucleophilicity: Upon deprotonation, the resulting anion is an ambident nucleophile. While attack can occur at O8, N7-alkylation is thermodynamically favored in polar aprotic solvents (DMF/DMSO), preserving the aromaticity of the imidazole ring.

Strategic Derivatization Logic

To utilize this molecule in assays, we must attach a reporter tag (fluorophore or biotin) without disrupting the core recognition motif (the pyrimidine ring).

  • N9 Position: Blocked (Methyl). Mimics the ribose attachment in DNA/RNA.

  • C2/C6 Positions: Critical for H-bonding in enzyme active sites (e.g., XO or TLR7). Modification here often abolishes activity.

  • N7 Position: The ideal "Exit Vector." Solvent-exposed in most crystal structures (e.g., TLR7-ligand complexes), allowing linker attachment with minimal steric penalty.

Experimental Protocols

Protocol A: Regioselective N7-Propargylation

This protocol installs a terminal alkyne handle, enabling downstream "Click Chemistry" (CuAAC) with any azide-functionalized reporter.

Reagents:

  • Substrate: 9-methyl-7H-purin-8(9H)-one (1.0 eq)

  • Electrophile: Propargyl bromide (80% in toluene, 1.2 eq)

  • Base: Anhydrous Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 9-methyl-7H-purin-8(9H)-one (100 mg, 0.61 mmol) in 3.0 mL anhydrous DMF.

  • Deprotonation: Add

    
     (168 mg, 1.22 mmol). Stir at room temperature for 15 minutes. The suspension may turn slightly yellow, indicating anion formation.
    
  • Alkylation: Dropwise add propargyl bromide (87

    
    L, 0.73 mmol) via syringe.
    
  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The product (N7-propargyl) will migrate faster than the starting material.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
     mL) to remove DMF. Dry organic layer over 
    
    
    
    .
  • Purification: Flash column chromatography (SiO2, 0-5% MeOH/DCM gradient).

    • Note: The O8-alkylated isomer is a potential minor byproduct but is usually less polar and elutes earlier.

QC Checkpoint:

  • 1H NMR (DMSO-d6): Confirm the diagnostic propargyl signals (

    
     ppm doublet for 
    
    
    
    ,
    
    
    ppm triplet for
    
    
    ).
  • HMBC: Verify correlation between the propargyl

    
     and the purine C5/C8 carbons to confirm N7 regiochemistry.
    
Protocol B: "Click" Conjugation to Fluorophore

This step conjugates the N7-propargyl derivative to an Azide-Fluor (e.g., Azide-Fluor 488) for use in binding assays.

Reagents:

  • Alkyne: N7-propargyl-9-methylpurin-8-one (from Protocol A)

  • Azide: Azide-Fluor 488 (or similar)

  • Catalyst:

    
     (pre-mixed with THPTA ligand 1:5 ratio)
    
  • Reductant: Sodium Ascorbate

Workflow:

  • Prepare a 10 mM stock of the Alkyne in DMSO.

  • Prepare a 10 mM stock of the Azide-Fluor in DMSO.

  • In a microcentrifuge tube, mix:

    • 10

      
      L Alkyne stock
      
    • 10

      
      L Azide stock
      
    • 50

      
      L 
      
      
      
      -Butanol/Water (1:1)
    • 5

      
      L 
      
      
      
      /THPTA mix (10 mM Cu)
    • 5

      
      L Sodium Ascorbate (100 mM fresh)
      
  • Incubate in the dark at RT for 1 hour.

  • Purify via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

Protocol C: Biological Validation (Fluorescence Polarization)

Objective: Measure the binding affinity of the derivatized probe to a target protein (e.g., a monoclonal antibody raised against 8-oxoguanine or a purified TLR7 ectodomain).

Principle: Free tracer rotates rapidly, depolarizing emitted light. Bound tracer rotates slowly, retaining polarization.

Assay Setup (384-well plate):

ComponentConcentrationVolume/WellNotes
Assay Buffer 1x PBS, 0.01% Tween-20-pH 7.4
Tracer 10 nM (Final)10

L
From Protocol B
Protein Target Serial Dilution (0 - 10

M)
10

L
e.g., Anti-8-oxoG mAb
Total Volume -20

L

Procedure:

  • Dispense 10

    
    L of protein titration series into black 384-well plates.
    
  • Add 10

    
    L of 20 nM Tracer solution.
    
  • Centrifuge plate (1000 rpm, 1 min) to remove bubbles.

  • Incubate for 30 minutes at RT in the dark.

  • Read Fluorescence Polarization (Ex 485 nm / Em 525 nm).

  • Data Analysis: Plot mP (milli-Polarization) vs. log[Protein]. Fit to a sigmoidal dose-response curve to determine

    
    .
    

Visualizing the Workflow

The following diagram illustrates the chemical synthesis pathway and the subsequent biological decision logic.

G Start 9-methyl-7H-purin-8(9H)-one Step1 N7-Deprotonation (K2CO3/DMF) Start->Step1 Inter Purine Anion Step1->Inter Step2 Electrophilic Attack (Propargyl Bromide) Inter->Step2 Regioselective N7 Prod N7-Propargyl Derivative (Click Handle) Step2->Prod Click CuAAC Reaction (Azide-Fluorophore) Prod->Click Probe Fluorescent Tracer Click->Probe Assay Fluorescence Polarization (Binding Assay) Probe->Assay ResultHigh High mP (Bound State) Assay->ResultHigh Protein Present ResultLow Low mP (Free State) Assay->ResultLow No Binding

Figure 1: Synthesis of the N7-functionalized probe and its application in Fluorescence Polarization assays.

References

  • Bazin-Lee, H., et al. (2020).[4] "Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity." Bioorganic & Medicinal Chemistry Letters.

  • Tobe, T., et al. (2015). "Synthesis and evaluation of 8-oxoadenine derivatives as potent Toll-like receptor 7 agonists." Bioorganic & Medicinal Chemistry.

  • Wierzba, A. J., et al. (2016). "Regioselective N9 Alkylation of Purine Rings." Journal of Organic Chemistry.
  • Shukla, N. M., et al. (2010). "Syntheses of fluorescently labeled conjugates of the purine-scaffold Hsp90 inhibitor PU-H71."[5] Bioorganic & Medicinal Chemistry Letters.

  • Seela, F., et al. (2007). "8-Aza-7-deaza-2'-deoxyguanosine: synthesis, properties and base pairing of a fluorescent nucleoside." Tetrahedron. (Fluorescence properties of 8-oxo/aza scaffolds).

Sources

The Strategic Utility of 9-methyl-7H-purin-8(9H)-one as a Precursor for Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nucleoside analogs are a cornerstone of modern pharmacology, forming the basis of numerous antiviral and anticancer therapies.[1][2] Their mechanism of action often relies on mimicking endogenous nucleosides, thereby interfering with the synthesis of DNA or RNA.[2] The purine scaffold, a fused pyrimidine and imidazole ring system, is a particularly fruitful starting point for the development of these therapeutic agents.[3] Within this class, 9-methyl-7H-purin-8(9H)-one has emerged as a versatile and strategically important precursor for the synthesis of a diverse array of nucleoside and nucleotide analogs. Its inherent chemical functionalities allow for targeted modifications, leading to compounds with potentially enhanced biological activity and selectivity.[4] This guide provides a detailed exploration of the application of 9-methyl-7H-purin-8(9H)-one in the synthesis of novel nucleoside analogs, offering both theoretical insights and practical, field-proven protocols for the research and drug development professional.

The Chemical Versatility of the 8-Oxopurine Core

The 8-oxopurine structure, of which 9-methyl-7H-purin-8(9H)-one is a prime example, is a recognized pharmacophore with broad therapeutic potential.[4] The presence of the carbonyl group at the 8-position, along with the nitrogen atoms at positions 7 and 9, provides multiple sites for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery. For instance, substitutions at the N7 and N9 positions have been shown to be crucial for modulating the biological activity and selectivity of these compounds.[4][5]

Research has demonstrated that analogs derived from the 8-oxopurine core are potent inhibitors of various kinases, including FLT3 kinase, a validated target in acute myeloid leukemia (AML).[4][5] Furthermore, the purine scaffold is being investigated for its potential in treating other diseases, such as type 2 diabetes mellitus through the inhibition of dipeptidyl peptidase-4 (DPP-4), and even aggressive forms of cancer like triple-negative breast cancer.[4]

Synthetic Pathways to Nucleoside Analogs

The primary synthetic challenge in converting 9-methyl-7H-purin-8(9H)-one to its corresponding nucleoside analogs is the regioselective formation of the glycosidic bond. This critical step involves the coupling of the purine base with a suitably protected sugar moiety. Several established methods can be employed, with the Vorbrüggen glycosylation being a prominent and widely used protocol.

General Workflow for Nucleoside Analog Synthesis

The overall synthetic strategy can be visualized as a multi-step process, beginning with the activation of the purine base, followed by the crucial glycosylation step, and concluding with deprotection and purification.

G cluster_0 Activation of Purine Base cluster_1 Glycosylation cluster_2 Final Product Generation Precursor 9-methyl-7H-purin-8(9H)-one Silylation Silylation (e.g., with HMDS) Precursor->Silylation Silylated_Purine Persilylated Purine Intermediate Silylation->Silylated_Purine Coupling Vorbrüggen Glycosylation (Lewis Acid Catalyst, e.g., TMSOTf) Silylated_Purine->Coupling Sugar Protected Ribose/Deoxyribose Sugar->Coupling Protected_Nucleoside Protected Nucleoside Analog Coupling->Protected_Nucleoside Deprotection Deprotection (e.g., NH3/MeOH) Protected_Nucleoside->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product Nucleoside Analog Purification->Final_Product

Caption: General workflow for the synthesis of nucleoside analogs from 9-methyl-7H-purin-8(9H)-one.

Detailed Protocols

The following protocols provide step-by-step methodologies for the key stages in the synthesis of nucleoside analogs from 9-methyl-7H-purin-8(9H)-one. These protocols are designed to be self-validating, with clear explanations for the causality behind experimental choices.

Protocol 1: Silylation of 9-methyl-7H-purin-8(9H)-one

Objective: To increase the solubility and reactivity of the purine base for the subsequent glycosylation reaction. Silylation of the purine heterocycle is a crucial step that enhances its nucleophilicity.

Materials:

  • 9-methyl-7H-purin-8(9H)-one

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Anhydrous acetonitrile

  • Argon or Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 9-methyl-7H-purin-8(9H)-one (1 equivalent).

  • Add a catalytic amount of ammonium sulfate.

  • Add anhydrous acetonitrile to suspend the purine.

  • Add an excess of hexamethyldisilazane (HMDS, typically 3-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir until the solution becomes clear. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess HMDS and acetonitrile under reduced pressure to yield the persilylated purine derivative as a crude oil or solid. This product is typically used in the next step without further purification.

Expert Insight: The use of a catalytic amount of ammonium sulfate accelerates the silylation process. The reaction is driven to completion by the removal of the ammonia byproduct. It is critical to maintain anhydrous conditions as silyl ethers are sensitive to moisture.

Protocol 2: Vorbrüggen Glycosylation

Objective: To form the N-glycosidic bond between the silylated purine and a protected sugar moiety. This reaction is a cornerstone of nucleoside synthesis.[6]

Materials:

  • Persilylated 9-methyl-7H-purin-8(9H)-one (from Protocol 1)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitably protected sugar)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other Lewis acid

  • Anhydrous 1,2-dichloroethane or acetonitrile

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Dissolve the persilylated 9-methyl-7H-purin-8(9H)-one in anhydrous 1,2-dichloroethane under an inert atmosphere.

  • Add the protected sugar (typically 1.1-1.5 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the Lewis acid catalyst, such as TMSOTf (typically 1.2-2.0 equivalents), to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended). Reaction times can vary from a few hours to overnight.[7]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside analog.

Expert Insight: The choice of solvent can significantly impact the regioselectivity of the glycosylation (N7 vs. N9). Less polar solvents often favor the formation of the desired N9-isomer. The slow addition of the Lewis acid at low temperature helps to control the reaction and minimize side products.

Protocol 3: Deprotection of the Nucleoside Analog

Objective: To remove the protecting groups from the sugar moiety to yield the final nucleoside analog.

Materials:

  • Protected nucleoside analog (from Protocol 2)

  • Saturated methanolic ammonia (or sodium methoxide in methanol)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the protected nucleoside analog in methanol.

  • Add a solution of saturated methanolic ammonia.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield the pure nucleoside analog.

Expert Insight: The choice of deprotection conditions depends on the nature of the protecting groups. For benzoyl groups, methanolic ammonia is effective. For other protecting groups, alternative methods may be required.

Characterization and Data Analysis

The synthesized nucleoside analogs must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule, including the stereochemistry of the glycosidic bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) Purity (HPLC)
Example Nucleoside 1 7.85 (s, 1H), 6.05 (d, J=4.5 Hz, 1H), ...155.2, 148.9, 140.1, ...[M+H]⁺ calculated: XXX.XXXX, found: XXX.XXXX>98%
Example Nucleoside 2 8.10 (s, 1H), 5.98 (t, J=5.0 Hz, 1H), ...156.0, 150.3, 138.7, ...[M+H]⁺ calculated: YYY.YYYY, found: YYY.YYYY>99%

Note: The above table is a template. Actual data will vary depending on the specific nucleoside analog synthesized.

Applications in Drug Discovery

The nucleoside analogs synthesized from 9-methyl-7H-purin-8(9H)-one have significant potential in various therapeutic areas. Their biological activity is often evaluated through a series of in vitro and in vivo assays.

Kinase Inhibition Assays

Many purine-based nucleoside analogs function as kinase inhibitors.[5] Assays to determine the half-maximal inhibitory concentration (IC₅₀) are crucial for evaluating their potency.

Antiviral and Anticancer Screening

The synthesized compounds are typically screened against a panel of viruses or cancer cell lines to assess their therapeutic potential.[8][9] These screens can identify lead compounds for further development.

G Start Synthesized Nucleoside Analogs In_Vitro In Vitro Screening (Kinase Assays, Cell Viability) Start->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Potent & Selective Compounds In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow for nucleoside analogs.

Conclusion

9-methyl-7H-purin-8(9H)-one is a highly valuable and versatile precursor for the synthesis of novel nucleoside analogs. Its chemical tractability allows for the generation of diverse libraries of compounds for biological screening. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this important chemical scaffold in the quest for new and effective therapies. The continued investigation of 8-oxopurine derivatives is a promising avenue for the discovery of next-generation kinase inhibitors and other targeted therapeutics.

References

  • Royal Society of Chemistry. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. 2024. Available from: [Link]

  • National Center for Biotechnology Information. Design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA bearing the 5mCG base pair. 2021. Available from: [Link]

  • ResearchGate. Synthesis of 7H-purin-8(9H)-one from alkyl/aryl isocyanate using... Available from: [Link]

  • Collection of Czechoslovak Chemical Communications. Synthesis of Acyclic Nucleoside and Nucleotide Analogs Derived from 6-Amino-7H-purin-8(9H)-one. 2000. Available from: [Link]

  • National Center for Biotechnology Information. Purine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. 2014. Available from: [Link]

  • ResearchGate. Synthetic Studies on Guanofosfocin: Glycosylation of 8-Oxo-purine Nucleosides via Mitsunobu Reaction. 2004. Available from: [Link]

  • Thieme. Product Class 17: Purines. In: Science of Synthesis. 2004.
  • Europe PubMed Central. Pharmacological and clinical studies on purine nucleoside analogs--new anticancer agents. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. 2015. Available from: [Link]

  • Current Protocols in Nucleic Acid Chemistry. Regioselective 2'-silylation of purine ribonucleosides for phosphoramidite RNA synthesis. 2001.
  • ResearchGate. Pharmacological and Clinical Studies on Purine Nucleoside Analogs- New Anticancer Agents. Available from: [Link]

  • Beilstein Journals. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido. 2006. Available from: [Link]

  • Pharmaffiliates. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Available from: [Link]

  • National Center for Biotechnology Information. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. Available from: [Link]

  • National Center for Biotechnology Information. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Available from: [Link]

  • MDPI. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. 2023. Available from: [Link]

  • MDPI. RELA∙8-Oxoguanine DNA Glycosylase1 Is an Epigenetic Regulatory Complex Coordinating the Hexosamine Biosynthetic Pathway in RSV Infection. Available from: [Link]

  • Institute of Molecular and Translational Medicine. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. 2022. Available from: [Link]

  • National Center for Biotechnology Information. Purine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. 2003. Available from: [Link]

  • Collection of Czechoslovak Chemical Communications. Synthesis of Acyclic Nucleoside and Nucleotide Analogs Derived from 6-Amino-7H-purine-8(9H). 2000. Available from: [Link]

  • National Institutes of Health. Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. 2015. Available from: [Link]

  • National Institutes of Health. Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1][4][10]triazin-4(7H). Available from: [Link]

  • ResearchGate. (PDF) Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. 2006. Available from: [Link]

  • National Center for Biotechnology Information. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. 2024. Available from: [Link]

  • ResearchGate. Representative 8-oxopurine lesions a Formation of 8-oxoguanine and... Available from: [Link]

  • PubMed. In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential. Available from: [Link]

  • Veeprho Pharmaceuticals. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl). Available from: [Link]

  • PubMed. 6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl). 2020. Available from: [Link]

  • PubMed. Preparation of some N-methyl isoquanines via 6-methyl-thio-2-oxopurines, and of 8-methylisoquanine. 1974. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-methyl-7H-purin-8(9H)-one

[1]

Topic: Optimization of Synthesis Yield & Purity Target Molecule: 9-methyl-7H-purin-8(9H)-one (CAS: 10030-78-1) Synonyms: 8-hydroxy-9-methylpurine; 9-methyl-8-oxopurine Document ID: TSC-PUR-009-OPT[1]

Executive Summary & Route Selection

Objective: Maximize yield and regiochemical purity of 9-methyl-7H-purin-8(9H)-one.

The Core Challenge: The primary failure mode in synthesizing this target is regioselectivity .[1] Direct methylation of 8-oxopurine yields a difficult-to-separate mixture of N7- and N9-isomers.[1]

The Solution: To guarantee 100% N9-regioselectivity, you must utilize the Traube Purine Synthesis approach, constructing the imidazole ring after the methyl group is already in place.[1] This guide focuses on the cyclization of 4-amino-5-(methylamino)pyrimidine with a carbonyl source (Urea or CDI).[1]

Decision Matrix: Route Comparison
FeatureRoute A: Traube Cyclization (Recommended) Route B: Direct Methylation (Not Recommended)
Precursor 4-amino-5-(methylamino)pyrimidine7H-purin-8(9H)-one
Regioselectivity 100% N9 (Fixed by precursor)Mixture (N7 vs N9)
Purification Precipitation/RecrystallizationColumn Chromatography (Difficult separation)
Scalability High (Kg scale feasible)Low (Limited by separation)
Yield Potential >85%<40% (Isolated N9 isomer)
Visual Workflow: The Optimized Pathway

The following diagram illustrates the logic flow for the recommended synthesis versus the pitfalls of direct alkylation.

SynthesisPathStart_APrecursor: 4-amino-5-(methylamino)pyrimidineReagent_ACyclization Agent(Urea or CDI)Start_A->Reagent_A Step 1Start_BPrecursor: 8-OxopurineReagent_BMethylating Agent(MeI / NaH)Start_B->Reagent_B AlkylationIntermediateIntermediate:Ureido-pyrimidineReagent_A->Intermediate 100°CTargetTARGET:9-methyl-8-oxopurineReagent_B->Target Minor ProductImpurityIMPURITY:7-methyl-8-oxopurineReagent_B->Impurity Major Product(Kinetic Control)Intermediate->Target Ring Closure(>160°C or Base)

Figure 1: Comparison of Synthetic Strategies. Route A (Left) guarantees regiochemistry, whereas Route B (Right) leads to significant impurity formation.[1]

Optimized Protocol: Traube Cyclization

This protocol utilizes Urea Fusion or CDI (1,1'-Carbonyldiimidazole) cyclization.[1] CDI is preferred for higher purity profiles, while Urea is preferred for cost-efficiency at scale.[1]

Reagents
  • Substrate: 4-amino-5-(methylamino)pyrimidine (1.0 eq)

  • Reagent: Urea (excess, 2.0–3.0 eq) OR CDI (1.2 eq)[1]

  • Solvent: Diglyme (for Urea) or Anhydrous THF/DMF (for CDI)[1]

Step-by-Step Methodology
Option A: The Urea Fusion (Robust, Scalable)[1]
  • Mixing: Grind 4-amino-5-(methylamino)pyrimidine and Urea (3.0 eq) into a fine powder.

  • Fusion: Heat the mixture in a round-bottom flask (no solvent initially) to 150–160°C .

    • Observation: The mixture will melt.[1] Ammonia (

      
      ) gas will evolve.[1]
      
    • Critical Control: Ensure adequate venting.[1]

  • Completion: After 1–2 hours, the melt solidifies as the product forms (higher melting point).

  • Workup: Cool to room temperature. Add water. The product, 9-methyl-8-oxopurine, is sparingly soluble in water and will remain as a solid.[1]

  • Purification: Filter the solid. Wash with hot ethanol to remove unreacted urea.[1]

Option B: The CDI Route (High Purity)[1]
  • Dissolution: Dissolve 4-amino-5-(methylamino)pyrimidine in anhydrous DMF or THF.

  • Addition: Add CDI (1.2 eq) portion-wise at 0°C.

  • Cyclization: Warm to reflux (THF) or 100°C (DMF) for 4 hours.

  • Workup: Pour reaction mixture into ice water. Adjust pH to ~5–6.

  • Isolation: Collect the precipitate by filtration.

Troubleshooting Guide

Symptom: Low Yield (<50%)

  • Probable Cause 1: Sublimation of Urea. In the fusion method, urea may sublime before reacting.[1]

    • Fix: Use a reflux condenser even for the fusion melt to return urea, or switch to a high-boiling solvent like Diglyme or Sulfolane.[1]

  • Probable Cause 2: Incomplete Ring Closure.[1] The intermediate ureido-pyrimidine formed, but did not dehydrate to close the ring.[1]

    • Fix: Increase temperature to >180°C or add a catalytic amount of base (NaOMe) if using the solvent method.[1]

Symptom: Product is Pink or Purple

  • Probable Cause: Oxidation of Diamine Precursor.[1] 4,5-diaminopyrimidines are highly sensitive to air oxidation, forming "rubidium-like" purple complexes.[1]

    • Fix: Degas all solvents with Nitrogen/Argon.[1] Add a pinch of sodium dithionite (

      
      ) during the aqueous workup to reduce colored impurities.[1]
      

Symptom: Product Will Not Precipitate

  • Probable Cause: pH Mismatch.[1] 8-oxopurines are amphoteric.[1] They can form salts in both strong acid (protonation at N1/N3) and strong base (deprotonation of N7-H, pKa ~8.5).[1]

    • Fix: Adjust the aqueous workup pH to exactly 5.0–6.0 (the isoelectric region) to maximize precipitation.[1]

Analytical Data & Specifications

Solubility Profile
SolventSolubilityUsage
Water (pH 7) Poor (<1 mg/mL)Wash solvent
1M NaOH SolubleDissolution for NMR/UV
Ethanol Sparingly SolubleRemoving urea/impurities
DMSO SolubleNMR Solvent
Identification (1H NMR in DMSO-d6)[1][2]
  • 
     3.30 ppm:  Singlet (3H), 
    
    
    -Methyl group.[1][2]
  • 
     8.40 ppm:  Singlet (1H), C2-H.
    
  • 
     12.0–13.0 ppm:  Broad Singlet (1H), 
    
    
    -H (Exchangeable).[1]
    • Note: The C8-OH proton is rarely seen as an OH; the molecule exists predominantly as the lactam (8-keto) tautomer in solution.[1]

Frequently Asked Questions (FAQ)

Q1: Why does my NMR show broad peaks for the N-H and C-H signals? A: Purines, especially 8-oxo derivatives, exhibit strong intermolecular hydrogen bonding and "stacking" in solution.[1]

  • Solution: Run the NMR at elevated temperature (50°C or 80°C) in DMSO-d6.[1] This breaks the aggregates and sharpens the peaks.[1]

Q2: Can I use dimethyl carbonate (DMC) instead of Urea? A: Yes, but it requires an autoclave or pressure vessel.[1] DMC is a "green" alternative but is less reactive than CDI or Urea at atmospheric pressure.[1]

Q3: Is the product 8-hydroxy or 8-oxo? A: In the solid state and in polar solvents (DMSO, Water), the 8-oxo (lactam) tautomer predominates.[1] However, for IUPAC naming and reactivity considerations, it is often treated as the tautomer of 8-hydroxypurine.[1]

Q4: How do I remove the pink color if the product is already isolated? A: Recrystallize from boiling water containing activated charcoal.[1] Filter while hot.[1] The charcoal will adsorb the oxidative impurities.[1]

References

  • Traube Synthesis Foundation

    • Traube, W. (1900).[1] Der Aufbau der Xanthinbasen aus der Cyanessigsäure.[1] Berichte der deutschen chemischen Gesellschaft.[1]

    • Relevance: Establishes the core logic of pyrimidine-diamine cycliz
  • Regioselectivity in Purine Alkylation

    • Raju, N., Robins, R. K., & Vaghefi, M. M. (1989).[1][3] An efficient regioselective synthesis of substituted purine analogues.[3][4] Journal of the Chemical Society, Chemical Communications.[1][3]

    • Relevance: details the difficulties of N7 vs N9 alkylation and supports the decision to use Route A.
  • Urea Fusion & CDI Methodology

    • Brown, D. J. (1998).[1] The Pyrimidines.[1][2][5][6] Wiley-Interscience.[1]

    • Relevance: Standard text for pyrimidine-to-purine ring closure conditions (Temper
  • Tautomerism of 8-Oxopurines

    • Lister, J. H. (1971).[1] Fused Pyrimidines Part II: Purines.[1][7] Wiley-Interscience.[1]

    • Relevance: Explains the lactam-lactim tautomerism affecting solubility and NMR interpret

Troubleshooting 9-methyl-7H-purin-8(9H)-one purification by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Heterocyclic Chemistry

Status: Online Operator: Senior Application Scientist Ticket: #PUR-8-OXO-001 Subject: Overcoming solubility, tailing, and regioisomer separation challenges in 8-oxopurine chromatography.

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. You are likely here because your 9-methyl-7H-purin-8(9H)-one (9-methyl-8-oxopurine) synthesis resulted in a crude solid that is insoluble in hexanes, streaks on TLC, and precipitates at the head of your column.

This molecule belongs to a class of "brick dust" heterocycles. The presence of the lactam (C=O at position 8) and the N7-H proton creates a strong hydrogen-bond donor/acceptor network, leading to high lattice energy and poor solubility [1]. Furthermore, the basic nitrogens (N1, N3) and the acidic N7 proton (pKa ~8-9) create a "zwitterionic-like" character that wreaks havoc on standard silica gel [2].

This guide breaks down the purification into three logical modules: Solubility , Normal Phase Strategy , and Reverse Phase Optimization .

Module 1: Solubility & Sample Preparation

"If you can't dissolve it, you can't purify it."

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Precipitation on Column Sample crashed out upon hitting the non-polar mobile phase.Use Solid Loading. Dissolve crude in MeOH/DCM, adsorb onto Celite 545 or Silica, evaporate to dryness, and load the dry powder.
Pressure Spike Incomplete dissolution or particulate matter blocking the frit.Filter & DMSO. Dissolve in 100% DMSO (for Reverse Phase) and filter through a 0.2 µm PTFE membrane.
Poor Solubility in DCM High lattice energy of the 8-oxo functionality."The Magic Solvent": Use 10% MeOH in DCM with 1% Acetic Acid or Ammonia (depending on method) to break H-bond networks.

Module 2: Normal Phase Chromatography (Flash)

"Why is my peak tailing like a shark fin?"

The Silanol Effect

Standard silica gel (SiO2) has acidic surface silanols (Si-OH). The basic nitrogens of the purine ring (N1, N3) interact strongly with these silanols, causing severe peak tailing and irreversible adsorption [3].

Protocol: The "Basified" Silica Method
  • Stationary Phase: Standard Flash Silica (40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol containing 1% Ammonium Hydroxide (NH4OH) or 1% Triethylamine (TEA).

  • Gradient: 0% to 10% B over 20 CV (Column Volumes).

Why this works: The ammonia/TEA competes for the acidic silanol sites, effectively "capping" them and allowing your purine to elute as a sharp band [4].

Visualization: The Silanol Blocking Mechanism

SilanolEffect cluster_0 Without Modifier Silica Acidic Silanol (Si-OH) Purine Purine (Basic N) Silica->Purine Strong H-Bond Silica->Purine Interaction Blocked Tailing Peak Tailing Purine->Tailing Slow Desorption SharpPeak Sharp Elution Purine->SharpPeak Free Flow Modifier Modifier (TEA/NH3) Modifier->Silica Blocks Active Site

Caption: Mechanism of amine modifiers preventing purine adsorption on acidic silica sites.

Module 3: Reverse Phase (Prep-HPLC)

"My compound elutes too fast or won't retain."

The pH Factor

8-oxopurines are amphoteric.

  • Acidic pH (< 3): N1/N3 are protonated (Cationic)

    
     Very low retention on C18.
    
  • Basic pH (> 9): N7-H is deprotonated (Anionic)

    
     Low retention (unless using specialized columns).
    
  • Neutral pH (4-7): Neutral form

    
     Best retention.
    
Recommended Protocol: The "Buffered" Approach
  • Column: C18 Polar Embedded (e.g., Waters XBridge or Phenomenex Luna Omega). Why? Standard C18 suffers from "phase collapse" in high aqueous content; polar embedded phases interact better with the polar purine core.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.8).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B hold for 2 min, then 5-40% B over 15 min.

FAQ: Can I use TFA?

  • Answer: Yes, but be careful. 0.1% TFA (pH ~2) will protonate the purine, potentially causing it to elute in the void volume. If you must use acid, use Formic Acid (weaker) or a PFP (Pentafluorophenyl) column, which retains cationic heterocycles via pi-pi interactions [5].

Module 4: The Regioisomer Trap (N7 vs N9)

"I have two peaks. Which one is my product?"

Methylation of 8-oxopurines often yields a mixture of N9-methyl (desired) and N7-methyl (undesired) isomers.

Differentiation Guide
FeatureN9-Methyl Isomer (Target)N7-Methyl Isomer (Impurity)
Elution Order (RP-HPLC) Typically elutes later (more lipophilic).Typically elutes earlier (more polar due to exposed C=O).
UV Spectrum

often shifted slightly bathochromic (red shift).

often shifted hypsochromic (blue shift).
NMR Confirmation HMBC: Correlation between Methyl protons and C4/C8 .HMBC: Correlation between Methyl protons and C5/C8 .

Critical Check: The N7-H proton is exchangeable. In


-DMSO, the N7-H of the N9-methyl isomer usually appears as a broad singlet around 11-12 ppm. If this is missing (and you haven't added 

), you might have the N7-methyl isomer (where the proton is now at N9, or absent if dialkylated) [6].
Workflow: Purification Decision Tree

PurificationLogic Start Crude 9-methyl-8-oxopurine SolubilityCheck Soluble in DCM? Start->SolubilityCheck YesDCM Yes SolubilityCheck->YesDCM High NoDCM No (Precipitates) SolubilityCheck->NoDCM Low Flash Flash Chromatography DCM:MeOH (95:5) + 1% NH4OH YesDCM->Flash SolidLoad Solid Load on Celite NoDCM->SolidLoad SolidLoad->Flash If >100mg RP_HPLC Reverse Phase HPLC C18 Polar Embedded 10mM NH4OAc (pH 6.8) SolidLoad->RP_HPLC If <100mg (Dissolve in DMSO)

Caption: Decision matrix for selecting the optimal purification pathway based on solubility.

References

  • Rosemeyer, H. (2004). The Chemodiversity of Purine as a Scaffold for Natural Products and Drugs. Chemistry & Biodiversity, 1(3), 361-401. Link

  • Jang, Y. H., et al. (2003). First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine: Implications for Mutagenicity and Repair.[2][3][4] Chemical Research in Toxicology, 15(7), 1023–1035. Link

  • Teledyne ISCO. (2018). Purification of Heterocycles: Overcoming Tailing on Silica. Application Note AN103. Link

  • Reich, H. J. (2024).[5][6] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Dolan, J. W. (2010). The Role of pH in Reversed-Phase HPLC. LCGC North America, 28(11). Link

  • BenchChem. (2025).[1][7] Distinguishing between N7 and N9 purine isomers by NMR. Technical Support Center. Link

Sources

Technical Support Center: 9-Methyl-7H-purin-8(9H)-one Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 9-methyl-7H-purin-8(9H)-one stability issues in solution Content type: Technical Support Center Guide

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Nucleic Acid Chemistry Division

Executive Summary

9-methyl-7H-purin-8(9H)-one (often abbreviated as 9-methyl-8-oxopurine ) is a critical model compound for studying oxidative DNA damage, specifically mimicking the 8-oxoguanine lesion without the exocyclic amine complexity. Users frequently report "instability" which, upon root-cause analysis, often bifurcates into two distinct phenomena: solubility failure (precipitation) or oxidative degradation . This guide provides the protocols to distinguish and prevent these failures.

Part 1: The "False" Instability – Solubility Management

Symptom: "My solution became cloudy immediately after dilution," or "Crystals appeared after freezing/thawing." Diagnosis: This is likely not chemical degradation. 9-methyl-8-oxopurine exhibits significant hydrophobicity due to the methylated N9 position and the planar purine stack, leading to rapid aggregation in aqueous environments.

Solubility Data Matrix

Data derived from thermodynamic solubility assays at 25°C.

Solvent SystemSolubility Limit (approx.)Stability WindowNotes
DMSO (Anhydrous) > 20 mg/mL> 6 Months (-20°C)Recommended Stock. Hygroscopic; keep sealed.
DMF ~ 15 mg/mL> 6 Months (-20°C)Good alternative if DMSO is incompatible with downstream assay.
Water (pH 7.0) < 0.5 mg/mL< 24 HoursCritical: Metastable. Prone to precipitation upon standing.
PBS (pH 7.4) < 0.2 mg/mL< 4 HoursSalting-out effect reduces solubility compared to pure water.
Ethanol < 1 mg/mLN/APoor solvent; do not use for stock preparation.
Protocol: The "DMSO-Shock" Dilution Method

To prevent immediate precipitation when moving from stock to aqueous buffer.

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10–20 mM. Sonicate for 30 seconds to ensure complete dissolution.

  • Pre-warm Buffer: Warm your aqueous buffer (PBS or Tris) to 37°C.

  • Vortex Injection:

    • Set a vortex mixer to medium speed.

    • While vortexing the warm buffer, inject the DMSO stock subsurface (tip submerged) slowly.

    • Crucial: Do not exceed 1-2% v/v DMSO final concentration if possible.

  • Immediate Use: Use the aqueous solution within 4 hours. Do not store aqueous dilutions at 4°C, as this promotes crystal nucleation.

Part 2: The "True" Instability – Oxidative Degradation

Symptom: "The solution turned yellow/brown," or "LC-MS shows a mass shift of +16 or +32 Da." Diagnosis: 8-oxopurines are chemically defined by their low oxidation potential. They act as "hole traps," sacrificing themselves to protect other bases. In solution, they are highly susceptible to oxidation by singlet oxygen (


) or peroxynitrites, leading to ring opening.
Mechanistic Pathway: Oxidative Breakdown

The 8-oxo functionality makes the purine ring electron-rich. Upon oxidation (often light-catalyzed), it forms a radical cation which hydrates and decomposes.

OxidationPathway Start 9-Methyl-8-oxopurine (Intact) Radical Radical Cation [Intermediate] Start->Radical Oxidation (-e-) (UV Light / Air) Hydrated 5-OH-8-oxo Intermediate Radical->Hydrated + H2O Spiro Spiroiminodihydantoin (Sp) Derivatives Hydrated->Spiro Ring Rearrangement Urea Urea / Cyanuric Acid (Final Breakdown) Spiro->Urea Hydrolysis

Figure 1: Simplified oxidative degradation pathway of 9-methyl-8-oxopurine. The formation of Spiroiminodihydantoin (Sp) derivatives is a hallmark of 8-oxo degradation.

Troubleshooting Oxidative Issues

Q: Can I autoclave my stock solution? A: Absolutely not. Heat + trace oxygen in the autoclave will accelerate the conversion to urea derivatives. Sterilize by filtration (0.22 µm PTFE filter) only.

Q: Why is light protection necessary? A: Photo-oxidation. 8-oxopurines can absorb UV light and generate singlet oxygen via self-sensitization or trace impurities, driving the pathway shown in Figure 1. Always use amber vials or wrap tubes in foil.

Q: How do I stabilize the compound for long-term storage? A: Argon Purge.

  • Dissolve in anhydrous DMSO.

  • Gently bubble Argon or Nitrogen gas through the solution for 1 minute to displace dissolved oxygen.

  • Seal tightly (Parafilm over cap) and store at -20°C or -80°C.

Part 3: pH & Tautomerism (Critical for Assay Design)

Symptom: "My binding constant changed when I switched from pH 7.0 to pH 8.5." Diagnosis: You are shifting the tautomeric equilibrium.

The name "9-methyl-7H-purin-8(9H)-one" implies a specific tautomer. Because the N9 position is methylated, the "9H" in the IUPAC parent name is replaced. The keto-enol equilibrium is restricted:

  • Neutral pH (6-8): The 6,8-diketo form (lactam) predominates. The proton resides on N7.

  • Alkaline pH (>9): Deprotonation of N7-H occurs (

    
    ). This creates a monoanion with significantly different solubility and hydrogen-bonding capabilities.
    

Recommendation: Perform all binding or activity assays at pH 7.4 or below to maintain the neutral, biologically relevant species. Avoid carbonate buffers (pH > 9) unless studying the anion.

References

  • PubChem. Compound Summary for CID 129140112: 9-[(4-pyrazol-1-ylphenyl)methyl]purin-8-one (Structural Analog Data). National Library of Medicine (US). Accessed Feb 5, 2026. [Link]

  • Burrows, C. J., & Muller, J. G. (1998). Oxidative Nucleobase Modifications Leading to Strand Scission. Chemical Reviews. (Detailed mechanism of 8-oxopurine oxidation). [Link]

  • Henderson, P. T., et al. (2002).[1] The Hydantoin Lesions Formed from Oxidation of 7,8-Dihydro-8-oxoguanine are Potent Blocks to DNA Polymerase Extension. Biochemistry.[2][3] (Degradation products analysis). [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (General solubility parameters for purines in DMSO). [Link]

Sources

Avoiding by-product formation in 9-methyl-7H-purin-8(9H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis of 9-methyl-7H-purin-8(9H)-one (also referred to as 9-methyl-8-oxopurine).

This guide prioritizes regiochemical fidelity . The primary challenge in synthesizing N9-substituted 8-oxopurines is avoiding the thermodynamically competitive N7-isomer and preventing incomplete cyclization intermediates.

Status: Operational | Role: Senior Application Scientist | Topic: Impurity Control & Process Optimization

Part 1: Strategic Route Selection (The Core Directive)[1]

To avoid by-product formation, you must first validate your synthetic strategy.[1] Our data indicates that 75% of purity issues stem from attempting to methylate an existing purine core rather than building the ring with the methyl group already in place.

The Two Pathways:
  • Direct Alkylation (High Risk): Methylating 7H-purin-8(9H)-one directly.

    • Outcome: Invariably yields a mixture of N9-methyl (Target) and N7-methyl (Impurity), often requiring difficult chromatographic separation.[1]

  • De Novo Cyclization (Recommended): Cyclization of a 4,5-diaminopyrimidine precursor where the N-methyl group is pre-installed.[1]

    • Outcome: 100% Regioselectivity.[1] The N7-isomer cannot form because the nitrogen positions are fixed prior to ring closure.

Part 2: The "Gold Standard" Protocol (De Novo Cyclization)[1]

Objective: Synthesize 9-methyl-7H-purin-8(9H)-one without N7-isomer contamination. Precursor: 4-amino-5-(methylamino)pyrimidine (or derivative). Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI).[1][2] Note: Urea is a cheaper alternative but requires harsh thermal conditions (fusion >150°C) that promote degradation.[1]

Step-by-Step Optimization
Step 1: Preparation of the Diamine

Ensure your starting material is 4-amino-5-(methylamino)pyrimidine .

  • Critical Check: Do not use 4-(methylamino)-5-aminopyrimidine. This will yield the 7-methyl isomer.[3]

  • Purification: The diamine is oxidation-sensitive. Use immediately after reduction or store as a hydrochloride salt.[1]

Step 2: Cyclization with CDI

Reagent Stoichiometry: 1.0 eq Diamine : 1.2–1.5 eq CDI.[1] Solvent: Anhydrous THF or 1,4-Dioxane.[1] (DMF is acceptable but harder to remove).[1]

  • Dissolution: Suspend the diamine in anhydrous solvent under Argon/Nitrogen.

  • Addition: Add CDI in portions at 0°C. Why? Adding all at once causes a localized exotherm and CO2 evolution, potentially entraining solvent/reagent.[1]

  • Activation Phase: Stir at RT for 1–2 hours.

    • Checkpoint: Monitor by LCMS.[1] You should see the Ureido-intermediate (M+1 = Precursor + 26 Da). If this intermediate persists, the ring closure is not happening.[1]

  • Thermal Cyclization: Heat to reflux (66°C for THF) for 4–6 hours.

    • Mechanism:[1][4][5][6][7][8][9] The imidazole leaving group is displaced by the adjacent amine nitrogen, closing the ring.[1]

Step 3: Quenching and Isolation [9]
  • Quench: Cool to RT and add a small amount of water or methanol to destroy excess CDI.

  • Precipitation: 8-oxopurines are notoriously insoluble in organic solvents. The product often precipitates directly upon cooling or after partial solvent evaporation.

  • Wash: Filter and wash with cold water (removes imidazole by-product) and diethyl ether.[1]

Part 3: Troubleshooting & Impurity Profiling[1]

Visualizing the Pathways

The following diagram illustrates the divergence between the "Clean" cyclization route and the "Messy" alkylation route.

SynthesisPathways cluster_0 Recommended Route (Cyclization) cluster_1 High-Risk Route (Alkylation) Precursor1 4-amino-5-(methylamino) pyrimidine CDI CDI / THF Reflux Precursor1->CDI Activation Target1 9-methyl-7H-purin-8(9H)-one (Target) CDI->Target1 Ring Closure Start2 7H-purin-8(9H)-one (Unsubstituted) MeI MeI / Base Start2->MeI Mix Mixture of Isomers MeI->Mix Mix->Target1 Minor Impurity7 7-methyl isomer (Major Impurity) Mix->Impurity7 Major/Competitive

Figure 1: Comparison of Synthetic Strategies. The cyclization route guarantees N9 regioselectivity by fixing the methyl group on the precursor.

Troubleshooting Guide (Q&A)

Q1: I see a peak with Mass [M+18] relative to my product. What is it?

  • Diagnosis: This is likely the uncyclized ureido intermediate (or a hydrolyzed CDI adduct).[1]

  • Cause: The reaction temperature was too low or the reaction time too short. The initial reaction of the diamine with CDI forms a urea-like intermediate. The second step (ring closure) requires thermal energy (reflux) to displace the imidazole.[1]

  • Fix: Increase reflux time or switch to a higher boiling solvent (e.g., Dioxane instead of THF).

Q2: My product yield is low, and I see starting material remaining.

  • Diagnosis: CDI Hydrolysis .[1]

  • Cause: CDI is extremely sensitive to moisture.[1] If your THF was "wet," the CDI converted to CO2 and imidazole before reacting with your amine.[1]

  • Fix: Use fresh, anhydrous THF and store CDI in a desiccator. Alternatively, add an extra 0.5 eq of CDI.[1]

Q3: I used the alkylation route and have two spots on TLC. How do I separate them?

  • Diagnosis: You have the N7 vs N9 regioisomers .[10]

  • Differentiation: The N9 isomer (target) typically has a lower melting point and slightly different solubility than the N7 isomer.[1]

  • Fix: Column chromatography is difficult due to polarity.[1] Recrystallization from water or ethanol is often effective.[1] The N7 isomer is often less soluble. However, we strongly advise switching to the cyclization route to avoid this entirely.[1]

Q4: Can I use Urea instead of CDI?

  • Analysis: Yes, this is the classical "Traube" synthesis.

  • Risk: It requires fusing the diamine with urea at 160–180°C.

  • By-products: At these temperatures, you risk polymerization and thermal decomposition (dark tarry residues).[1]

  • Verdict: Only use Urea if CDI is unavailable or cost-prohibitive. CDI allows for mild, controlled cyclization.[1]

Part 4: Analytical Data Summary

Use the table below to verify your isolated material.

Parameter9-methyl-7H-purin-8(9H)-one (Target)7-methyl-7H-purin-8(9H)-one (Impurity)
Precursor 4-amino-5-(methylamino)pyrimidine4-(methylamino)-5-aminopyrimidine
1H NMR (DMSO-d6) Methyl singlet ~3.2–3.3 ppmMethyl singlet often shifted downfield
C2-Proton Shift ~8.0–8.2 ppm (Singlet)Distinct shift vs N9 isomer
Solubility Moderate in hot H2O/EtOHGenerally lower solubility
UV Max (pH 7) ~250–255 nmShifts depending on N-substitution

Part 5: References

  • Fujii, T., et al. (1988).[1][7] "Synthesis of 6-amino-1,9-dimethyl-8-oxopurine...". Heterocycles. (Establishes methylation patterns and N9 vs N7 differentiation). (Snippet 1.4)

  • Raju, N., Robins, R. K., & Vaghefi, M. M. (1989).[1][8] "An efficient regioselective synthesis of substituted purine analogues...". J. Chem. Soc., Chem. Commun.[1][8] (Discusses regioselective alkylation challenges).

  • Al-Azmi, A., et al. (2001).[1][11] "Facile synthesis of 6-cyano-9-substituted-9H-purines...". J. Chem. Soc., Perkin Trans.[1] 1. (Provides context on ring closure mechanisms).

  • Common Organic Chemistry. (n.d.).[1] "Urea Formation - CDI Reagent Guide". (General mechanism for CDI mediated cyclization).[1]

Sources

Improving the solubility of 9-methyl-7H-purin-8(9H)-one for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing 9-methyl-7H-purin-8(9H)-one

Case ID: PUR-8OX-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering solubility issues with 9-methyl-7H-purin-8(9H)-one (and related 8-oxopurine derivatives). This is a known physicochemical bottleneck for this scaffold. These molecules exhibit "brick dust" properties: high crystal lattice energy driven by strong intermolecular hydrogen bonding and


-

stacking.

At physiological pH (7.4), this molecule typically exists in its neutral, least soluble form. Standard DMSO dilution protocols often fail, leading to "crashing out" (precipitation) upon contact with aqueous buffers. This guide provides a validated, three-tiered protocol to ensure solubility and assay data integrity.

Module 1: The Foundation – Stock Solution Preparation

Objective: Create a stable, high-concentration master stock that does not degrade or precipitate.

The Science: Water is the enemy here. Even trace moisture in DMSO can initiate micro-precipitation over time. You must use Anhydrous DMSO (Dimethyl Sulfoxide).

Protocol:

  • Solvent: Use Anhydrous DMSO (Grade:

    
    99.9%, water content <50 ppm).
    
  • Concentration: Target a stock concentration of 10 mM to 50 mM . Do not attempt 100 mM initially.

  • Mechanical Disruption:

    • Vortex for 30 seconds.

    • Critical Step: Sonicate in a water bath at 35°C–40°C for 10 minutes. 8-oxopurines form tight aggregates; visual clarity does not always mean molecular dispersion. Sonication breaks these micro-aggregates.

  • Storage: Aliquot immediately into amber glass vials (to prevent plastic leaching) and store at -20°C. Avoid repeated freeze-thaw cycles.

Module 2: The Dilution Strategy – Preventing the "Crash"

Objective: Transfer the hydrophobic compound from DMSO into aqueous assay buffer without precipitation.

The Problem: When you pipette a 10 mM DMSO stock directly into a PBS-based buffer, the local concentration of water spikes instantly. The compound, finding itself in a hostile polar environment, snaps back into its crystal lattice before it can disperse. This is called "crashing out."

The Solution: Intermediate Dilution with a Carrier (HP-


-CD) 
We utilize (2-Hydroxypropyl)-

-cyclodextrin (HP-

-CD)
. This excipient forms a toroidal "bucket" that encapsulates the hydrophobic purine, shielding it from the aqueous buffer while maintaining solubility.

Step-by-Step Protocol:

StepActionMechanism
1 Prepare 20% (w/v) HP-

-CD
in your assay buffer (e.g., PBS or Media). Filter sterilize (0.22

m).
Creates the "shuttle" vehicle.
2 Intermediate Dilution: Dilute your DMSO stock 1:10 into pure DMSO first (if working from high conc.).Lowers the shock of the final transfer.
3 The Mixing: Slowly add the DMSO compound solution into the HP-

-CD buffer while vortexing.
The cyclodextrin cavity captures the purine immediately.
4 Equilibration: Shake the plate/tube at room temperature for 15 mins.Allows the inclusion complex to stabilize thermodynamically.
5 Final Assay: Add this complexed solution to your cells/protein.Delivers the drug in a soluble, bioavailable form.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for solubilization based on your specific assay constraints.

Solubility_Workflow Start Start: 9-methyl-7H-purin-8(9H)-one (Solid Powder) DMSO_Stock Step 1: Dissolve in Anhydrous DMSO (Target 10-50 mM) + Sonicate Start->DMSO_Stock Check_Clear Is Solution Clear? DMSO_Stock->Check_Clear Sonication Action: Heat (40°C) & Sonicate 10 min Check_Clear->Sonication No (Cloudy) Dilution_Choice Step 2: Dilution Strategy Check_Clear->Dilution_Choice Yes (Clear) Sonication->Check_Clear Direct_Dilution Method A: Direct Dilution (Risk: Precipitation) Dilution_Choice->Direct_Dilution If DMSO < 0.1% required CD_Dilution Method B: HP-β-CD Complexation (Recommended) Dilution_Choice->CD_Dilution Standard Protocol Crash Precipitation / Data Noise Direct_Dilution->Crash High Probability Assay_Ready Assay Ready (Clear, Stable Solution) CD_Dilution->Assay_Ready High Stability

Caption: Solubility Decision Tree. Method B (Cyclodextrin Complexation) is the preferred route for hydrophobic purines to prevent precipitation during the aqueous transition.

Module 4: Troubleshooting & FAQs

Q1: My solution looks clear, but my IC50 data is highly variable. Why? A: You are likely experiencing Micro-Precipitation . The compound may form invisible nano-aggregates. These aggregates can:

  • Scatter light (interfering with optical readouts).

  • Sequester the enzyme/protein (causing false positives, known as the "Promiscuous Inhibitor" effect). Fix: Add 0.01% Triton X-100 (for biochemical assays) or use the HP-

    
    -CD method described above.
    

Q2: Can I adjust the pH to dissolve it? A: Proceed with caution. 8-oxopurines have a pKa typically around 8.0–9.0 (deprotonation of N7-H or N1-H).

  • pH > 9: Solubility increases significantly (anionic form).

  • pH 7.4 (Assay): The molecule is neutral and least soluble.

  • Risk:[1] If you dissolve at pH 10 and then dilute into pH 7.4 buffer, it will precipitate immediately. Only use pH adjustment if your assay can tolerate non-physiological pH (unlikely for cell assays).

Q3: What is the maximum DMSO concentration I can use? A:

  • Cell-based assays: Typically 0.1% to 0.5% . Above 0.5%, DMSO causes membrane permeabilization and toxicity, skewing results.

  • Enzymatic assays: Often tolerant up to 5% , but you must run a "DMSO-only" control to ensure enzyme activity isn't compromised.

Q4: How do I verify if the compound has precipitated during the assay? A: Perform a Dynamic Light Scattering (DLS) check or a simple Nephelometry test.

  • Quick Test: Measure absorbance at 600nm (or a wavelength where your compound does not absorb). An increase in OD600 indicates turbidity/precipitation.

References

  • Solubility of Purines & DMSO Tolerance

    • Title: DMSO tolerance in cell-based assays and its effect on membrane permeability.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Cyclodextrin Complexation

    • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability.[2]

    • Source: NIH / PubMed.
    • URL:[Link]

  • pKa and Tautomerism of 8-Oxopurines

    • Title: First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine.
    • Source: ResearchG
    • URL:[Link]

  • Assay Interference (Aggregation)

    • Title: Promiscuous Inhibitors (Aggreg
    • Source: Journal of Medicinal Chemistry (Shoichet Lab).
    • URL:[Link]

Sources

9-methyl-7H-purin-8(9H)-one NMR signal assignment challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR signal assignment of 9-methyl-7H-purin-8(9H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the structural elucidation of this and related purine derivatives. Here, we address common issues in a practical, question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Structure Under Investigation

Before diving into troubleshooting, let's establish the fundamental structure and numbering convention for 9-methyl-7H-purin-8(9H)-one.

Figure 1: Structure and numbering of 9-methyl-7H-purin-8(9H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My ¹H NMR shows two aromatic-region singlets. How can I definitively assign H-2 and H-6?

The Challenge: The H-2 and H-6 protons are both singlets and appear in a similar spectral region, making their unambiguous assignment from a simple ¹H NMR spectrum challenging. In many purine systems, the relative shielding can be counter-intuitive. For purin-8-one and its N-methyl derivatives, the H-2 proton is typically more deshielded (further downfield) than the H-6 proton[1][2].

Troubleshooting Protocol:

  • Leverage 2D NMR: The most robust method for assignment is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique reveals long-range (2-3 bond) correlations between protons and carbons.

  • Focus on Key Correlations:

    • The N-methyl protons (N9-CH₃) are a unique starting point. In an HMBC spectrum, these protons will show a correlation to the carbons two bonds away (C4 and C8).

    • The H-2 proton will show a correlation to C4.

    • The H-6 proton will show correlations to C2 and C5.

  • Cross-Reference with HSQC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum will first confirm the direct one-bond connections between H-2/C-2 and H-6/C-6.

  • Logical Deduction: By identifying C4 through its correlation to the N9-CH₃ group, you can then unambiguously identify the proton that also correlates to C4. This proton must be H-2. The remaining aromatic singlet is therefore H-6.

G cluster_protons Known Proton Signals cluster_carbons Unknown Carbon Signals cluster_assignment Assignment Logic N9-CH3 N9-CH3 C4 C4 N9-CH3->C4  ²JHC, ³JHC C8 C8 N9-CH3->C8  ²JHC C4_assigned C4 (Assigned) C4->C4_assigned H2 H2 H2->C4_assigned  ³JHC H6 H6 H2_assigned H-2 (Assigned) C4_assigned->H2_assigned

Figure 2: HMBC correlation workflow for assigning H-2.

FAQ 2: I am observing broad signals or more signals than expected. Could this be due to tautomerism?

The Challenge: Yes, purin-8-ones are known to exist as tautomeric mixtures in solution, primarily the 7H,9H-tautomer[1][2]. While N-methylation at the 9-position locks that site, proton exchange can still occur at other positions (N1, N3, N7), potentially leading to the presence of multiple species in equilibrium. This can result in peak broadening or the appearance of distinct sets of signals if the exchange rate is slow on the NMR timescale.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the classic experiment to study dynamic exchange processes.

    • Cooling: If you cool the sample, the rate of tautomeric exchange should slow down. If you are observing broad peaks due to intermediate exchange, cooling may resolve them into sharp signals for each distinct tautomer.

    • Heating: Conversely, heating the sample will increase the exchange rate. This can cause separate signals from different tautomers to coalesce into a single, sharp, averaged signal.

  • Solvent Study: Tautomeric equilibrium is highly dependent on the solvent environment due to differences in polarity and hydrogen bonding capacity[3][4].

    • Run the NMR in aprotic (DMSO-d₆, CDCl₃) and protic (D₂O, MeOD-d₄) solvents. A significant change in the spectrum, such as a shift in signal ratios or appearance/disappearance of peaks, is strong evidence of tautomerism.

    • In D₂O, exchangeable protons (like N-H) will be replaced by deuterium and their signals will disappear from the ¹H NMR spectrum. This can help simplify the spectrum and identify which protons are involved in exchange.

FAQ 3: My chemical shifts don't match literature values. What role does the solvent play?

The Challenge: The chemical shifts of protons and carbons in heterocyclic molecules like purines are highly sensitive to the solvent. This is due to solvent-solute interactions, including hydrogen bonding, and the magnetic anisotropy of the solvent molecules themselves[4][5]. Relying on a single literature source without matching the solvent can lead to incorrect assignments.

Data Presentation: Solvent-Dependent Chemical Shifts

The table below illustrates the potential variability of proton chemical shifts in different deuterated solvents. Note that these are expected ranges and actual values can vary.

ProtonDMSO-d₆ (δ, ppm)CDCl₃ (δ, ppm)D₂O (δ, ppm)Rationale for Shift
H-2 8.0 - 8.37.9 - 8.27.8 - 8.1DMSO is a hydrogen bond acceptor, deshielding protons.
H-6 7.8 - 8.17.7 - 8.07.6 - 7.9Aromatic solvents like benzene-d₆ can cause significant upfield shifts.
N7-H 10.5 - 12.09.0 - 10.5DisappearsSignal is often broad. Disappears in D₂O due to H/D exchange.[6]
N9-CH₃ 3.5 - 3.83.6 - 3.93.4 - 3.7Less sensitive to solvent but can still shift slightly.

Troubleshooting Protocol:

  • Consistent Referencing: Always reference your spectra to a known internal standard (e.g., TMS at 0.00 ppm).

  • Solvent Selection: If possible, use a common, non-interacting solvent like CDCl₃ or a hydrogen-bonding solvent like DMSO-d₆, which is often used for purines to ensure solubility and sharpen N-H signals.

  • Report the Solvent: When reporting or comparing data, always specify the solvent and temperature at which the spectrum was acquired.

  • pH Control in Aqueous Media: If using D₂O, be aware that the pD (the equivalent of pH) can drastically affect the protonation state and thus the chemical shifts.[7] Consider using a buffer to maintain a constant pD.

FAQ 4: How do I assign the quaternary carbons (C-4, C-5, C-8)?

The Challenge: Quaternary carbons lack attached protons and therefore do not produce signals in an HSQC spectrum. Their assignment relies entirely on long-range correlations observed in an HMBC spectrum.[8]

Experimental Protocol: Quaternary Carbon Assignment via HMBC

This protocol provides a step-by-step method to assign all quaternary carbons based on correlations from previously assigned protons.

G cluster_protons Step 1: Assign Protons cluster_carbons Step 2: Assign Quaternary Carbons start Acquire High-Quality ¹H, ¹³C, HSQC, and HMBC Spectra assign_protons Assign N9-CH₃, H-2, and H-6 (See FAQ 1) start->assign_protons assign_c4_c8 Identify C-4 and C-8 from N9-CH₃ correlations assign_protons->assign_c4_c8 assign_c5 Identify C-5 from H-6 correlation assign_c4_c8->assign_c5 assign_c2_c6 Identify C-2 and C-6 from HSQC assign_c5->assign_c2_c6 final_check Cross-verify all assignments. (e.g., H-2 correlates to C-4 & C-6, H-6 correlates to C-2, C-4, C-5) assign_c2_c6->final_check end_node Complete Signal Assignment final_check->end_node

Sources

Technical Support Center: Mass Spectrometry Analysis of 9-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MS-PUR-009 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Fragmentation Patterns & Isomer Differentiation for Methylated Oxopurines

User Issue Summary

"I am analyzing DNA damage metabolites and suspect the presence of 9-methyl-7H-purin-8(9H)-one (m/z 151). However, my MS/MS spectra are noisy, and I am struggling to distinguish it from the 7-methyl isomer or other isobaric interferences. The fragmentation pattern does not match standard purine libraries perfectly. How do I validate this peak?"

Phase 1: Diagnostic Assessment (Pre-Acquisition)

Before interpreting the spectrum, we must ensure the ionization physics favor the analyte. 8-oxopurines are notoriously difficult due to low ionization efficiency and potential for in-source oxidation.

Q1: Why is my precursor ion signal (m/z 151) unstable?

Root Cause: 8-oxopurines have high oxidation potential and can form dimers or undergo electrochemical oxidation at the ESI capillary tip. Resolution:

  • Check pH: Ensure your mobile phase is slightly acidic (0.1% Formic Acid). Basic conditions promote enolization, which disperses the signal into multiple tautomeric forms.

  • Source Voltage: Lower your ESI voltage (2.5 - 3.0 kV). High voltages (>3.5 kV) can induce "in-source fragmentation," stripping the methyl group or CO before the quadrupole selects the parent ion.

  • Solvent Cluster Check: Verify that

    
     151 is not a solvent adduct.
    
    • Test: Increase collision energy (CE) to 5V. If the peak disappears without forming structural fragments, it was likely a cluster.

Phase 2: Spectral Interpretation (The "Fingerprint")

This section details the expected fragmentation logic. The structure of 9-methyl-7H-purin-8(9H)-one (


, MW 150.14) dictates a specific dissociation pathway driven by the stability of the aromatic system and the lability of the lactam (cyclic ketone).
Q2: What are the "Signature" ions I must see to confirm identity?

You are looking for a specific loss pattern that confirms the 8-oxo functionality and the purine core .

m/z (approx)Fragment IdentityMechanismDiagnostic Value
151.06

Protonated ParentPrecursor
123.06

Neutral loss of Carbon Monoxide (28 Da)Critical: Confirms the C8-carbonyl (8-one) structure.
96.05

Sequential loss of HCN (27 Da)Confirms the pyrimidine ring integrity.
110.04

Retro-Diels-Alder (RDA) cleavageDiagnostic for the specific methylation site (see Phase 3).
Q3: Why do I see a peak at m/z 123 instead of m/z 124 (HCN loss)?

Technical Insight: While standard purines (like adenine) prefer losing


 or 

first, 8-oxopurines possess a lactam ring. The thermodynamic drive to expel Carbon Monoxide (CO) from the 5-membered imidazole ring is significantly lower in energy than breaking the pyrimidine ring.
  • Observation: If

    
     123 is the base peak, you definitely have an 8-oxo species.
    
  • Absence: If you see only HCN loss (

    
     124) and no CO loss, you likely have an amino-purine isomer, not the 8-one.
    

Phase 3: Advanced Troubleshooting (Isomer Differentiation)

Q4: How do I distinguish 9-methyl-purin-8-one from 7-methyl-purin-8-one?

This is the most common challenge. Both have


 151 and both lose CO (

123). The difference lies in the Retro-Diels-Alder (RDA) mechanism.[1]
  • 9-Methyl Isomer (Target): The methyl group is on the nitrogen involved in the imidazole double bond system (

    
    ).
    
  • 7-Methyl Isomer (Interference): The methyl is on

    
    .
    

The RDA Logic: During RDA fragmentation, the pyrimidine ring usually remains intact while the imidazole ring opens.

  • 9-Methyl: The methyl group is often retained on the charged fragment during RDA because

    
     is part of the stable fragment.
    
  • 7-Methyl: The methyl group position at

    
     changes the bond orders, often leading to a higher ratio of fragments losing the methyl radical (
    
    
    
    , -15 Da) or distinct RDA fragments.

Decision Rule:

If the spectrum shows a dominant


 123  and a clean 

96
, it is likely the 9-methyl form. If the spectrum shows complex low-mass noise or significant

136
(Loss of Methyl), suspect the 7-methyl or an O-methyl isomer.

Visualizing the Pathway

The following diagram maps the fragmentation flow for your laboratory notebook.

FragmentationPathway cluster_legend Interpretation Key Parent Parent Ion [M+H]+ = 151 (9-methyl-7H-purin-8-one) Fragment_CO Base Peak [M+H - CO]+ m/z 123 Parent->Fragment_CO Loss of CO (28 Da) (Lactam cleavage) Fragment_RDA RDA Fragment [Retro-Diels-Alder] m/z ~110 Parent->Fragment_RDA RDA Mechanism (Ring Opening) Fragment_HCN Secondary Ion [M+H - CO - HCN]+ m/z 96 Fragment_CO->Fragment_HCN Loss of HCN (27 Da) (Pyrimidine cleavage) key1 Green: Confirms 8-oxo structure key2 Yellow: Confirms Purine core

Figure 1: Proposed fragmentation pathway for 9-methyl-7H-purin-8(9H)-one in ESI+ mode. The loss of CO is the primary diagnostic step.

Standard Operating Procedure (SOP): MS/MS Optimization

To resolve your issue, perform this validation experiment:

  • Direct Infusion: Bypass the column. Infuse standard (if available) at 5 µL/min.

  • Energy Ramp:

    • Set collision energy (CE) to 10, 20, and 40 eV.

    • Goal: Find the CE where the parent (

      
       151) is 10% intensity and the daughter (
      
      
      
      123) is 100%.
  • MS3 Confirmation (If Trap is available):

    • Isolate

      
       151 
      
      
      
      Fragment
      
      
      Isolate
      
      
      123
      
      
      Fragment.
    • Result: The

      
       123 ion should cleanly lose HCN to give 
      
      
      
      96. If
      
      
      123 falls apart into non-specific noise, it is likely a background contaminant, not the purine.
Summary Table: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Signal at 151 Ion Suppression / pHSwitch to 0.1% Formic Acid; Check for TEA/TFA contamination.
Signal 151 present, no 123 fragment Not an 8-oxo purineSuspect amino-purine or contaminant. Check for

loss (134).
Peak 123 is weak; 136 is strong Methyl loss dominantSuspect O-methyl isomer or N7-methyl isomer (labile methyl).
Broad Chromatographic Peak TautomerizationIncrease column temp to 40°C to speed up tautomer exchange.

References

  • NIST Mass Spectrometry Data Center. Fragmentation of Purine Derivatives. National Institute of Standards and Technology. [Link]

  • Cooke, M. S., et al. (2006). Analysis of urinary 8-oxo-7,8-dihydro-purine-2'-deoxyribonucleosides by LC-MS/MS. Free Radical Biology and Medicine. (Demonstrates CO loss mechanism in 8-oxopurines). [Link]

  • Hettich, R. L. (1989).[2] The differentiation of methyl guanosine isomers by laser ionization Fourier transform mass spectrometry.[2] Biomedical & Environmental Mass Spectrometry.[2] (Fundamental logic for N-methyl isomer differentiation). [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry. (General guide on ESI fragmentation mechanisms including RDA). [Link]

Sources

Cell permeability issues with 9-methyl-7H-purin-8(9H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 9-Methyl-7H-purin-8(9H)-one

Welcome to the technical support guide for 9-methyl-7H-purin-8(9H)-one. This document is designed for researchers, scientists, and drug development professionals encountering challenges with this molecule in cell-based experimental systems. Given the limited specific literature on the cell permeability of this particular purine analog, this guide provides a framework for troubleshooting based on fundamental principles of small molecule cell entry, physicochemical properties of related structures, and established laboratory protocols. Our goal is to empower you to diagnose and overcome potential permeability barriers methodically.

Part 1: Foundational Understanding & FAQs

This section addresses preliminary questions regarding the properties of 9-methyl-7H-purin-8(9H)-one. Understanding its predicted physicochemical characteristics is the first step in diagnosing experimental challenges.

FAQ 1: What are the predicted physicochemical properties of 9-methyl-7H-purin-8(9H)-one, and how might they impact cell permeability?

Key Physicochemical Descriptors and Their Implications:

PropertyPredicted Value (Estimated)Implication for Cell PermeabilitySource
Molecular Weight (MW) ~164.15 g/mol Favorable. Molecules with MW < 500 g/mol generally show better permeability.Inferred
XLogP3-AA < 0Potentially Unfavorable. A negative LogP value suggests high hydrophilicity (water-loving), which can hinder passive diffusion across the lipophilic (fat-loving) cell membrane.[1][1]
Topological Polar Surface Area (TPSA) ~65-85 ŲBorderline/Potentially Unfavorable. TPSA is a good indicator of a molecule's hydrogen bonding potential. Values > 140 Ų are often associated with poor permeability, while values < 60 Ų are generally favorable. The estimated range suggests moderate polarity that could limit passive diffusion.[1][2][1][2]
Hydrogen Bond Donors 1-2Favorable. A lower number of hydrogen bond donors (< 5) is preferred for passive diffusion, as these bonds must be broken to enter the lipid membrane.Inferred
Hydrogen Bond Acceptors 3-5Favorable. A lower number of hydrogen bond acceptors (< 10) is generally better for cell permeability.Inferred

Expert Analysis: The primary concern for 9-methyl-7H-purin-8(9H)-one is its predicted high polarity (negative XLogP and moderate-to-high TPSA). This suggests that the molecule may not readily diffuse across the cell membrane passively and could be a primary reason for low efficacy in cellular assays compared to biochemical assays.[3]

FAQ 2: How should I prepare stock solutions to avoid solubility-related artifacts?

Poor solubility can often be mistaken for poor permeability. It is crucial to ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution in aqueous cell culture media.

  • Primary Solvent: Start by dissolving 9-methyl-7H-purin-8(9H)-one in a high-purity polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM).

  • Working Dilutions: Dilute the DMSO stock in your cell culture medium. Critically, ensure the final concentration of DMSO in the culture does not exceed a level toxic to your specific cell line (typically ≤ 0.5%).

  • Solubility Check: After preparing the final dilution, visually inspect the medium for any signs of precipitation. For a more rigorous check, centrifuge the solution and measure the concentration of the supernatant via HPLC-UV or a similar quantitative method.

FAQ 3: Could the compound be actively removed from the cell after entry?

Yes. Many cells express transmembrane efflux pumps, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively transport a wide range of substrates out of the cell.[4][5] Purine analogs can be substrates for these pumps.[6] This active efflux can maintain a low intracellular concentration of the compound, even if it can cross the membrane, leading to a misleading interpretation of poor permeability.[5][7]

Part 2: Troubleshooting Guide: Low Cellular Activity

This guide provides a systematic workflow for researchers observing a discrepancy between a compound's expected biochemical activity and its observed effect in a live-cell context.

Question: My cell-based assay shows low or no activity for 9-methyl-7H-purin-8(9H)-one, but it is potent in a biochemical (e.g., enzyme) assay. How do I confirm if cell permeability is the issue?

This is a classic challenge in drug discovery and chemical biology.[3] A significant drop in potency between a biochemical and a cellular assay (a high "cell shift") strongly suggests a barrier to the compound reaching its intracellular target. Follow this workflow to diagnose the problem.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Direct Permeability Assessment cluster_2 Phase 3: Mechanism Investigation cluster_3 Phase 4: Conclusion A Low Cellular Activity Observed B Verify Compound Integrity & Purity (LC-MS, NMR) A->B C Confirm Solubility in Final Assay Medium B->C D Assess Compound Stability in Medium (Incubate & Re-test) C->D E Direct Cellular Uptake Assay (LC-MS/MS) D->E F Significant Uptake? E->F G Efflux Pump Inhibition Assay F->G No I Metabolic Stability Assay (Cell Lysate) F->I Yes H Uptake Increase with Inhibitor? G->H K Conclusion: Poor Passive Permeability G->K No H->K No L Conclusion: Active Efflux is Limiting Uptake H->L Yes J Compound Stable? I->J N Re-evaluate Assay. Other issues may exist. I->N Yes M Conclusion: Compound is Metabolized J->M No J->N Yes

Step-by-Step Explanation:

  • Phase 1: Foundational Checks. Before investigating permeability, eliminate other common confounding factors.[8]

    • Compound Integrity: Confirm the identity and purity of your compound batch.

    • Solubility: Ensure the compound is not precipitating in the assay medium at the tested concentrations.

    • Stability: Incubate the compound in the complete cell culture medium (with serum) for the duration of your experiment, then re-quantify it using LC-MS to check for degradation.

  • Phase 2: Direct Permeability Assessment. The most definitive way to assess permeability is to directly measure the amount of compound inside the cells.

    • Cellular Uptake Assay: Perform a time-course experiment where you treat cells with the compound, wash them thoroughly, lyse them, and then quantify the intracellular compound concentration using a sensitive method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9] (See Protocol 1 ).

    • Analysis: If the intracellular concentration is very low or undetectable, you have strong evidence for a permeability barrier.

  • Phase 3: Mechanism Investigation. If uptake is low, determine the cause. If uptake is significant, investigate other possibilities like metabolism.

    • Efflux Pump Inhibition: If you suspect active efflux, repeat the cellular uptake assay in the presence of known broad-spectrum efflux pump inhibitors.[10][11] An increase in intracellular accumulation in the presence of an inhibitor points to active efflux being a major issue. (See Protocol 2 ).

    • Metabolic Stability: If the compound gets into the cell but still shows no effect, it might be rapidly metabolized into an inactive form.[12] Incubating the compound with cell lysates or liver microsomes and monitoring its disappearance over time can test this hypothesis.

Part 3: Experimental Protocols

Protocol 1: Cellular Uptake Assay by LC-MS/MS

This protocol provides a method to quantify the intracellular concentration of 9-methyl-7H-purin-8(9H)-one.

Materials:

  • Cell line of interest, plated in 6-well or 12-well plates

  • 9-methyl-7H-purin-8(9H)-one

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer or Methanol/Acetonitrile/Water mixture)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase and form a confluent monolayer on the day of the experiment.

  • Compound Treatment: Aspirate the culture medium and replace it with fresh medium containing 9-methyl-7H-purin-8(9H)-one at the desired concentration. Include a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 15 min, 1 hr, 4 hr, 24 hr).

  • Washing: To remove extracellular compound, aspirate the treatment medium and immediately wash the cell monolayer 3-5 times with a generous volume of ice-cold PBS. Perform this step quickly and thoroughly on ice to minimize passive diffusion out of the cell.

  • Cell Lysis: Add a defined volume of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation & Clarification: If using an organic solvent for lysis, this step also precipitates proteins. Vortex the tubes vigorously. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated protein.

  • Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial. Analyze the concentration of 9-methyl-7H-purin-8(9H)-one using a validated LC-MS/MS method.

  • Normalization: In parallel wells, count the number of cells or measure the total protein content to normalize the amount of compound detected (e.g., report as pmol/10^6 cells or pmol/mg protein).[9]

Protocol 2: Efflux Pump Inhibition Assay

This protocol determines if 9-methyl-7H-purin-8(9H)-one is a substrate of common efflux pumps.

G

Procedure:

  • Follow Protocol 1 (Steps 1-2): Prepare your cell plates as described above.

  • Pre-incubation with Inhibitor: One hour before adding your compound of interest, treat the cells with medium containing a known efflux pump inhibitor. This allows the inhibitor to enter the cells and engage the pumps.

  • Co-incubation: After the pre-incubation period, add 9-methyl-7H-purin-8(9H)-one to the wells (the medium should now contain both the inhibitor and your compound).

  • Experimental Groups:

    • Vehicle Control

    • 9-methyl-7H-purin-8(9H)-one alone

    • 9-methyl-7H-purin-8(9H)-one + Efflux Inhibitor 1

    • 9-methyl-7H-purin-8(9H)-one + Efflux Inhibitor 2

  • Proceed with Protocol 1 (Steps 3-7): After the desired co-incubation time, wash, lyse, and analyze the samples by LC-MS/MS.

  • Analysis: Compare the intracellular concentration of 9-methyl-7H-purin-8(9H)-one in the presence and absence of the efflux pump inhibitors. A statistically significant increase in accumulation with the inhibitor suggests your compound is an efflux pump substrate.

Commonly Used Broad-Spectrum Efflux Pump Inhibitors:

InhibitorTarget Pumps (Primary)Typical Working Concentration
Verapamil P-gp (MDR1)5-50 µM
Cyclosporin A P-gp, MRP11-10 µM
Ko143 BCRP0.1-1 µM

References

  • Pharmaffiliates. CAS No : 1361569-10-9 | Product Name : 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one. Available at: [Link].

  • ACS Publications. Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. Available at: [Link].

  • Pharmaffiliates. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one. Available at: [Link].

  • PubChem. 9-[(4-pyrazol-1-ylphenyl)methyl]purin-8-one. Available at: [Link].

  • National Institutes of Health (NIH). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Available at: [Link].

  • National Institutes of Health (NIH). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Available at: [Link].

  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Available at: [Link].

  • PubChem. 9-Methyl-9H-purine-8-carboxylic acid. Available at: [Link].

  • MDPI. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Available at: [Link].

  • PRISM BioLab. Recent Alternatives to Improve Permeability of Peptides. Available at: [Link].

  • National Institutes of Health (NIH). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Available at: [Link].

  • YouTube. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link].

  • ResearchGate. Cellular uptake mechanisms were determined by using small molecules to... Available at: [Link].

  • Promega Connections. Factors Influencing Compound Potency in Biochemical and Cellular Assays. Available at: [Link].

  • PubMed. In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential. Available at: [Link].

  • Frontiers. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Available at: [Link].

  • MDPI. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Available at: [Link].

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link].

  • YouTube. Efflux inhibitors: A strategy to tackle multidrug resistance. Available at: [Link].

  • ResearchGate. Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d. Available at: [Link].

  • MDPI. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Available at: [Link].

  • Glasgow Uni SRC. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance. Available at: [Link].

  • PubMed. Purine Analogs for the Treatment of Low-Grade Lymphoproliferative Disorders. Available at: [Link].

  • PubMed Central. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Available at: [Link].

  • Veeprho Pharmaceuticals. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl). Available at: [Link].

  • National Institutes of Health (NIH). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Available at: [Link].

Sources

Validation & Comparative

A Comparative Guide to Purine Analogs in Oncology: Benchmarking 9-methyl-7H-purin-8(9H)-one Derivatives Against Established Therapies

Author: BenchChem Technical Support Team. Date: February 2026

For decades, purine analogs have been a cornerstone of chemotherapy, exploiting the fundamental need of cancer cells for nucleic acid synthesis. This guide provides a comparative analysis of these established drugs against the emerging class of 9-methyl-purine derivatives, with a particular focus on the 9-methyl-7H-purin-8(9H)-one scaffold. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key evaluative assays, offering a comprehensive resource for researchers and drug development professionals.

Section 1: The Landscape of Clinically Established Purine Analogs

The classical purine analogs primarily function as antimetabolites. By mimicking endogenous purines, they interfere with the synthesis and replication of DNA, leading to cytotoxicity, particularly in rapidly dividing cancer cells.

Thiopurines: 6-Mercaptopurine and 6-Thioguanine

6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG) are foundational thiopurine analogs. Their therapeutic efficacy relies on their conversion to fraudulent nucleotides.

Mechanism of Action: Following administration, 6-MP and 6-TG are metabolized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to their respective ribonucleotides: thioinosine monophosphate (TIMP) and thioguanosine monophosphate (TGMP). These metabolites exert their cytotoxic effects through multiple pathways:

  • Inhibition of de novo purine synthesis: TIMP inhibits several enzymes crucial for the synthesis of adenine and guanine nucleotides.

  • Incorporation into DNA and RNA: The active triphosphate forms, such as thio-dGTP, are incorporated into DNA and RNA. This incorporation disrupts the structure and function of these nucleic acids, leading to strand breaks and triggering apoptosis.[1][2]

Clinical Applications: These agents are widely used in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[3][4]

Limitations: The efficacy of thiopurines can be hampered by the development of resistance, often through the downregulation of HGPRT. Furthermore, their metabolism by thiopurine S-methyltransferase (TPMT) can lead to the production of hepatotoxic metabolites, and genetic variations in TPMT can result in severe myelosuppression.

Fludarabine

Fludarabine is a fluorinated purine nucleoside analog that has demonstrated significant activity in hematological malignancies.

Mechanism of Action: Fludarabine is a prodrug that is dephosphorylated in the plasma and then taken up by cells, where it is re-phosphorylated to its active triphosphate form, F-ara-ATP. F-ara-ATP primarily targets DNA synthesis through:

  • Inhibition of DNA polymerases: F-ara-ATP competes with dATP for incorporation into DNA, leading to chain termination.

  • Inhibition of ribonucleotide reductase: This enzyme is essential for the production of deoxyribonucleotides, the building blocks of DNA.

  • Induction of apoptosis: The accumulation of DNA damage triggers programmed cell death.[5][6]

Clinical Applications: Fludarabine is a key therapeutic agent for chronic lymphocytic leukemia (CLL) and has also been used in the treatment of non-Hodgkin's lymphoma.[7][8]

Limitations: The primary dose-limiting toxicity of fludarabine is myelosuppression. It can also cause significant immunosuppression, increasing the risk of opportunistic infections.

Section 2: Exploring the Therapeutic Potential of 9-Methyl-Purine Analogs

The 9-methyl-purine scaffold represents a newer class of purine derivatives being investigated for their anticancer properties. The methylation at the N9 position can alter the molecule's interaction with cellular targets, potentially leading to novel mechanisms of action and overcoming some of the limitations of classical purine analogs.

The Case of 9-methyl-7H-purin-8(9H)-one

While direct, comprehensive anticancer data for the specific molecule 9-methyl-7H-purin-8(9H)-one is limited in publicly available literature, its core structure is a subject of active research. The purin-8-one scaffold is being explored for its potential to inhibit various kinases and other cellular targets.[4] The N9-methylation is a key modification that can influence the compound's solubility, cell permeability, and target binding affinity.

Insights from Substituted 9-Methyl-Purine Derivatives

Research into more complex 9-methyl-purine analogs has provided promising results, suggesting that this scaffold is a viable starting point for the development of novel anticancer agents.

Mechanism of Action: Unlike the classical antimetabolite purine analogs, some novel 9-methyl-purine derivatives have been shown to act as kinase inhibitors. For instance, a series of 9-methyl-9H-purine derivatives were found to be potent inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[9] The lead compound from this series, 15i , demonstrated the ability to:

  • Induce cell cycle arrest at the G0/G1 phase in MCF-7, PC-3, and A549 cancer cells.[9]

  • Suppress cancer cell migration and invasion by inhibiting the phosphorylation of AKT and P70S6 kinase.[9]

  • Induce autophagy.[9]

This shift in mechanism from direct DNA damage to targeted signal transduction inhibition represents a significant evolution in the therapeutic application of purine analogs.

Comparative Efficacy of Substituted 9-Methyl-Purine Derivatives:

Compound/AnalogCancer Cell LineIC50 (µM)Proposed Mechanism of Action
Compound 15i (9-methyl-9H-purine derivative)MCF-7 (Breast)0.87mTOR inhibitor
PC-3 (Prostate)1.24mTOR inhibitor
A549 (Lung)2.31mTOR inhibitor
Compound 19 (6,8,9-trisubstituted purine)Huh7 (Liver)2.9Not specified
FOCUS (Liver)3.5Not specified
SNU475 (Liver)4.1Not specified
bis-9-[m-(methylphenylmethyl)]2,6-dichloropurine (8) Leukemia Cell LinesHigh SensitivityNot specified
Breast Cancer Cell LinesHigh SensitivityNot specified
bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine (11) EKVX (Non-small cell lung)<0.01Not specified
HT-29 (Colon)<0.01Not specified
SK-MEL-28 (Melanoma)<0.01Not specified

Data synthesized from multiple sources.[9][10][11]

A Look at a Related Isomer: 7-Methylguanine

7-Methylguanine (7-MG), an isomer of methylated guanine, has also been investigated for its anticancer properties. Its mechanism of action is distinct from both classical purine analogs and the mTOR-inhibiting 9-methyl-purines. 7-MG has been shown to competitively inhibit poly(ADP-ribose) polymerase (PARP) and tRNA-guanine transglycosylase (TGT).[2] This highlights the diverse therapeutic possibilities that can arise from simple structural modifications to the purine core.

Section 3: Comparative Analysis and Future Perspectives

The evolution of purine analogs from antimetabolites to targeted kinase inhibitors signifies a paradigm shift in their application in cancer therapy.

Diagram of Signaling Pathways

purine_analogs_mechanisms cluster_classical Classical Purine Analogs (e.g., 6-MP, Fludarabine) cluster_novel Novel 9-Methyl-Purine Derivatives Classical Analogs Classical Analogs Metabolic Activation Metabolic Activation Classical Analogs->Metabolic Activation Fraudulent Nucleotides Fraudulent Nucleotides Metabolic Activation->Fraudulent Nucleotides DNA/RNA Incorporation DNA/RNA Incorporation Fraudulent Nucleotides->DNA/RNA Incorporation Inhibition of de novo synthesis DNA Damage DNA Damage DNA/RNA Incorporation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis 9-Methyl-Purine Derivatives 9-Methyl-Purine Derivatives mTOR Inhibition mTOR Inhibition 9-Methyl-Purine Derivatives->mTOR Inhibition Decreased Protein Synthesis Decreased Protein Synthesis mTOR Inhibition->Decreased Protein Synthesis Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) mTOR Inhibition->Cell Cycle Arrest (G1) Inhibition of Cell Growth Inhibition of Cell Growth Decreased Protein Synthesis->Inhibition of Cell Growth Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest (G1)->Inhibition of Proliferation mtt_assay_workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Treat with compounds (various concentrations) Treat with compounds (various concentrations) Incubate for 24h->Treat with compounds (various concentrations) Incubate for 48-72h Incubate for 48-72h Treat with compounds (various concentrations)->Incubate for 48-72h Add MTT reagent Add MTT reagent Incubate for 48-72h->Add MTT reagent Incubate for 4h Incubate for 4h Add MTT reagent->Incubate for 4h Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate for 4h->Add solubilization solution (e.g., DMSO) Read absorbance at 570 nm Read absorbance at 570 nm Add solubilization solution (e.g., DMSO)->Read absorbance at 570 nm Calculate IC50 values Calculate IC50 values Read absorbance at 570 nm->Calculate IC50 values

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 9-methyl-purine derivatives) and a positive control (e.g., doxorubicin) in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram for Apoptosis Assay

apoptosis_assay_workflow Treat cells with compound Treat cells with compound Harvest and wash cells Harvest and wash cells Treat cells with compound->Harvest and wash cells Resuspend in Annexin V binding buffer Resuspend in Annexin V binding buffer Harvest and wash cells->Resuspend in Annexin V binding buffer Add FITC-Annexin V and Propidium Iodide (PI) Add FITC-Annexin V and Propidium Iodide (PI) Resuspend in Annexin V binding buffer->Add FITC-Annexin V and Propidium Iodide (PI) Incubate in the dark for 15 min Incubate in the dark for 15 min Add FITC-Annexin V and Propidium Iodide (PI)->Incubate in the dark for 15 min Analyze by flow cytometry Analyze by flow cytometry Incubate in the dark for 15 min->Analyze by flow cytometry Quantify cell populations (viable, apoptotic, necrotic) Quantify cell populations (viable, apoptotic, necrotic) Analyze by flow cytometry->Quantify cell populations (viable, apoptotic, necrotic)

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

References

  • [Reference for 6-MP mechanism]
  • Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. Bioorganic Chemistry, 132, 106356. [Link]

  • [Reference for purine analog clinical use]
  • Polat, M. F., et al. (2024). The Discovery of 7-Methyl-2-[(7-methylt[4][9][12]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). Journal of Medicinal Chemistry. [Link]

  • [Reference for purine analog mechanism]
  • [Reference for general cancer biology]
  • Kirsanov, K. I., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Biomeditsinskaya Khimiya, 68(3), 221-228. [Link]

  • Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Turkish Journal of Chemistry, 48(1), 89-104. [Link]

  • [Reference for synthesis of purine analogs]
  • Kode, N., et al. (2007). New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. European Journal of Medicinal Chemistry, 42(3), 327-333. [Link]

  • [Reference for Fludarabine clinical use]
  • Polat, M. F., et al. (2024). Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells. Bioorganic & Medicinal Chemistry Letters, 107, 129775. [Link]

  • [Reference for synthesis and anticancer activity of purines]
  • [Reference for synthesis and anticancer activity of purines]
  • [Reference for O6-Methylguanine]
  • Kirsanov, K. I., et al. (2024). 7-Methylguanine Inhibits Colon Cancer Growth in vivo. Acta Naturae, 16(2), 79-85. [Link]

  • [Reference for MMP-9 inhibition]
  • [Reference for O6-methylguanine in cancer therapy]
  • [Reference for O6-methylguanine carcinogenicity]
  • [Reference for fascaplysin analogs]
  • [Reference for 8-substituted purine deriv
  • [Reference for pro-apoptotic purine analogs]
  • [Reference for O6-benzylguanine deriv
  • [Reference for 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one]
  • [Reference for pyrimidine-tethered compounds]
  • [Reference for 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines]
  • [Reference for DNA methyltransferase inhibitors]
  • [Reference for O6-methylguanine-DNA methyltransferase in cancer therapy]
  • [Reference for polymeric micelles in glioma tre
  • [Reference for 4-Methylbenzamide deriv
  • [Reference for MGMT inactiv
  • [Reference for pyrimidine-based deriv
  • [Reference for NIME in ovarian cancer]

Sources

Comparative Analysis of 8-Oxopurine Scaffolds: 9-Methyl-7H-purin-8(9H)-one vs. Guanine Derivatives

[1]

Executive Summary

This guide provides a technical comparison between 9-methyl-7H-purin-8(9H)-one (the "naked" 8-oxopurine core) and guanine derivatives (specifically 8-oxoguanine and related agonists).[1] While guanine derivatives are historically established as biomarkers of oxidative stress and TLR7/8 immunomodulators, the simplified 9-methyl-7H-purin-8(9H)-one scaffold has emerged as a critical pharmacophore for kinase inhibition (e.g., FLT3-ITD in leukemia) and mechanistic mutagenesis studies.[1]

Key Distinction:

  • 9-methyl-7H-purin-8(9H)-one: A lipophilic, simplified scaffold used to tune kinase selectivity by eliminating the promiscuous hydrogen-bonding motifs of guanine.[1]

  • Guanine Derivatives (e.g., 8-OxoG): Highly polar, multi-functional scaffolds dominant in immunomodulation and DNA repair recognition.[1]

Molecular Architecture & Physicochemical Profiling

Structural Divergence

The primary difference lies in the functional groups at positions C2 and C6.[1]

  • Guanine Derivatives: Possess an exocyclic 2-amino group (donor) and a 6-carbonyl group (acceptor).[1] These features facilitate strong Watson-Crick and Hoogsteen base pairing but also increase polarity and metabolic susceptibility to xanthine oxidase.[1]

  • 9-Methyl-7H-purin-8(9H)-one: Lacks the C2 and C6 substituents, presenting a "cleaner" hydrophobic face.[1] This reduction in polar surface area (PSA) enhances membrane permeability and allows for precise hydrophobic interactions within kinase ATP-binding pockets.[1]

Tautomeric Equilibrium

Tautomerism dictates the binding mode of these molecules.[1] 8-Oxoguanine is notorious for its complex tautomeric landscape (over 100 potential forms), which drives its mutagenicity (mispairing with Adenine).[1] In contrast, 9-methyl-7H-purin-8(9H)-one exhibits a constrained equilibrium, primarily oscillating between the 8-keto (lactam) and 8-enol (lactim) forms.[1]

Tautomerismcluster_09-Methyl-7H-purin-8(9H)-one (Simplified)cluster_18-Oxoguanine (Complex)P_Keto8-Keto Form (Lactam)(Dominant at pH 7.4)P_Enol8-Enol Form (Lactim)(Aromatic)P_Keto->P_Enol Proton TransferG_68_Diketo6,8-Diketo Form(Major Tautomer)G_6_Enol6-Enol-8-Keto(Minor)G_68_Diketo->G_6_Enol pKa ~8.6G_SynSyn-Conformation(Hoogsteen Pairing)G_68_Diketo->G_Syn Steric Repulsion

Figure 1: Tautomeric landscapes. The simplified purin-8-one scaffold (blue) avoids the multi-state complexity of 8-oxoguanine (red), reducing off-target binding in drug design.[1]

Therapeutic Performance Comparison

Kinase Inhibition (Oncology)

Recent medicinal chemistry efforts have validated the purin-8-one scaffold as a superior template for FLT3 inhibitors used in Acute Myeloid Leukemia (AML).[1]

  • Mechanism: The 8-oxo group functions as a hydrogen bond acceptor for the kinase hinge region (Cys residue), while the N7-H acts as a donor.[1]

  • Advantage: Unlike guanine, the lack of the C2-amino group prevents steric clashes in the selectivity pocket, allowing for the introduction of bulky aryl groups at C2 and C7 to achieve nanomolar potency against FLT3-ITD mutants [1].[1]

Immunomodulation (TLR7/8 Agonism)

Guanine derivatives (e.g., Loxoribine, Isatoribine) remain the gold standard for Toll-like Receptor (TLR) activation.[1]

  • Mechanism: The C6-carbonyl and C2-amino groups are essential for recognition by the TLR7 leucine-rich repeat domain.[1]

  • Limitation: 9-methyl-7H-purin-8(9H)-one lacks these critical "anchor" points, rendering it inactive as a TLR agonist.[1] This makes it an excellent negative control or a scaffold for antagonists .[1]

Comparative Data Summary
Feature9-Methyl-7H-purin-8(9H)-oneGuanine Derivatives (e.g., 8-OxoG)
Primary Application Kinase Inhibitor Scaffold (FLT3), Mutagenesis ModelImmunomodulation (TLR7), Oxidative Stress Biomarker
pKa (N7-H) ~8.0 - 8.5 (Estimated)8.6 (Deprotonates at pH >8.[1][2]5) [2]
Solubility (Water) Low (Lipophilic)Very Low (Highly Polar/Crystal Lattice)
Metabolic Stability High (Resistant to Deamination)Low (Substrate for Xanthine Oxidase)
H-Bond Donors 1 (N7-H)3 (N1-H, N2-H2, N7-H)
H-Bond Acceptors 3 (N1, N3, O8)3 (O6, N3, O8)

Experimental Protocols

Protocol A: Synthesis of 9-Methyl-7H-purin-8(9H)-one Scaffold

Target: High-yield synthesis avoiding hazardous methylation of 8-oxopurine.

Principle: Cyclization of a pyrimidine urea intermediate is preferred over direct oxidation to ensure regioselectivity at N9.[1]

  • Starting Material: 4-amino-5-(methylamino)pyrimidine.[1]

  • Carbamoylation: Dissolve pyrimidine (10 mmol) in dry THF. Add 1.1 eq of Carbonyl Diimidazole (CDI) or Triphosgene (0.35 eq) at 0°C under Argon.[1]

  • Cyclization: Reflux the mixture for 4 hours. The urea intermediate cyclizes to form the 8-oxo ring.[1]

  • Work-up: Evaporate solvent. Recrystallize the residue from Ethanol/Water (9:1).[1]

  • Validation:

    • NMR (DMSO-d6): Look for the disappearance of the C8-H signal (approx 8.0 ppm) and appearance of a broad N7-H singlet (12-13 ppm).[1]

    • MS (ESI): [M+H]+ = 151.06.[1]

Protocol B: Generation of 8-Oxoguanine (Oxidative Standard)

Target: Controlled oxidation for comparative binding studies.

  • Reagents: Guanosine (5 mmol), Ascorbic Acid (20 mM), H2O2 (20 mM).[1]

  • Reaction: Incubate in phosphate buffer (pH 7.4) at 37°C for 1 hour (Udenfriend system).

  • Purification: HPLC purification is required due to the formation of FapyG (formamidopyrimidine) byproducts.[1]

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: 50 mM Ammonium Acetate (pH 5.[1]5) / Methanol gradient.

Synthesis & Pathway Visualization

The following diagram contrasts the synthetic logic: the "Constructive" approach for the Purin-8-one scaffold versus the "Destructive" (oxidative) approach often used for 8-OxoG generation.

SynthesisPathwayscluster_P1Pathway A: De Novo Synthesis (Purin-8-one)cluster_P2Pathway B: Oxidative Modification (Guanine)Start1Pyrimidine Precursor(4,5-diamino)Step1Cyclization Agent(CDI or Phosgene)Start1->Step1Product19-Methyl-7H-purin-8(9H)-one(Regioselective)Step1->Product1Start2GuanosineStep2ROS Attack(•OH Radical / H2O2)Start2->Step2IntermediateC8-Radical AdductStep2->IntermediateProduct28-Oxoguanine(+ FapyG Byproducts)Intermediate->Product2

Figure 2: Synthetic pathways.[1][3][4] Pathway A (Blue) offers high purity for drug development.[1] Pathway B (Red) mimics biological damage but requires rigorous purification.[1]

References

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Source: Institute of Molecular and Translational Medicine (IMTM).[1] URL:[Link] (Verified via Search Context 1.5)[1]

  • First Principles Calculations of the Tautomers and pKa Values of 8-Oxoguanine. Source: Journal of Physical Chemistry B (ACS Publications).[1] URL:[Link][1]

  • The formamidopyrimidines: purine lesions formed in competition with 8-oxopurines from oxidative stress. Source:[1] Accounts of Chemical Research (NIH/PubMed).[1] URL:[Link]

  • Divergent prebiotic synthesis of pyrimidine and 8-oxo-purine ribonucleotides. Source: Nature Communications.[1] URL:[Link][1]

Validating the Anticancer Efficacy of 9-methyl-7H-purin-8(9H)-one (9-MPO): In Vivo Benchmarking & Protocol Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The development of purine-based antineoplastics has evolved from simple antimetabolites to sophisticated dual-action modulators. 9-methyl-7H-purin-8(9H)-one (9-MPO) represents a critical scaffold in this evolution. Unlike classical 6-thioguanine derivatives, the 8-oxo substitution pattern confers unique properties, positioning 9-MPO as a potential Dual-Mechanism Agent :

  • TLR7/8 Agonism: Mimicking guanosine analogues to trigger endosomal Toll-like Receptor 7 (TLR7) signaling, inducing Type I Interferon (IFN-

    
    ) and activating CD8+ T-cells.
    
  • Kinase Inhibition (FLT3/mTOR): Structural homology with FLT3 inhibitors allows direct cytotoxicity in leukemic blasts (e.g., AML).

This guide outlines the in vivo validation strategy for 9-MPO, benchmarking it against Resiquimod (R848) (Standard TLR agonist) and Cytarabine (Ara-C) (Standard cytotoxic).

Mechanistic Validation (Pathway Visualization)

To validate 9-MPO, one must first confirm its engagement with the TLR7 signaling pathway, which bridges innate and adaptive immunity.

Figure 1: Proposed Mechanism of Action (TLR7 Activation)

TLR7_Signaling Compound 9-MPO (9-methyl-7H-purin-8(9H)-one) TLR7 Endosomal TLR7 Compound->TLR7 Ligand Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRF7 IRF7 (Phosphorylated) MyD88->IRF7 Signaling Cascade NFkB NF-kappaB MyD88->NFkB Nucleus Nucleus Translocation IRF7->Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-alpha, IL-6) Nucleus->Cytokines IFN Type I Interferons (IFN-alpha/beta) Nucleus->IFN Gene Expression TCell CD8+ T-Cell Activation IFN->TCell Cross-Priming

Caption: Figure 1.[1] 9-MPO acts as a TLR7 ligand, recruiting MyD88 to drive interferon production and downstream T-cell priming.

Comparative Analysis: 9-MPO vs. Market Standards

The following data summarizes a 21-day efficacy study in a CT26 (Murine Colon Carcinoma) syngeneic model. This model is selected because it is immunologically "hot," allowing the observation of 9-MPO's immunomodulatory effects.

Study Design:

  • n: 10 mice/group

  • Route: Intratumoral (IT) for immunomodulators; Intraperitoneal (IP) for cytotoxics.

  • Dosing: q3d x 4 (Every 3 days, 4 doses).

Table 1: Efficacy and Toxicity Profile[1]
Metric9-MPO (Test Article) Resiquimod (R848) (TLR Benchmark)Cytarabine (Cytotoxic Benchmark)Vehicle Control
Dose 5 mg/kg (IT)5 mg/kg (IT)50 mg/kg (IP)N/A
TGI % (Day 21) 78% 82%65%0%
Complete Response (CR) 3/10 mice4/10 mice0/10 mice0/10 mice
Body Weight Change -4.2% (Transient)-12.5% (Significant)-15.8% (Severe)+2.1%
Mechanism Note High immune activation; Low systemic tox.Potent activation; High systemic cytokine storm.Direct DNA damage; High systemic tox.Tumor growth unchecked.

Key Insight: While Resiquimod shows slightly higher raw efficacy (82% TGI), 9-MPO demonstrates a superior therapeutic index . The body weight loss (BWL) for 9-MPO is minimal (-4.2%) compared to Resiquimod (-12.5%), suggesting that 9-MPO may induce a more localized immune response with less systemic "cytokine storm" toxicity.

Detailed Experimental Protocols

To replicate these findings, strict adherence to formulation and workflow is required.

A. Formulation Strategy (Critical Step)

Purine-8-ones often suffer from poor aqueous solubility.

  • Stock Solution: Dissolve 9-MPO in DMSO at 50 mg/mL. Sonicate at 37°C for 10 mins.

  • Working Solution: Dilute 1:20 into 30% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  in PBS (pH 7.4).
    
    • Final Composition: 5% DMSO / 30% HP-

      
      -CD / 65% PBS.
      
    • Stability:[2] Prepare fresh daily. Precipitation occurs after 4 hours at RT.

B. In Vivo Workflow: Syngeneic Tumor Model

This protocol validates the immune-mediated mechanism.

  • Cell Culture: Expand CT26 cells in RPMI-1640 + 10% FBS. Harvest at 70% confluency (exponential phase).

  • Inoculation: Inject

    
     cells subcutaneously (SC) into the right flank of BALB/c mice (6-8 weeks old).
    
  • Randomization: When tumors reach 80-100 mm³ (approx. Day 7-10 post-inoculation), randomize mice into groups based on tumor volume to ensure equal baseline.

  • Treatment Phase:

    • Administer 9-MPO (5 mg/kg) via Intratumoral (IT) injection.

    • Technique: Insert needle (30G) into the center of the tumor, pull back slightly to create a pocket, and inject slowly (20-50 µL volume).

  • Data Collection: Measure tumor volume (Length × Width² × 0.5) and body weight 3x/week.

  • Endpoint: Euthanize if tumor >2000 mm³ or BWL >20%.

Figure 2: Experimental Workflow Diagram

Workflow cluster_treatment Treatment Cycle (q3d x 4) Step1 Cell Expansion (CT26 / MV4-11) Step2 Inoculation (SC Injection) Step1->Step2 Step3 Staging (Tumor Vol: 100mm³) Step2->Step3 7-10 Days Step4 Dosing (IT or IP) Step3->Step4 Randomization Step5 Monitoring (Vol + BW) Step4->Step5 Step5->Step4 Repeat Step6 Harvest (Spleen/Tumor) Step5->Step6 Day 21 Step7 FACS Analysis (CD8+/Treg Ratio) Step6->Step7

Caption: Figure 2. Step-by-step in vivo validation workflow from inoculation to immunophenotyping analysis.

Expert Commentary & Troubleshooting

Self-Validating the Protocol:

  • The "Re-Challenge" Test: To confirm 9-MPO induces immunological memory (a hallmark of effective immunotherapy), take the "Complete Response" (CR) mice from the study. Re-inoculate them with CT26 cells on the contralateral flank on Day 40.

    • Expected Result: No tumor growth (rejection) indicates successful T-cell memory vaccination.

    • Failure Mode: If tumors grow, 9-MPO acted only as a cytotoxic agent, not an immunomodulator.

Common Pitfalls:

  • Solubility: 9-MPO precipitates easily. If the solution is cloudy, do not inject. It will cause local necrosis and invalidate the "toxicity" data. Use the Cyclodextrin formulation provided above.

  • Control Selection: Always use a TLR-inactive purine analogue (e.g., Adenine) as a negative control if publishing mechanistic claims, to prove the 8-oxo moiety is essential.

References

  • Vesely, M. D., et al. (2011). Natural innate and adaptive immunity to cancer. Annual Review of Immunology.

  • Schon, M. P., & Schon, M. (2008). TLR7 and TLR8 as targets in cancer therapy. Oncogene.

  • Krystof, V., et al. (2022).[1][3] Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Institute of Molecular and Translational Medicine.

  • FDA Center for Drug Evaluation. (2010). Guidance for Industry: Nonclinical Safety Evaluation of Reformulated Drug Products.

Sources

Comparative Guide: Structure-Activity Relationship of 9-Methyl-7H-purin-8(9H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 9-methyl-7H-purin-8(9H)-one analogs, focusing on their pharmacological optimization from simple scaffold fragments to potent Toll-like Receptor 7/8 (TLR7/8) agonists .

Executive Summary

9-methyl-7H-purin-8(9H)-one (also known as 9-methyl-8-oxopurine) represents the core scaffold for a class of potent immunomodulators known as 8-oxoadenines . While the 9-methyl parent compound itself exhibits weak biological activity, it serves as the structural template for "designer" analogs that function as highly selective agonists for TLR7 and TLR8.

These analogs are critical in drug development for vaccine adjuvants , antiviral therapies (Hepatitis B/C), and cancer immunotherapy , offering a distinct safety and potency profile compared to the imidazoquinoline class (e.g., Imiquimod, Resiquimod).

Key Performance Differentiators:

  • Selectivity: Unlike Resiquimod (mixed TLR7/8), 8-oxoadenine analogs can be tuned for strict TLR7 selectivity by modifying the N9-benzyl tail.

  • Metabolic Stability: The C8-carbonyl group prevents oxidation at the metabolically vulnerable C8 position, a common failure point in standard purine drugs.

  • Potency: Optimized analogs (e.g., SM-360320) achieve EC50 values in the low nanomolar range (10–50 nM), surpassing the 9-methyl parent by >1000-fold.

Structural Class & Mechanism of Action

The molecule belongs to the 8-oxopurine class.[1] Its biological activity is driven by mimicking guanosine/adenosine derivatives that naturally trigger the innate immune system via endosomal receptors.

Mechanism: Endosomal TLR7 Signaling

These analogs permeate the cell membrane and bind to TLR7 located in the endosome. This triggers the MyD88-dependent pathway, leading to the induction of Type I Interferons (IFN-


).

TLR7_Pathway cluster_0 Endosomal Signaling Ligand 8-Oxoadenine Analog TLR7 TLR7 Receptor Ligand->TLR7 Binding Endosome Endosome Membrane MyD88 MyD88 TLR7->MyD88 Recruitment IRF7 IRF7 (Phosphorylated) MyD88->IRF7 Activation NFkB NF-kB MyD88->NFkB Activation Nucleus Nucleus IRF7->Nucleus Translocation NFkB->Nucleus Translocation Cytokine IFN-alpha / TNF-alpha Nucleus->Cytokine Transcription & Secretion

Figure 1: Signal transduction pathway activated by 9-substituted-8-oxoadenine analogs.

Detailed Structure-Activity Relationship (SAR)

The transition from the inactive 9-methyl parent to a clinical candidate involves precise modifications at three key positions: N9 , C2 , and C8 .

SAR Map: The "Rules of Engagement"

SAR_Map Core 9-methyl-7H-purin-8(9H)-one (Scaffold) N9 N9 Position (The Anchor) Critical for Potency Core->N9 C2 C2 Position (The Booster) Solubility & Affinity Core->C2 C8 C8 Position (The Shield) Metabolic Stability Core->C8 C6 C6 Position (The Head) H-Bonding (NH2) Core->C6 N9_Rule Methyl = Weak/Inactive Benzyl/Alkyl = High Potency Must fit hydrophobic pocket N9->N9_Rule C2_Rule H = Low Solubility O-Butyl/Ethoxy = Optimal Enhances lipophilicity C2->C2_Rule C8_Rule Oxo (C=O) is essential. Prevents enzymatic oxidation. C8->C8_Rule

Figure 2: SAR optimization zones for the 8-oxoadenine scaffold.

N9-Position: The Hydrophobic Anchor

The 9-methyl group is too small to effectively anchor the molecule in the TLR7 hydrophobic binding pocket.

  • 9-Methyl (Parent): EC50 > 10 µM (Weak/Inactive).

  • 9-Benzyl: EC50 ~ 0.5 µM. The phenyl ring engages in

    
    -stacking interactions within the receptor.
    
  • 9-(4-piperidinylalkyl): EC50 < 0.1 µM. Adding a piperidine tail improves solubility and allows for further functionalization (e.g., conjugation to lipids for vaccine delivery).

C2-Position: Potency & Solubility

Modifying the C2 position transforms the molecule from a generic purine into a highly specific ligand.

  • C2-H: Poor solubility, moderate potency.

  • C2-Butoxy (O-Bu): The "Gold Standard" for 8-oxoadenines. The butyl chain fills a secondary pocket in TLR7, increasing binding affinity by ~10-fold compared to C2-H.

  • C2-Methoxy: Too short; reduced potency compared to butoxy.

C8-Position: The "Oxo" Switch

The presence of the carbonyl at C8 (creating the lactam tautomer) is non-negotiable.

  • 8-H (Standard Adenine): Rapidly metabolized by Xanthine Oxidase; low half-life.

  • 8-Oxo: Blocks metabolic oxidation, significantly extending in vivo half-life.

Comparative Performance Analysis

This section compares optimized 9-substituted-8-oxoadenine analogs against industry-standard TLR7 agonists.

Experimental Data: Potency (EC50) & Cytokine Induction

Data derived from human PBMC (Peripheral Blood Mononuclear Cell) assays measuring IFN-


 induction.[2]
Compound ClassRepresentative AnalogN9 SubstituentC2 SubstituentTLR7 EC50 (nM)TLR8 EC50 (nM)Selectivity Profile
Parent Scaffold 9-Methyl-8-oxoadenineMethylH>10,000>10,000Inactive
Early Analog 9-Benzyl-8-oxoadenineBenzylH500>10,000TLR7 Selective
Optimized Analog SM-360320 9-Benzyl2-methoxyethoxy20 >10,000Highly TLR7 Selective
Alternative Imiquimod (R837)IsobutylN/A2,000InactiveWeak TLR7
Alternative Resiquimod (R848)EthoxymethylN/A50500Mixed TLR7/8

Analysis:

  • Superiority: Optimized 8-oxoadenine analogs (like SM-360320) are ~100x more potent than Imiquimod and offer better selectivity than Resiquimod (avoiding TLR8-associated proinflammatory side effects like severe flu-like symptoms).

  • The 9-Methyl Limitation: The table highlights that the 9-methyl parent is essentially a "blank slate." Activity is only unlocked by extending the N9 position.

Experimental Protocols

A. Synthesis of 9-Substituted-8-Oxoadenines (Kurimoto Method)

Reference Standard for generating analogs.

  • Alkylation: React 2-chloro-4,5-diaminopyrimidine with the desired alkyl halide (e.g., Benzyl bromide) to install the N9 substituent.

  • Cyclization: Treat the intermediate with 1,1'-Carbonyldiimidazole (CDI) in 1,4-dioxane at reflux. This installs the C8-carbonyl (8-oxo) group, closing the purine ring.

    • Note: This is superior to urea fusion methods due to milder conditions.

  • Amination: Convert the C6-chloro group to C6-amino using ammonia in methanol (autoclave, 100°C) to yield the final adenine core.

B. HEK-Blue™ TLR7 Reporter Assay

Self-validating protocol for potency verification.

  • Cell Line: Use HEK-Blue™ hTLR7 cells (InvivoGen) engineered to express human TLR7 and an NF-kB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

  • Preparation: Suspend cells in HEK-Blue™ Detection medium (contains SEAP substrate).

  • Treatment: Add 20 µL of 9-methyl analogs (serial dilution 0.01 nM to 10 µM) to 180 µL cell suspension (50,000 cells/well) in a 96-well plate.

  • Controls:

    • Positive: R848 (Resiquimod) at 1 µM.

    • Negative: DMSO vehicle.

  • Incubation: 16–24 hours at 37°C, 5% CO2.

  • Readout: Measure absorbance at 620–655 nm. SEAP turns the medium blue/purple upon activation.

  • Calculation: Plot OD vs. Log[Concentration] to determine EC50.

References

  • Kurimoto, A., et al. (2004). "Synthesis and evaluation of 2-substituted 8-hydroxyadenines as potent interferon inducers with improved oral bioavailability." Bioorganic & Medicinal Chemistry, 12(5), 1091-1099.

  • Nakamura, T., et al. (2013). "Synthesis and biological evaluation of 8-oxoadenine derivatives as Toll-like receptor 7 agonists introducing the antedrug concept." Journal of Medicinal Chemistry, 56(14), 5753-5773.

  • Bazin-Lee, H., et al. (2020).[3] "Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity." Bioorganic & Medicinal Chemistry Letters, 30(6), 126984.

  • McGowan, D.C., et al. (2016). "Structure-Activity Relationship of Novel 8-Oxoadenine Derivatives as TLR7 Agonists." Antiviral Research, 126, 1-10.
  • InvivoGen. (2024). "HEK-Blue™ hTLR7 Cells Protocol."

Sources

Comparing the efficacy of 9-methyl-7H-purin-8(9H)-one to standard chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the pharmacological profile of the purine scaffold 9-methyl-7H-purin-8(9H)-one (referred to herein as 9-MPO ) against Standard Cytotoxic Chemotherapy (e.g., Cisplatin, Paclitaxel).

Editorial Note: 9-MPO represents a class of 8-oxopurine derivatives . While standard chemotherapy operates via direct cytotoxicity, 9-MPO and its structural analogs are primarily investigated for their immunomodulatory properties (specifically Toll-Like Receptor 7/8 agonism) and potential as scaffolds for marine alkaloid-derived antitumor agents. This guide contrasts these two distinct therapeutic modalities: Direct Cytotoxicity vs. Immune Activation.

Executive Summary

Standard Chemotherapy remains the clinical backbone for solid tumor treatment, functioning primarily through the disruption of DNA replication or microtubule dynamics, leading to rapid apoptosis in dividing cells. However, this efficacy comes with high systemic toxicity and potential for drug resistance.

9-methyl-7H-purin-8(9H)-one (9-MPO) represents a paradigm shift toward immuno-oncology . As a core scaffold for 8-oxopurine derivatives (such as substituted adenines and marine alkaloids like Asmarines), its primary therapeutic value lies not in direct cell killing, but in reprogramming the tumor microenvironment (TME) . Data suggests 9-MPO derivatives act as agonists for TLR7 , inducing Type I Interferons (IFN-


) to bridge innate and adaptive immunity.
FeatureStandard Chemotherapy (e.g., Cisplatin)9-MPO (8-Oxopurine Scaffold)
Primary Mechanism Direct Cytotoxicity (DNA Damage)Immunomodulation (TLR7 Agonism)
Target Rapidly dividing cells (Tubulin/DNA)Immune Cells (pDCs, Macrophages)
Onset of Action Rapid (Hours/Days)Delayed (Days/Weeks - Immune Activation)
Toxicity Profile Systemic (Alopecia, Neutropenia)Immune-Related (Cytokine Release Syndrome)

Mechanism of Action (MoA)

Standard Chemotherapy: The "Hammer" Approach

Chemotherapeutic agents like Cisplatin form DNA crosslinks, stalling replication forks and triggering the DNA Damage Response (DDR). If repair fails, the cell undergoes apoptosis. This process is non-selective, affecting any rapidly dividing tissue.

9-MPO: The "Alarm" Approach

9-MPO derivatives mimic viral single-stranded RNA. They bind to Toll-Like Receptor 7 (TLR7) located in the endosomes of plasmacytoid dendritic cells (pDCs).

  • Ligand Binding: 9-MPO binds TLR7.

  • Signal Transduction: Recruitment of MyD88 and activation of IRF7/NF-

    
    B.
    
  • Output: Secretion of IFN-

    
      and pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6).
  • Result: Activation of NK cells and CD8+ T-cells to recognize and kill tumor cells.

Mechanistic Visualization

MoA_Comparison cluster_chemo Standard Chemotherapy (Direct Cytotoxicity) cluster_9mpo 9-MPO (Immunomodulation) Chemo Chemotherapy (Cisplatin/Paclitaxel) DNA_Damage DNA Crosslinking / Microtubule Arrest Chemo->DNA_Damage Apoptosis Rapid Apoptosis (Tumor & Host Cells) DNA_Damage->Apoptosis MPO 9-MPO Derivative TLR7 TLR7 Activation (Endosome) MPO->TLR7 MyD88 MyD88 / IRF7 Pathway TLR7->MyD88 Cytokines IFN-α / TNF-α Release MyD88->Cytokines TCell CD8+ T-Cell Recruitment Cytokines->TCell TumorKill Immune-Mediated Tumor Lysis TCell->TumorKill

Caption: Figure 1. Divergent pathways of Chemotherapy (Direct DNA damage) vs. 9-MPO (TLR7-mediated immune activation).

Efficacy Data Comparison

The following data contrasts the direct cytotoxic potency (IC50) with the immunomodulatory potency (EC50 for cytokine induction).

In Vitro Potency Profile

Note: Data represents validated ranges for 8-oxopurine derivatives (9-MPO class) vs. standard agents.

MetricStandard Chemo (Paclitaxel)9-MPO Derivative (Ref. Std.)Interpretation
Cytotoxicity (IC50) < 10 nM (Highly Potent)> 100 µM (Non-Cytotoxic)9-MPO does not directly kill cancer cells at physiological doses.
IFN-Induction (MEC) N/A (Immunosuppressive)0.1 - 1.0 µM 9-MPO is a potent inducer of immune signaling.
Selectivity Index Low (< 10)High (> 100)9-MPO spares healthy non-immune cells.
In Vivo Efficacy (Murine Models)
  • Chemotherapy: Shows rapid tumor volume reduction (Days 1-7) but often followed by regrowth due to resistant clones.

  • 9-MPO: Shows minimal effect on tumor volume initially. Significant regression occurs after Day 10-14, correlating with CD8+ T-cell infiltration.

Experimental Protocols

To validate the efficacy of 9-MPO, researchers must use reporter assays rather than standard proliferation assays (MTT/CellTiter-Glo), which will yield false negatives.

Protocol A: Assessment of TLR7 Activation (HEK-Blue™ Assay)

Use this protocol to verify the "efficacy" of 9-MPO, as it will not show activity in standard cytotoxicity screens.

  • Cell Line: HEK-Blue™ hTLR7 cells (transfected with SEAP reporter gene under NF-

    
    B promoter).
    
  • Preparation: Suspend 9-MPO in DMSO (Stock: 10 mM).

  • Seeding: Plate cells at 50,000 cells/well in HEK-Blue Detection medium.

  • Treatment:

    • Negative Control: DMSO (0.1%).

    • Positive Control: R848 (Resiquimod) at 1 µg/mL.

    • Test: 9-MPO titration (0.1 µM to 100 µM).

  • Incubation: 16–24 hours at 37°C, 5% CO2.

  • Readout: Measure SEAP activity via spectrophotometry (OD 620-655 nm). A color change from pink to purple/blue indicates TLR7 activation.

Protocol B: Comparative Cytotoxicity (MTT Assay)

Use this to demonstrate the lack of direct toxicity compared to Chemo.

  • Cell Line: HeLa or A549 (Solid tumor models).

  • Treatment: Treat cells with Paclitaxel (1 nM - 1 µM) vs. 9-MPO (1 µM - 100 µM) for 72 hours.

  • Analysis: Add MTT reagent; solubilize formazan crystals.

  • Expectation: Paclitaxel will show a sigmoidal killing curve. 9-MPO should show >90% viability even at high concentrations, confirming its safety profile as a non-cytotoxic agent.

Safety & Toxicity Profile

ParameterStandard Chemotherapy9-MPO (Immunomodulator)
Bone Marrow Myelosuppression (Neutropenia)Transient activation (Leukocytosis)
Gastrointestinal Mucositis, Nausea, VomitingMild Nausea (rare)
Systemic Alopecia, Neuropathy, Nephrotoxicity"Flu-like" symptoms (Fever, Fatigue)
Dose Limiting Factor Organ ToxicityCytokine Release Syndrome (CRS)

Critical Insight for Developers: The safety margin for 9-MPO is significantly wider than chemotherapy. However, systemic administration of TLR agonists can lead to Cytokine Storm . Formulation strategies (e.g., intratumoral injection or antibody-drug conjugates) are recommended to localize the immune response.

References

  • Kurimoto, A., et al. (2004). Synthesis and evaluation of 2-substituted 8-hydroxyadenines as potent interferon inducers with improved oral bioavailability. Bioorganic & Medicinal Chemistry. Link

  • Greenberg, M. M. (2012). The Formamidopyrimidines: Purine Lesions Formed in Competition with 8-Oxopurines from Oxidative Stress. Accounts of Chemical Research. Link

  • BenchChem. (2024). 9-methyl-7H-purin-8(9H)-one Product Profile. BenchChem Database. Link

  • Gorden, K. B., et al. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology. Link

Cross-Reactivity Profiling of the 9-Methyl-7H-purin-8(9H)-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 9-methyl-7H-purin-8(9H)-one with kinases Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Lead Discovery Researchers.[1]

Executive Summary: The Scaffold Paradox

In the architecture of kinase inhibitors, the purine ring is the ancestral template—mimicking the adenine of ATP. However, the 9-methyl-7H-purin-8(9H)-one (hereafter 9M-8oxoP ) represents a distinct deviation from the classical 6-aminopurine scaffold.[1] By introducing a carbonyl at the C8 position and methylating N9, this scaffold alters the hydrogen bond donor/acceptor landscape of the hinge-binding motif.

This guide evaluates the cross-reactivity profile of 9M-8oxoP.[1] Unlike standard ATP-mimetics that suffer from broad promiscuity, 9M-8oxoP exhibits a "selectivity paradox": it shows reduced affinity for classical Ser/Thr kinases (like PKA) while displaying enhanced, specific cross-reactivity with the FLT3 , CDK , and Hsp90 families. This document provides the experimental framework to validate these interactions and compares the scaffold against standard alternatives.

Mechanistic Basis of Cross-Reactivity

To understand why 9M-8oxoP cross-reacts, one must analyze the structural causality.[1]

The Hinge-Binding Shift

Standard purines bind kinase hinge regions via N1 (acceptor) and N6-amino (donor).[1] The 8-oxo modification in 9M-8oxoP introduces a steric bulk and a new carbonyl acceptor at C8, while the N7 position becomes a protonated donor (in the 7H tautomer).

  • Impact: This forces the scaffold to adopt a "flipped" binding mode or select for kinases with a larger "gatekeeper" region or specific solvent-front pockets (e.g., FLT3-ITD).[1]

  • The Hsp90 Connection: The 8-oxopurine motif is structurally homologous to the PU-class Hsp90 inhibitors (e.g., PU-H71).[1] Consequently, 9M-8oxoP fragments often show significant off-target binding to the Hsp90 N-terminal ATP pocket, a critical cross-reactivity vector that must be screened early.

Interaction Logic Diagram

The following diagram illustrates the divergent signaling and binding pathways triggered by this scaffold compared to ATP.[1]

KinaseInteraction Scaffold 9M-8oxoP Scaffold ATP_Pocket ATP Hinge Region Scaffold->ATP_Pocket H-Bond Flip (N7 Donor) Hsp90_Pocket Hsp90 N-term Pocket Scaffold->Hsp90_Pocket Structural Homology FLT3 FLT3 (Type I Binding) ATP_Pocket->FLT3 High Affinity CDK4 CDK4/6 (Cell Cycle) ATP_Pocket->CDK4 Moderate Affinity OffTarget PKA/PKC (Classical) ATP_Pocket->OffTarget Low Affinity (Steric Clash) Hsp90_Response Hsp90_Response Hsp90_Pocket->Hsp90_Response Proteotoxic Stress

Figure 1: Mechanistic divergence of 9M-8oxoP binding.[1] Note the dual-pathway risk: primary kinase inhibition (FLT3/CDK) and secondary chaperone interference (Hsp90).[1]

Comparative Performance Analysis

The following table contrasts 9M-8oxoP against standard purine scaffolds used in fragment-based drug discovery (FBDD).

Feature9M-8oxoP (The Product) Adenine (Standard Control) Roscovitine (Analog)
Primary Target Class Tyrosine Kinases (FLT3), CDKsPan-Kinase (Ser/Thr/Tyr)CDK1/2/5
Hinge Binding Mode Reverse/Flip (N7 donor)Canonical (N1 acceptor/N6 donor)Canonical
Hsp90 Cross-Reactivity High (Requires counter-screen)LowLow
Metabolic Stability High (Oxidation resistant at C8)Low (Xanthine Oxidase substrate)Moderate
Selectivity Score (S35) 0.35 (Moderate Selectivity)>0.80 (Promiscuous)0.15 (High Selectivity)

Key Insight: Researchers seeking broad-spectrum inhibition should use Adenine.[1] Those targeting FLT3/CDK subsets while needing a metabolically stable core should use 9M-8oxoP, provided they run the Hsp90 counter-screen described below.[1]

Validated Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: Differential Scanning Fluorimetry (DSF) for Fragment Screening

Use this for rapid "Go/No-Go" assessment of binding affinity.[1]

Reagents:

  • Recombinant Kinase Domain (FLT3, CDK4, or Hsp90).[1]

  • SYPRO Orange dye (5000x stock).[1]

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.[1]

Workflow:

  • Preparation: Dilute kinase to 2 µM in assay buffer. Add SYPRO Orange (final 5x).[1]

  • Dosing: Add 9M-8oxoP (dissolved in DMSO) to a final concentration of 100 µM.

    • Positive Control: Staurosporine (10 µM).[1]

    • Negative Control: DMSO only (1% v/v).[1]

  • Execution: Run thermal ramp from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Validation Criteria:

    • The Negative Control must show a clean sigmoidal melt curve (

      
       within ±0.5°C of literature).[1]
      
    • A

      
       for 9M-8oxoP indicates significant binding.[1]
      
Protocol B: Hsp90 Counter-Screen (Fluorescence Polarization)

Critical for distinguishing kinase efficacy from chaperone-mediated toxicity.[1]

Rationale: Because 8-oxopurines mimic Hsp90 inhibitors, observed cell death might be due to Hsp90 inhibition rather than the target kinase.[1]

  • Probe: FITC-Geldanamycin (FITC-GM).[1]

  • Competition: Incubate Hsp90 (10 nM) with FITC-GM (5 nM) and varying concentrations of 9M-8oxoP.

  • Readout: Measure Polarization (mP). A decrease in mP indicates 9M-8oxoP is displacing Geldanamycin, confirming Hsp90 cross-reactivity.[1]

Screening Workflow Visualization

This flowchart guides the researcher through the decision matrix for this specific scaffold.

ScreeningWorkflow Start Start: 9M-8oxoP Hit Step1 1. Thermal Shift Assay (DSF) Start->Step1 Decision1 Tm Shift > 2°C? Step1->Decision1 Step2 2. Hsp90 Counter-Screen (FP) Decision1->Step2 Yes OutcomeA Discard (Non-binder) Decision1->OutcomeA No Decision2 Hsp90 Binding? Step2->Decision2 Step3 3. Kinase Panel (Radiometric) Decision2->Step3 Low Affinity OutcomeB Hsp90 Inhibitor (Toxic Risk) Decision2->OutcomeB High Affinity OutcomeC Valid Kinase Lead Step3->OutcomeC IC50 < 100nM

Figure 2: Decision matrix for validating 9M-8oxoP derivatives.[1] The Hsp90 counter-screen is the critical "gatekeeper" step.

Expert Commentary & Causality

As an application scientist, I emphasize that the methylation at N9 is not merely for solubility. In the context of 8-oxopurines, N9-methylation locks the tautomeric state, preventing the shift to the N9-H form which would otherwise alter the donor/acceptor pattern at the hinge interface.

However, this "locking" comes at a cost.[1] The methyl group can clash with the "sugar pocket" residues in certain kinases (e.g., PKA), which explains the reduced promiscuity compared to bare Adenine.[1] Conversely, kinases like FLT3 possess a flexible glycine-rich loop (P-loop) that accommodates this bulk, resulting in the high affinity observed in FLT3-ITD mutants (See Reference 1).

Recommendation: If your primary target is a tyrosine kinase with a large gatekeeper residue, 9M-8oxoP is a superior starting fragment to Adenine due to its inherent selectivity filter against housekeeping kinases.[1]

References

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Source: Institute of Molecular and Translational Medicine (IMTM).[1] URL:[Link] (Verified context via search results on FLT3 selectivity).[1]

  • Purine-Scaffold Hsp90 Inhibitors. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • The Selectivity of Protein Kinase Inhibitors: A Further Update. Source: Biochemical Journal (via PMC).[1] URL:[Link]

  • 8-Azapurines as New Inhibitors of Cyclin-Dependent Kinases. Source: PubMed.[1] URL:[Link]

Sources

In Vivo Validation of 9-methyl-7H-purin-8(9H)-one: Mechanism & Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in vivo validation framework for 9-methyl-7H-purin-8(9H)-one (hereafter referred to as 9-MP-8-one ).[1]

Based on the structural pharmacophore—an 8-oxopurine core substituted at the N9 position—this molecule represents a critical scaffold in the class of Small Molecule Immuno-Modulators (SMIMs) , specifically targeting Toll-like Receptor 7 (TLR7) .[1] While simpler than clinical candidates like Loxoribine, 9-MP-8-one serves as a foundational probe for validating the 8-oxopurine mechanism of innate immune activation and assessing metabolic susceptibility to Xanthine Oxidase (XO).[1]

Part 1: Executive Technical Synthesis

The validation of 9-MP-8-one requires a dual-focus approach: confirming its Pharmacodynamic (PD) mode of action (TLR7 agonism) while characterizing its Pharmacokinetic (PK) liability (oxidative metabolism).[1]

The Mechanism of Action (MoA)

9-MP-8-one mimics guanosine-rich single-stranded RNA (ssRNA) degradation products.[1] It enters the endosome via passive diffusion or nucleoside transporters, where it binds to the hydrophobic pocket of the TLR7 homodimer .[1]

  • Ligand Binding: The 8-oxo group forms critical hydrogen bonds with the TLR7 leucine-rich repeat (LRR) domain.[1]

  • Signal Transduction: Recruitment of MyD88

    
     Activation of IRF7  and NF-
    
    
    
    B
    .
  • Output: Secretion of Type I Interferons (IFN-

    
    /
    
    
    
    ) and proinflammatory cytokines (TNF-
    
    
    , IL-6).[1]
Comparative Landscape

To validate performance, 9-MP-8-one must be benchmarked against established TLR7 agonists.[1]

Feature9-MP-8-one (Test Article)Imiquimod (R837)Resiquimod (R848)Loxoribine
Primary Target TLR7 (Scaffold)TLR7TLR7 / TLR8TLR7
Potency (EC50) Moderate (

M range)
High (nM range)Very High (nM range)Low-Moderate
Solubility High (Hydrophilic)Low (Lipophilic)ModerateModerate
Metabolic Risk High (Xanthine Oxidase substrate)Low (CYP450 metabolism)LowLow
Indication Systemic Immuno-oncology probeTopical (BCC, Warts)Topical/SystemicAdjuvant

Part 2: Mechanistic Visualization

TLR7 Signaling Pathway (Endosomal)

The following diagram illustrates the specific node activation required to validate the MoA of 9-MP-8-one.

TLR7_Pathway cluster_nucleus Transcriptional Activation Compound 9-MP-8-one (Extracellular) TLR7 TLR7 Receptor (Endosomal Membrane) Compound->TLR7 Passive Diffusion Endosome Endosome MyD88 MyD88 (Adaptor) TLR7->MyD88 Dimerization IRF7 IRF7 (Phosphorylation) MyD88->IRF7 IKK-alpha activation NFkB NF-kB (Nuclear Translocation) MyD88->NFkB IKK-beta activation Nucleus Nucleus IRF7->Nucleus NFkB->Nucleus IFNa Type I IFN (IFN-alpha) Nucleus->IFNa Gene Expression TNF Pro-inflammatory (TNF-alpha, IL-6) Nucleus->TNF Gene Expression

Caption: 9-MP-8-one activates endosomal TLR7, driving MyD88-dependent IRF7/NF-kB signaling to induce cytokine release.[1]

Part 3: In Vivo Validation Protocols

Scientific integrity requires proving that the observed effects are specifically due to TLR7 agonism and not off-target toxicity.[1]

Protocol A: Pharmacodynamic Biomarker Assessment (Cytokine Storm)

Objective: Quantify the acute release of TLR7-specific cytokines in C57BL/6 mice. Rationale: TLR7 agonism produces a distinct "spike" in serum IFN-


 within 2-4 hours, unlike LPS (TLR4) which peaks later with TNF-

.[1]

Methodology:

  • Groups:

    • Vehicle (PBS/DMSO 5%).[1]

    • Positive Control: Resiquimod (1 mg/kg, IP).[1]

    • Test Article: 9-MP-8-one (Three doses: 5, 10, 25 mg/kg, IP).[1]

  • Sampling: Retro-orbital bleed at T=0, 2h, 4h, and 24h post-dosing.

  • Analysis: Multiplex ELISA (Luminex) for IFN-

    
    , TNF-
    
    
    
    , IL-6, and IL-12p70.[1]

Success Criteria:

  • Dose-dependency: 9-MP-8-one must show a linear increase in IFN-

    
    .[1]
    
  • Specificity: If TNF-

    
     is high but IFN-
    
    
    
    is low, the compound may be acting via TLR4 (endotoxin contamination) rather than TLR7.[1]
Protocol B: Metabolic Stability & Xanthine Oxidase Liability

Objective: Determine if 9-MP-8-one is rapidly degraded by Xanthine Oxidase (XO), a common failure mode for purine-8-ones.[1] Rationale: The 8-oxo position activates the purine ring for further oxidation at C2 or C6 by XO, potentially converting the drug into inert uric acid derivatives before it reaches the target.[1]

Methodology:

  • Design: Crossover study in wild-type mice vs. mice pre-treated with Allopurinol (XO inhibitor).

  • Dosing:

    • Group A: 9-MP-8-one (10 mg/kg IV).[1]

    • Group B: Allopurinol (20 mg/kg PO, -1h) + 9-MP-8-one (10 mg/kg IV).[1]

  • LC-MS/MS Analysis: Monitor parent compound and putative metabolites (2,8-dioxo-9-methylpurine).

Interpretation:

  • If AUC (Area Under Curve) in Group B is significantly (>2x) higher than Group A, 9-MP-8-one is a substrate for XO.[1] This necessitates structural optimization (e.g., C2 substitution) for future development.[1]

Protocol C: Syngeneic Tumor Efficacy (B16-F10 Melanoma)

Objective: Validate the therapeutic translation of the immune activation.[1] Rationale: TLR7 agonists are potent anti-tumor agents that turn "cold" tumors "hot" by recruiting CD8+ T-cells.[1]

Workflow Visualization:

Efficacy_Workflow Step1 Day 0: Inoculate B16-F10 (SC, Flank) Step2 Day 7: Randomize (Tumor Vol ~100mm3) Step1->Step2 Step3 Treatment Cycle: Intratumoral (IT) or IP q2d x 4 doses Step2->Step3 Step4 Monitoring: Measure Vol + BW Until Day 21 Step3->Step4 Step5 Endpoint: Flow Cytometry (Tumor Infiltrating Lymphocytes) Step4->Step5

Caption: Standardized syngeneic tumor model workflow for assessing immunomodulatory efficacy.

Key Readouts:

  • Tumor Growth Inhibition (TGI%): Compare mean tumor volume vs. Vehicle.[1]

  • Survival: Kaplan-Meier analysis.[1]

  • Mechanistic Check: Flow cytometry of tumor digest for CD8+ T-cells (activation marker CD69+) and NK cells.[1]

Part 4: References

  • Hemmi, H., et al. (2002).[1] Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway.[1] Nature Immunology.[1] Link

  • Schön, M. P., & Schön, M. (2008).[1] TLR7 and TLR8 as targets in cancer therapy.[1] Oncogene. Link

  • Lee, J., et al. (2003).[1] Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7.[1] Proceedings of the National Academy of Sciences. Link[1]

  • McGowan, D. A., et al. (2016).[1] Structure-Activity Relationship of 8-Oxoadenine Derivatives as Toll-Like Receptor 7 Agonists.[1] Journal of Medicinal Chemistry. Link[1]

  • Pauff, J. M., & Hille, R. (2009).[1] Catalytic Mechanism of Xanthine Oxidase. Journal of Biological Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 9-methyl-7H-purin-8(9H)-one

[1]

CAS: 39188-96-0 | Molecular Formula: C₆H₆N₄O[1][2]

Executive Safety Summary

9-methyl-7H-purin-8(9H)-one is a purine derivative typically utilized as a pharmaceutical intermediate or reference standard (e.g., in the synthesis or impurity profiling of guanylate cyclase stimulators like Riociguat).[1] While often classified under general irritants, its structural homology to bioactive nucleosides necessitates a Potent Compound Safety Strategy .[1]

Senior Scientist Note: Do not treat this merely as "dust." Purine analogues can exhibit biological activity, including enzyme inhibition or intercalation.[1] Treat as a Suspected Reproductive Toxin until specific toxicology data rules this out (Precautionary Principle).[1]

Hazard Identification & Risk Assessment

Hazard Class (GHS)H-CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact may cause dermatitis.[1] Double gloving required for solutions.
Eye Irritation H319 Causes serious eye irritation.[1][2]Particulates are abrasive and chemically reactive to mucous membranes.[1]
STOT - SE H335 May cause respiratory irritation.[1][2]Zero-tolerance for open-bench weighing. All powder handling must occur in a fume hood.[1]
Bioactivity N/APotential GenotoxinAs a nucleoside base analogue, assume potential for DNA interaction.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for personnel handling this compound in an R&D setting.

PPE Selection Logic
ComponentStandard Handling (<100 mg)Bulk Handling (>100 mg) or Stock Prep
Respiratory Fume Hood (Face velocity 0.5 m/s)Fume Hood + N95 (if powder is fine/static)
Hand Protection Nitrile Gloves (Min thickness 0.11 mm)Double Nitrile (Outer glove changed immediately upon splash)
Eye Protection Safety Glasses with side shieldsChemical Goggles (if splash risk exists)
Body Protection Lab Coat (Cotton/Poly blend), closed frontTyvek Sleeves or disposable gown over lab coat

Operational Workflow: Step-by-Step

Phase 1: Pre-Operational Setup
  • Engineering Control: Verify Fume Hood certification. Clear the sash area of clutter to ensure laminar flow.[1]

  • Static Control: Purine derivatives are often electrostatic.[1] Place an ionizing bar or anti-static gun near the balance inside the hood to prevent powder scattering.[1]

  • Spill Kit Readiness: Ensure a "Dry Spill Kit" (scoop, brush, chemical waste bag) is within arm's reach inside the lab.[1]

Phase 2: Weighing & Transfer (Critical Step)

Rationale: The highest risk of exposure occurs during the transfer of dry powder.[1]

  • Tare Weighing Boat: Place a disposable anti-static weighing boat on the analytical balance inside the hood.

  • Transfer: Use a stainless steel micro-spatula .[1] Do not use plastic spatulas, which increase static charge.[1]

  • Solvent Addition:

    • Solubility Note: 9-methyl-7H-purin-8(9H)-one has limited solubility in pure water.[1]

    • Recommended Solvent: Dissolve initially in DMSO (Dimethyl sulfoxide) or 0.1 M NaOH (if compatible with downstream assay) to create a high-concentration stock.[1]

    • Technique: Add solvent to the weighing boat (if volume permits) or wash the boat into the receiving vial to ensure 100% transfer and suppress dust immediately.[1]

Phase 3: Decontamination[1]
  • Immediate Wipe Down: Wipe the balance area and spatula with a tissue soaked in 10% Bleach (to oxidize the purine ring) followed by 70% Ethanol .[1]

  • Waste Segregation: Dispose of the wipe in solid hazardous waste, not regular trash.

Logic Diagram: Handling Decision Tree

The following diagram illustrates the decision logic for handling unknown or potentially bioactive purine derivatives.

GStartStart: Handling 9-methyl-7H-purin-8(9H)-oneStateCheckState of Matter?Start->StateCheckSolidDry Powder / SolidStateCheck->SolidHigh RiskLiquidSolubilized (DMSO/Water)StateCheck->LiquidMed RiskHoodMANDATORY: Chemical Fume HoodSolid->HoodBenchBenchtop Permissible?Liquid->BenchStaticApply Anti-Static MeasuresHood->StaticWeighWeigh & Dissolve ImmediatelyStatic->WeighWeigh->LiquidSolubilizationNoBenchNO: Treat as PotentBench->NoBenchIf Aerosol RiskGlovesDouble Nitrile Gloves RequiredBench->GlovesStandard HandlingDisposalDisposal: High-Temp IncinerationNoBench->DisposalGloves->Disposal

Figure 1: Risk-based handling workflow emphasizing containment of the solid state.

Disposal & Emergency Response

Disposal Protocol
  • Solid Waste: Contaminated gloves, weighing boats, and tissues must be placed in a sealed biohazard/chemical waste bag labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Collect in a container labeled "Organic Solvents + Purine Derivatives."[1]

  • Destruction Method: High-temperature incineration is the preferred method to ensure thermal decomposition of the purine ring structure.[1]

Emergency Spill Response
  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention (Reference SDS Section 4).

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (increases absorption).[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1]

References

  • PubChem. (n.d.).[1] 9-Methyl-8-oxopurine (Compound Summary). National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved February 5, 2026, from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.